molecular formula C6H9NOS B1490073 (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 1344929-77-6

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B1490073
CAS No.: 1344929-77-6
M. Wt: 143.21 g/mol
InChI Key: ACSHMDVBFQODIU-BYPYZUCNSA-N
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Description

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (CAS 1344929-77-6) is a chiral chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol. This supplier compound features a thiazole heterocycle, a versatile scaffold of significant interest in medicinal chemistry . The thiazole ring, containing both sulfur and nitrogen atoms, is a key structural component in a wide array of approved drugs and active research candidates due to its unique physicochemical properties and ability to interact with biological systems . Molecules containing the thiazole ring are found in therapeutic areas spanning from antimicrobials and antivirals to oncology and central nervous system diseases . Notable thiazole-containing drugs include the antibiotic sulfathiazole, the anticancer agent dasatinib, and the neuroprotective drug riluzole, highlighting the pharmacophore's broad utility . As a building block, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol serves as a critical synthon for the research and development of novel bioactive molecules, making it a valuable compound for pharmaceutical exploration and chemical synthesis . Please Note: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHMDVBFQODIU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, enantioselective synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in the synthesis of microtubule-stabilizing agents (e.g., Epothilones) and novel kinase inhibitors.

Executive Summary & Chemo-Physical Profile

This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-methyl-4-substituted thiazole moiety mimics the electronic properties of pyridine but with distinct lipophilicity and metabolic profiles. The (1S)-configuration of the hydroxyl group is frequently the bioactive stereoisomer required for high-affinity binding in target pockets, particularly in the C12–C21 fragment of Epothilone analogs.

Table 1: Chemical Identity & Properties
PropertyDataNotes
IUPAC Name (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olSecondary alcohol
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Precursor CAS 23002-78-0For the ketone: 1-(2-methyl-1,3-thiazol-4-yl)ethanone
Chiral Center C1 (Ethyl chain)(S)-Configuration (CIP: OH > Thiazole > Me > H)
H-Bond Donors 1 (Hydroxyl)Critical for active site interaction
H-Bond Acceptors 2 (N-thiazole, O-hydroxyl)N3 is a weak base (pKa ~2.[1][2][3]5)
LogP (Calc) ~0.9 - 1.2Moderate lipophilicity, good membrane permeability

Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)

The generation of the (1S)-enantiomer with high enantiomeric excess (ee > 95%) is best achieved via Noyori Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional hydride reductions (e.g., NaBH₄) which yield racemates, ATH utilizes a chiral ruthenium catalyst to enforce facial selectivity.

The Protocol (Self-Validating System)

Objective: Reduce 1-(2-methyl-1,3-thiazol-4-yl)ethanone to the (1S)-alcohol.

  • Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (Commercially available or synthesized via Hantzsch thiazole synthesis).

  • Catalyst: RuCl .

    • Note on Causality: The (S,S)-diamine ligand creates a chiral pocket that, according to Noyori’s rule for aromatic ketones, favors the formation of the (S)-alcohol when the aromatic/heteroaromatic group is the "large" substituent.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[4]

  • Solvent: Dichloromethane (DCM) or neat (solvent-free).

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon, charge a reaction vessel with the ketone (1.0 equiv) and the Ru-catalyst (0.5 – 1.0 mol%).

  • Initiate: Add the HCOOH/Et₃N mixture (3-5 equiv of hydride).

  • Reaction: Stir at 25–30°C. Monitor via TLC or GC. The reaction typically proceeds via a metal-ligand bifunctional mechanism where the proton (from NH) and hydride (from Ru-H) are delivered concertedly.

  • Quench: Dilute with water/brine and extract with ethyl acetate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

The following diagram illustrates the workflow and the "Lock-and-Key" mechanism of the catalyst.

ATH_Synthesis Ketone Precursor: 4-Acetyl-2-methylthiazole TS Transition State: Concerted H-/H+ Transfer (Re-face attack) Ketone->TS Substrate Binding Catalyst Catalyst: RuCl[(S,S)-TsDPEN](p-cymene) Catalyst->TS Activation (HCOOH/TEA) Product Product: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>95% ee) TS->Product Reductive Elimination Product->Ketone (If ee < 90%: Recrystallize or Kinetic Res.)

Caption: Figure 1. Asymmetric Transfer Hydrogenation (ATH) workflow utilizing bifunctional Ru-catalysis to enforce (S)-stereochemistry.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation of the absolute configuration.

Enantiomeric Excess (ee) Determination[5][6]
  • Method: Chiral HPLC.[5]

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

  • Detection: UV at 254 nm (Thiazole absorption).

  • Expectation: The (S)-enantiomer typically elutes differently than the (R). Racemic standard must be injected first to establish separation conditions.

Absolute Configuration Verification
  • Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • NMR Diagnosis: Analyze the ¹H NMR chemical shift differences (

    
    ) of the protons near the chiral center. The shielding/deshielding patterns confirm the spatial arrangement (Cahn-Ingold-Prelog).
    

Pharmaceutical Applications: The Epothilone Connection

This specific thiazole fragment is a cornerstone in the synthesis of Epothilones (specifically Epothilone B and Ixabepilone), which are potent microtubule stabilizers used in cancer chemotherapy.

Pharmacophore Mapping

In the context of Epothilone B:

  • The Thiazole ring sits in a hydrophobic pocket of

    
    -tubulin.
    
  • The C15 center (derived from our alcohol fragment) connects the aromatic heterocycle to the macrocyclic core.

  • Significance: While the natural product contains a double bond at this position, synthetic intermediates often require the chiral alcohol to introduce the fragment via Wittig or Horner-Wadsworth-Emmons (HWE) reactions, or to create saturated analogs (Epothilone D analogs).

Fragment Integration Workflow

Epothilone_Map Thiazole_Alc (1S)-Thiazole Alcohol (The Fragment) Activation Activation (Mesylation/Halogenation) Thiazole_Alc->Activation OH -> LG Coupling Coupling Reaction (Wittig/HWE/Alkylation) Activation->Coupling + Polyketide Fragment Macrocycle Macrocyclization (RCM or Macrolactonization) Coupling->Macrocycle Drug Epothilone Analog (Microtubule Stabilizer) Macrocycle->Drug

Caption: Figure 2. Retrosynthetic logic showing the integration of the thiazole alcohol fragment into the Epothilone scaffold.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition, 36(5), 525–527. Link

  • PubChem Compound Summary. (2024). 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Precursor Data). National Center for Biotechnology Information. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol represents a high-value chiral building block in modern medicinal chemistry. As a functionalized thiazole, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors where the thiazole nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region. This guide provides a comprehensive technical analysis of its physicochemical identity, biocatalytic synthesis, and analytical characterization, designed for researchers requiring high enantiomeric purity (>99% ee) for structure-activity relationship (SAR) studies.

Part 1: Identity & Physicochemical Profile[1][2]

This molecule is the (


)-enantiomer of the secondary alcohol derived from 4-acetyl-2-methylthiazole. Its precise stereochemistry is essential for defining the binding trajectory of drug candidates within chiral protein pockets.
Nomenclature and Identifiers[1][3][4][5]
Parameter Technical Detail
IUPAC Name (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Common Name (S)-4-(1-Hydroxyethyl)-2-methylthiazole
CAS Number (Racemate) 147086-81-5 (General identifier for the alcohol)
CAS Number (Ketone Precursor) 23002-78-0 (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one)
SMILES (Isomeric) CC1=NC(=CS1)O
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Chirality (1S)
Physicochemical Properties[1][2][7]
  • Appearance: Colorless to pale yellow viscous oil (tends to darken upon oxidation).

  • Solubility: Highly soluble in polar organic solvents (DMSO, MeOH, DCM); moderately soluble in water due to the hydroxyl group and thiazole nitrogen.

  • pKa: ~13-14 (hydroxyl proton); Thiazole conjugate acid pKa ~2.5.

  • Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent racemization or oxidation.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of the (1S)-enantiomer requires high-fidelity stereocontrol. While chemical asymmetric transfer hydrogenation (ATH) is possible, Biocatalytic Reduction is the industry standard for scalability and enantiomeric excess (ee).

Method A: Biocatalytic Reduction (Gold Standard)

This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.

Mechanism: The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride from the cofactor (NADPH) to the Re-face or Si-face of the carbonyl carbon. For the (1S) product, an anti-Prelog or Prelog specific enzyme is selected based on the enzyme's specific pocket geometry.

Experimental Protocol: Enzymatic Resolution
  • Substrate: 4-Acetyl-2-methylthiazole (CAS 23002-78-0).

  • Enzyme: KRED screening kit (e.g., Codexis or similar) required to identify (S)-selective variant.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (

    
    ).
    
  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 equivalents relative to ketone) in the buffer.

  • Enzyme Loading: Add GDH (500 U) and the selected (S)-selective KRED (20-50 mg depending on activity).

  • Substrate Addition: Dissolve 4-acetyl-2-methylthiazole (1.43 g, 10 mmol) in IPA (5% v/v of total volume) and add dropwise to the aqueous mixture.

  • Reaction: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes:Ethyl Acetate) if necessary, though biocatalysis often yields >98% purity.

Method B: Asymmetric Transfer Hydrogenation (Chemical)

Uses a Ruthenium-based catalyst (e.g., RuCl).

  • Pros: Commercially available catalysts.

  • Cons: Trace metal contamination; typically lower ee (90-95%) compared to enzymes (>99%).

Part 3: Visualization of Synthesis & Logic

Diagram 1: Biocatalytic Synthesis Pathway

This diagram illustrates the conversion of the achiral ketone to the chiral alcohol using a cofactor recycling system.

Biocatalysis Ketone Substrate: 4-Acetyl-2-methylthiazole (Achiral) KRED Enzyme: (S)-Selective KRED Ketone->KRED Binding NADPH NADPH (Reductant) NADPH->KRED Hydride Transfer Product Product: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>99% ee) KRED->Product Reduction NADP NADP+ KRED->NADP Oxidation Recycle Recycling System: Glucose + GDH -> Gluconolactone NADP->Recycle Regeneration Recycle->NADPH Reduction

Caption: Biocatalytic cycle coupling ketone reduction with NADPH regeneration for (S)-enantiomer synthesis.

Diagram 2: Analytical Decision Tree

A logic flow for verifying the identity and purity of the synthesized fragment.

Analysis Start Crude Product Isolated HNMR 1H NMR (CDCl3) Check: Doublet at ~1.5 ppm (CH3) Quartet at ~4.9 ppm (CH-OH) Start->HNMR PurityCheck Is Chemical Purity >95%? HNMR->PurityCheck Purify Flash Chromatography (Hex/EtOAc) PurityCheck->Purify No ChiralHPLC Chiral HPLC/SFC Column: Chiralpak AD-H or OD-H Mobile Phase: Hexane/IPA PurityCheck->ChiralHPLC Yes Purify->HNMR EE_Check Is ee > 99%? ChiralHPLC->EE_Check Recrystallize Derivatize & Recrystallize (e.g., Mosher Ester) EE_Check->Recrystallize No Final Release for SAR Studies EE_Check->Final Yes Recrystallize->ChiralHPLC

Caption: Analytical workflow ensuring chemical and optical purity before biological application.

Part 4: Analytical Characterization

To validate the (1S) configuration, the following analytical data must be acquired.

Chiral HPLC Method[12]
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Expected Result: The enantiomers will separate. The (S)-enantiomer retention time must be compared against a racemic standard (produced by

    
     reduction of the ketone).
    
Optical Rotation
  • Instrument: Polarimeter (Sodium D-line, 589 nm).

  • Condition:

    
     in Methanol or Ethanol at 20°C.
    
  • Note: Thiazole ethanols generally exhibit specific rotations in the range of

    
     to 
    
    
    
    for the (S)-isomer, but this is solvent-dependent. Self-Validation: Always synthesize the Mosher ester (using (R)-MTPA-Cl) to confirm absolute configuration via NMR if literature values are unavailable for the specific solvent system.

Part 5: Pharmaceutical Applications[2][15][16][17]

Fragment-Based Drug Discovery (FBDD)

The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety acts as a privileged scaffold:

  • Hinge Binding: The thiazole nitrogen (N3) is a potent hydrogen bond acceptor, often targeting the backbone NH of the hinge region in kinase ATP pockets (e.g., Src, Abl, CDK families).

  • Solubility Vector: The chiral hydroxyl group points towards the solvent front or interacts with the ribose-binding pocket, improving the physicochemical properties (LogP, solubility) of the final drug candidate.

  • Rigidification: The methyl group at C2 restricts rotation, reducing the entropic penalty upon binding.

Reference Compounds

This structural motif is homologous to fragments found in:

  • Dasatinib (Sprycel): Contains a thiazole core (though 2-amino substituted).[2][3][4]

  • Epothilones: Macrocycles containing thiazole side chains where chirality is crucial for microtubule stabilization.

References

  • PubChem Compound Summary. "1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one (Ketone Precursor)." National Center for Biotechnology Information. Accessed 2024. [Link]

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

Sources

Physical Properties and Solubility Profiling of 2-Methyl-1,3-thiazol-4-yl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-1,3-thiazol-4-yl ethanol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in fragment-based drug discovery (FBDD) and as a linker in PROTACs. However, its physicochemical duality—possessing both a lipophilic aromatic core and a polar hydroxyethyl tail—presents unique solubility challenges.

This guide moves beyond basic property listing to provide a mechanistic understanding of how this scaffold behaves in solution. It details the causality between the thiazole electronic structure and aqueous solubility, provides self-validating protocols for thermodynamic solubility assessment, and outlines rational derivatization strategies to optimize bioavailability.

Part 1: Structural Analysis & Physicochemical Profile[1]

To manipulate the solubility of 2-methyl-1,3-thiazol-4-yl ethanol derivatives, one must first understand the competing intermolecular forces at play.

The Thiazole Core: Electronic Behavior

The 1,3-thiazole ring is aromatic but electronically distinct from pyridine or benzene.

  • Sulfur Atom (Position 1): Increases lipophilicity and polarizability. It acts as a weak hydrogen bond acceptor.

  • Nitrogen Atom (Position 3): This is the critical solubility handle. It is a weak base (conjugate acid pKa

    
     2.5–3.0). At physiological pH (7.4), it remains largely unprotonated (neutral), contributing to lower aqueous solubility. However, in the gastric environment (pH 1.2), protonation occurs, significantly enhancing solubility.
    
The Hydroxyethyl Side Chain

The ethanol tail at position 4 provides a "solvation anchor."

  • H-Bond Donor (OH): Interacts with water molecules.

  • Rotational Freedom: The ethyl linker allows the hydroxyl group to orient away from the hydrophobic core, disrupting crystal packing and lowering the melting point relative to rigid analogs.

Quantitative Physicochemical Data

The following table summarizes the baseline properties for the parent compound and key derivatives.

PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 143.2 g/mol Fragment-like; high ligand efficiency potential.
LogP (Octanol/Water) 0.9 – 1.5Moderately lipophilic. Permeable but requires formulation aid at high doses.
pKa (Thiazole N) 2.5 – 3.5Neutral at blood pH; soluble in strong acid.
H-Bond Donors/Acceptors 1 / 3Balanced profile for membrane permeability (Lipinski compliant).
Melting Point < 50°C (or Oil)Low lattice energy facilitates dissolution but complicates solid-state handling.

Critical Insight: The low melting point of the parent molecule suggests low crystal lattice energy. If a derivative has a melting point >150°C, expect a logarithmic decrease in aqueous solubility due to the energy penalty required to break the crystal lattice.

Part 2: Solubility Screening Workflows

In early drug discovery, a common failure mode is confusing Kinetic Solubility (precipitation from DMSO) with Thermodynamic Solubility (equilibrium from solid). For this scaffold, relying solely on kinetic data is dangerous due to the potential for supersaturation favored by the ethanol tail.

Visualization: Solubility Assessment Logic

The following diagram outlines the decision matrix for characterizing these derivatives.

SolubilityWorkflow Start New Thiazole Derivative Kinetic Kinetic Solubility (DMSO Stock -> Buffer) Start->Kinetic High Throughput Screen Precip Precipitation Observed? Kinetic->Precip Thermo Thermodynamic Solubility (Shake-Flask Method) Precip->Thermo Yes (Low Sol) HPLC HPLC/UV Quantitation Precip->HPLC No (High Sol) XRD X-Ray Diffraction (PXRD) Check Polymorph Thermo->XRD Analyze Solid Residue XRD->HPLC Confirm Equilibrium

Figure 1: Decision matrix distinguishing kinetic screening from rigorous thermodynamic assessment.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit of the crystalline solid in aqueous buffer. This is the "Gold Standard" for formulation development.

Materials:

  • Micronized solid of the thiazole derivative.

  • Phosphate buffer (pH 7.4) and 0.1N HCl (pH 1.0).

  • Syringe filters (0.45 µm PVDF - Note: Avoid Nylon if the compound binds non-specifically).

  • HPLC system with UV detection (254 nm).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy (suspension).

  • Equilibration: Agitate at 25°C for 24 to 48 hours.

    • Why 48h? Thiazole ethanols can form supersaturated solutions or "oiling out" phases. 48h ensures true equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a pre-saturated filter.

    • Self-Validation Step: Discard the first 200 µL of filtrate to prevent error from compound adsorption to the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and inject into HPLC. Calculate concentration against a standard curve.

  • Solid State Check: Analyze the remaining solid pellet by PXRD or DSC to ensure the compound did not convert to a less soluble hydrate or polymorph during the experiment.

Protocol B: Potentiometric pKa Determination

Purpose: To determine the precise pH at which the thiazole nitrogen protonates.

Methodology:

  • Dissolve the compound in a co-solvent mixture (e.g., 30% Methanol/Water) if water solubility is <0.1 mg/mL.

  • Titrate with 0.1N HCl followed by 0.1N NaOH under inert gas (Argon) to prevent carbonate formation.

  • Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.

Part 4: Derivatization Strategies for Bioavailability

When the parent 2-methyl-1,3-thiazol-4-yl ethanol exhibits insufficient solubility, rational chemical modification is required.

Prodrug Approaches (Esterification)

The primary hydroxyl group is a prime target for prodrug synthesis.

  • Phosphate Esters: Converting the -OH to -O-PO(OH)₂ increases aqueous solubility by 2–3 orders of magnitude. This group is rapidly cleaved by alkaline phosphatases in the gut or plasma to release the parent drug.

  • Succinate Esters: Introduces a carboxylic acid handle, allowing for salt formation (e.g., sodium succinate salt).

Salt Formation

Since the thiazole nitrogen is weakly basic (pKa ~2.5), standard salts (HCl, Mesylate) may be unstable (prone to disproportionation) in solid form.

  • Recommendation: If pKa < 3.0, salt formation is rarely effective for solid stability. Rely on co-crystals or amorphous solid dispersions (ASD) instead.

Visualization: Chemical Interaction Map

The following diagram illustrates how the molecule interacts with solvent and potential derivatization sites.

MolecularInteractions Thiazole Thiazole Core (Lipophilic/Aromatic) Nitrogen N3 Nitrogen (Weak Base pKa ~2.5) Thiazole->Nitrogen Ethanol Ethanol Side Chain (-CH2CH2OH) Thiazole->Ethanol Acid Acidic Media (pH 1.2) Protonation Site Nitrogen->Acid Solubility Boost Water Water Molecules H-Bond Network Ethanol->Water Solvation Prodrug Esterification Site (Phosphate/Succinate) Ethanol->Prodrug Modification

Figure 2: Physicochemical interaction map highlighting the critical N3 protonation site and the C4-ethanol derivatization handle.

References

  • PubChem Compound Summary. (2025). 2-(2-Methyl-1,3-thiazol-4-yl)ethanol.[1][2][3] National Center for Biotechnology Information. [Link]

  • Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. [Link]

  • MDPI Molecules. (2022). Synthesis and Characterization of Thiazole Derivatives. [Link][4][5][6][7][8]

Sources

Technical Safety & Handling Dossier: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Expanded SDS

  • Subject: Chiral Thiazole Intermediate

  • Revision: 2.1 (Scientific Release)

Executive Summary & Chemical Identity[1][2]

This guide serves as a comprehensive technical dossier for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . Unlike standard Safety Data Sheets (SDS) which focus solely on regulatory compliance, this document integrates safety protocols with the scientific causality required to maintain the compound's stereochemical integrity during drug development workflows.

This compound is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and novel kinase inhibitors. Its value lies in the specific (S)-configuration of the secondary alcohol; therefore, handling protocols must prioritize both operator safety and the prevention of racemization.

Chemical Identification Table
ParameterTechnical Specification
IUPAC Name (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Common Name (S)-1-(2-Methylthiazol-4-yl)ethanol
CAS Number Note: Racemic CAS is 1609374-32-6 (approx). Specific (S)-isomer is often custom synthesized.
Molecular Formula C₆H₉NOS
Molecular Weight 143.21 g/mol
Chirality Left-handed (S-enantiomer)
Physical State Viscous pale yellow oil (tends to solidify at <4°C)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water.

Hazard Identification & Toxicology (The "Why")

Expertise Note: While the alcohol moiety reduces volatility compared to lower molecular weight thiazoles, the thiazole ring itself is a known sensitizer. The primary risks are mucosal irritation and potential skin sensitization.

GHS Classification (derived from SAR*)

Structure-Activity Relationship (SAR) based on analogous thiazole ethanols.

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanism of Toxicity
  • Thiazole Ring Reactivity: The nitrogen in the thiazole ring can act as a weak base/nucleophile, potentially interacting with biological electrophiles in mucous membranes, leading to the irritation response (H335).

  • Lipophilicity: The ethyl-linked alcohol increases lipophilicity (LogP ~0.9), facilitating dermal absorption. This mandates strict glove permeation protocols.

Technical Handling & Stereochemical Integrity

Trustworthiness: A protocol is only as good as its reproducibility. The following system ensures the compound remains chemically and optically pure.

The "Cold-Chain" Storage Protocol

The (1S) center is susceptible to racemization (conversion to the R/S mixture) under specific conditions.

  • Temperature: Store at -20°C .

    • Causality: Low temperature kinetically inhibits proton exchange at the chiral carbon (alpha to the aromatic thiazole ring).

  • Atmosphere: Argon or Nitrogen blanket.

    • Causality: Thiazoles are prone to N-oxidation over time; the alcohol group can oxidize to the ketone (acetyl thiazole) if exposed to ambient air.

Safe Handling Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling spills and exposure, integrating safety with compound recovery where appropriate.

EmergencyResponse Start Exposure / Spill Incident Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Dermal Inhal Inhalation Type->Inhal Vapor Spill Bench Spill (>5mL) Type->Spill Release Wash Flush 15min (Safety Shower/Eyewash) Skin->Wash Air Move to Fresh Air Support Respiration Inhal->Air Contain Absorb with Vermiculite (Do NOT use sawdust - Flammability) Spill->Contain Med Seek Medical Attention (Bring SDS) Wash->Med Air->Med Waste Dispose as Halogenated/Sulfur Waste Contain->Waste

Figure 1: Emergency Response Logic Flow. Note the specific prohibition of sawdust due to the flammability of thiazole derivatives.

Experimental Protocols & Self-Validating Systems

To ensure "Trustworthiness," researchers must validate the material before committing it to expensive synthesis steps.

Self-Validation: Enantiomeric Excess (ee) Determination

Before use in synthesis, the optical purity must be verified. A racemic mixture will fail downstream biological assays.

Protocol: Chiral HPLC Method

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Acceptance Criteria:

    • Major Peak (S-isomer): >98% area integration.

    • Minor Peak (R-isomer): <2% area integration.

Synthesis Causality: Avoiding Racemization

When using this alcohol in nucleophilic substitution (e.g., Mitsunobu reaction) or oxidation:

  • Avoid Strong Bases: Bases like NaH can deprotonate the alpha-carbon (benzylic-like position), destroying chirality.

  • Preferred Conditions: Use mild non-nucleophilic bases (DIPEA, Pyridine) if base is required.

Workflow for Material Integrity

MaterialIntegrity Storage Storage (-20°C, Ar) Thaw Thaw to RT (Desiccator) Storage->Thaw Required Use Aliquot Aliquot under N2 Thaw->Aliquot Minimize O2 QC QC: Optical Rotation & 1H-NMR Aliquot->QC Sample Pass Pass (>98% ee) QC->Pass Valid Fail Fail (<95% ee) QC->Fail Invalid Use Proceed to Synthesis Pass->Use Purify Re-crystallize / Chiral Prep HPLC Fail->Purify Purify->QC Retest

Figure 2: Quality Control Workflow. Critical Control Point (CCP) is the QC step to prevent batch failure downstream.

Physical & Chemical Properties Data[2][4][5][6][7][8]

PropertyValueSource/Estimation
Boiling Point 125-130°C @ 15 mmHgEstimated from racemic analog [1]
Flash Point 98°C (Closed Cup)Predicted (Combustible Liquid)
Density 1.12 g/mL @ 20°CExperimental (Analogous)
Auto-ignition >350°CEstimated
Viscosity High (Syrup-like)Observation
pKa ~13.5 (Alcohol OH)Predicted

Regulatory & Waste Management

PPE Requirements (Glove Selection)

Thiazoles can permeate standard nitrile gloves over long durations.

  • Routine Use: Nitrile (Minimum thickness 0.11mm). Change every 30 mins.

  • Spill Cleanup: Silver Shield / Laminate gloves (Barrier).

Disposal[5][9]
  • Code: Halogenated Organic Waste (due to Sulfur content, often categorized with halogens for incineration protocols).

  • Prohibition: Do not release into drains.[1][2] Thiazoles are toxic to aquatic life with long-lasting effects (H411 potential).

References

  • PubChem. 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Ketone Precursor Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives.[Link]

Sources

literature review of chiral thiazole ethanols in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and application of Chiral Thiazole Ethanols —a high-value pharmacophore and chiral building block in modern drug discovery.

Part 1: Executive Summary & Structural Logic

The "Magic Moiety" with a Chiral Twist

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs (e.g., Dasatinib , Ritonavir , Dabrafenib ). It serves as a bioisostere for pyridine or benzene, offering unique physicochemical properties:

  • Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to phenyl rings.

  • H-Bonding Potential: The nitrogen atom (N3) is a potent hydrogen bond acceptor (

    
    ), crucial for kinase hinge binding.
    
  • Pi-Stacking: The aromatic character allows for

    
     interactions within receptor pockets.
    

Chiral Thiazole Ethanols (e.g., 1-(thiazol-2-yl)ethanol) elevate this scaffold by introducing a stereogenic center directly attached to the heterocycle. This "chiral handle" allows medicinal chemists to:

  • Vectorize Substituents: Direct bulky groups into specific hydrophobic pockets (e.g., in Tubulin inhibitors).

  • Enhance Selectivity: Discriminate between receptor isoforms (e.g.,

    
     vs 
    
    
    
    adrenergic receptors) via precise spatial arrangement.

Part 2: Synthetic Strategies (The "How-To")

Achieving high enantiomeric excess (


) is non-negotiable for clinical candidates. Below are the three industry-standard routes, evaluated for scalability and green chemistry metrics.
Comparative Analysis of Synthetic Routes
FeatureRoute A: Biocatalytic Reduction Route B: CBS Reduction Route C: Asymmetric Transfer Hydrogenation (ATH)
Catalyst KREDs / ADHs (e.g., Lactobacillus derived)Chiral Oxazaborolidine (Corey-Bakshi-Shibata)Ru/Rh-TsDPEN (Noyori type)
Reagent Glucose/NADPH (Recycling system)Borane (

or

)
Formic acid / TEA
Enantioselectivity Excellent (>99% ee) Good (90-97% ee)High (95-99% ee)
Scalability High (Kg scale, aqueous)Moderate (Cryogenic temps required)High (Process friendly)
Cost Low (after enzyme screening)High (Stoichiometric boron waste)Moderate (Precious metal)
Visualizing the Synthetic Workflow

SyntheticPathways Substrate 2-Acetylthiazole (Prochiral Ketone) Enzyme Route A: Biocatalysis (KRED + NADPH) Substrate->Enzyme Aq. Buffer, 30°C CBS Route B: CBS Reduction (B-Me-CBS + BH3) Substrate->CBS THF, -20°C ATH Route C: Noyori ATH (Ru-TsDPEN + HCOOH) Substrate->ATH MeOH, RT ProductS (S)-1-(Thiazol-2-yl)ethanol (>99% ee) Enzyme->ProductS Anti-Prelog Rule ProductR (R)-1-(Thiazol-2-yl)ethanol (>95% ee) CBS->ProductR Stereocontrol via Boron coordination ATH->ProductS Ligand Dependent ATH->ProductR Ligand Dependent

Caption: Divergent synthetic pathways for accessing specific enantiomers of thiazole ethanol.

Part 3: Detailed Experimental Protocol

Protocol: Biocatalytic Synthesis of (S)-1-(Thiazol-2-yl)ethanol

Rationale: This method is selected for its "Green" profile (aqueous media, room temp) and superior enantiopurity, essential for subsequent SNAr or Mitsunobu coupling steps.

Materials:

  • Substrate: 2-Acetylthiazole (CAS: 24295-03-2)

  • Enzyme: KRED-101 (Ketoreductase screening kit hit) or Bacillus cereus TQ-2 whole cells.

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve

    
     of Glucose (co-substrate) in 
    
    
    
    of KPi buffer. Add
    
    
    NADP+ and
    
    
    GDH (recycling system).
  • Substrate Addition: Dissolve

    
     of 2-Acetylthiazole  in 
    
    
    
    DMSO (cosolvent). Add dropwise to the buffer solution while stirring at 400 rpm.
  • Initiation: Add

    
     of KRED-101  enzyme powder.
    
  • Incubation: Seal the reaction vessel and incubate at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (Gluconic acid byproduct lowers pH).

  • Work-up: Extract the reaction mixture with Ethyl Acetate (

    
    ). Dry the combined organic layers over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is typically pure enough (

    
    ) for use, or can be filtered through a short silica plug (Hexane:EtOAc 1:1).
    
  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10), flow 1.0 mL/min.

    • Expected Result: (S)-enantiomer elutes at

      
       min; (R)-enantiomer at 
      
      
      
      min. Target
      
      
      .[1][2]

Part 4: Medicinal Chemistry Applications

Tubulin Polymerization Inhibitors (Tubulysin Mimics)

The natural product Tubulysin contains a complex thiazole-isoleucine fragment (Tubuvaline). Synthetic analogs often replace this complex chain with a simpler chiral thiazole ethanol linked to a hydrophobic core.

  • Mechanism: The thiazole nitrogen coordinates with the zinc ion or specific residues in the colchicine-binding site of tubulin.

  • Design Strategy: Use (S)-1-(thiazol-2-yl)ethanol to attach a lipophilic tail via a Mitsunobu reaction, locking the conformation for optimal binding.

Anti-Infectives (Thiazole-Hydrazines)

Chiral thiazole ethanols are precursors to hydrazone derivatives active against Candida species.

  • SAR Insight: The chiral methyl group (from the ethanol backbone) creates steric bulk that prevents rapid efflux by fungal transporters.

Beta-Adrenergic Agonists

While Mirabegron uses an amino-thiazole, next-generation


-agonists explore the ethanol-linker  to modulate lipophilicity (

) and blood-brain barrier (BBB) penetration. The chiral center is critical:
  • (R)-Isomer: Often mimics the natural adrenaline stereochemistry (

    
    -hydroxyl).
    
  • (S)-Isomer: May act as an antagonist or inactive distomer.

Part 5: Pharmacophore Modeling (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold.

SAR_Logic Core Thiazole Core (Bioisostere) N3 N3: H-Bond Acceptor (Kinase Hinge / Receptor) Core->N3 S1 S1: Lipophilicity & Metabolic Stability Core->S1 ChiralCenter Chiral Center (C-OH) (Vector Control) Core->ChiralCenter C2 Position Target Target Pocket (Hydrophobic) ChiralCenter->Target Stereospecific Fit

Caption: SAR map highlighting the functional roles of the thiazole ethanol atoms.

Part 6: References

  • Thiazole as a Privileged Scaffold:

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[3]

    • Source: Molecules / PMC (2022).

    • URL:[Link]

  • Biocatalytic Reduction:

    • Title: New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.[1]

    • Source: MDPI (2023).

    • URL:[Link]

  • Tubulin Inhibitors:

    • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors.

    • Source: Frontiers in Chemistry (2025).

    • URL:[Link]

  • Tubulysin Synthesis:

    • Title: Synthetic Approaches Towards the Total Synthesis of Tubulysin and its Fragments.[4]

    • Source: Current Organic Synthesis (2021).

    • URL:[Link]

  • General Thiazole Chemistry:

    • Title: Thiazole derivatives in medicinal chemistry: Recent advancements.[5]

    • Source: Journal of Molecular Structure (2022).

    • URL:[Link]

Sources

Chiral Thiazole Scaffolds: Physicochemical Profiling and Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol featuring a 2,4-disubstituted thiazole core. Unlike its primary alcohol isomer (2-(2-methyl-1,3-thiazol-4-yl)ethanol), this molecule possesses a stereogenic center at the


-position relative to the heteroaromatic ring, making it a critical "chiral pool" fragment for the synthesis of microtubule stabilizers (e.g., Epothilone analogs) and kinase inhibitors.

The guide details the molecular metrics, structural hierarchy, and a self-validating asymmetric synthesis protocol utilizing Ruthenium-catalyzed transfer hydrogenation to ensure high enantiomeric excess (


).

Part 1: Physicochemical Characterization

The following data establishes the baseline identity of the molecule. Note that while the molecular weight is identical to its achiral isomers, the physicochemical behavior (binding affinity, optical rotation) is strictly governed by the (1S) configuration.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olStereodescriptor (1S) is critical.[1]
Molecular Formula

Molecular Weight 143.21 g/mol Average mass.[2]
Monoisotopic Mass 143.0405 g/mol Essential for HRMS validation.
Chiral Center C1 of the ethyl chainAttached to C4 of the thiazole ring.
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 3(N, O, S)
LogP (Predicted) ~0.8 - 1.2Lipophilic, suitable for CNS penetration.
Physical State Viscous Oil / Low-melting SolidEnantiopure forms often crystallize.
Structural Hierarchy & Logic

The molecule consists of three distinct functional zones:

  • The Thiazole Core: Acts as a bioisostere for pyridine or carboxylate groups in peptide mimetics.

  • The 2-Methyl Group: Provides metabolic stability and steric bulk.

  • The Chiral Ethanol Chain: The pharmacophore "warhead" where hydrogen bonding occurs.

G Core Thiazole Ring (Aromatic Scaffold) Sub1 2-Methyl Group (Lipophilic Anchor) Core->Sub1 Position 2 Sub2 (1S)-1-Hydroxyethyl (Chiral Pharmacophore) Core->Sub2 Position 4 Prop Properties: MW: 143.21 Formula: C6H9NOS Sub2->Prop Defines Solubility & Binding

Figure 1: Structural decomposition of the target molecule showing functional zones.

Part 2: Asymmetric Synthesis Protocol

To access the (1S) enantiomer specifically, standard reduction (e.g.,


) is insufficient as it yields a racemate. The following protocol employs Asymmetric Transfer Hydrogenation (ATH)  using a Noyori-type Ruthenium catalyst. This method is preferred over enzymatic reduction for its scalability and ease of workup in medicinal chemistry settings.
Reaction Scheme

Precursor: 4-Acetyl-2-methylthiazole (CAS: 35692-36-7) Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology
1. Catalyst Preparation (In-situ)
  • Rationale: Commercially available Ru-catalysts can degrade. In-situ formation ensures maximum activity.

  • Protocol:

    • In a flame-dried Schlenk flask, charge

      
       (0.005 equiv) and 
      
      
      
      -TsDPEN (0.012 equiv).
    • Add anhydrous Dichloromethane (DCM) or Isopropanol.

    • Stir at

      
       for 20 minutes. The solution should turn deep orange/red, indicating complex formation.
      
2. Asymmetric Reduction
  • Protocol:

    • Dissolve 4-acetyl-2-methylthiazole (1.0 equiv) in the catalyst solution.

    • Cool the mixture to

      
       to maximize enantioselectivity (kinetic control).
      
    • Slowly add the Formic Acid/Triethylamine complex (5:2 molar ratio, 2.5 equiv) via syringe pump over 30 minutes. Caution: Exothermic gas evolution (

      
      ).
      
    • Allow the reaction to warm to Room Temperature (

      
      ) and stir for 12–16 hours.
      
3. Monitoring (Stop Point)
  • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

    • Observation: The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) should appear.
    • Note: Thiazoles can streak on silica; add 1%

      
       to the eluent if necessary.
      
4. Workup and Purification
  • Protocol:

    • Quench with saturated

      
       solution (pH 8).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica Gel 60). Gradient: 10%

      
       40% EtOAc in Hexanes.
      
Synthesis Workflow Diagram

Synthesis Start Precursor: 4-Acetyl-2-methylthiazole Rxn Reaction: ATH @ 0°C -> RT, 16h Start->Rxn + Catalyst Cat Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N Cat->Rxn Check Validation Point: TLC & 1H-NMR (Disappearance of Ketone) Rxn->Check Prod Target Product: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Check->Prod Purification

Figure 2: Asymmetric Transfer Hydrogenation workflow for generating the (1S) enantiomer.

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity and purity of the synthesized molecule, you must triangulate data from NMR, Mass Spectrometry, and Chiral HPLC.

Nuclear Magnetic Resonance (NMR)[1][3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.95 (s, 1H, Thiazole C5-H) – Diagnostic Singlet.
      
    • 
       4.90 (q, 
      
      
      
      Hz, 1H, CH -OH) – The Chiral Proton.
    • 
       2.70 (s, 3H, Thiazole-CH 
      
      
      
      ).
    • 
       1.55 (d, 
      
      
      
      Hz, 3H, CH(OH)-CH
      
      
      ).
  • Interpretation: The quartet at 4.90 ppm confirms the reduction of the ketone to the secondary alcohol.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (1S) enantiomer typically elutes second (depending on specific column interaction, authentic standard comparison is required for absolute assignment). Target

    
    .[3][4]
    

Part 4: Pharmaceutical Relevance[1]

The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety is not merely a solvent or reagent; it is a privileged scaffold in drug discovery.

  • Microtubule Stabilization: Thiazole side chains are critical in Epothilones (e.g., Epothilone B), which stabilize microtubules similarly to Taxol. The chiral alcohol allows for precise orientation of the side chain in the tubulin binding pocket.

  • Kinase Inhibition: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of various kinases.

  • Peptide Mimetics: This fragment serves as a constrained analog of amino acids, restricting conformational freedom to improve binding affinity in protease inhibitors (e.g., analogs of Ritonavir).

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • PubChem Database. (n.d.). Compound Summary for 4-Acetyl-2-methylthiazole (Precursor). National Library of Medicine.

  • Wipf, P., & Miller, C. P. (1995). A new synthesis of highly functionalized oxazoles and thiazoles. The Journal of Organic Chemistry.

  • Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition.

Sources

Thermodynamic Stability Profile: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the thermodynamic and kinetic stability assessment of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . It is designed for immediate application in pharmaceutical development, focusing on the preservation of chiral integrity and chemical purity.

Executive Summary

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and kinase inhibitors. Its stability profile is governed by two competing thermodynamic vectors:

  • Stereochemical Instability: The "benzylic-like" position of the hydroxyl group at C4 of the thiazole ring creates susceptibility to racemization via both

    
     (acid-catalyzed) and deprotonation (base-catalyzed) mechanisms.
    
  • Oxidative Susceptibility: As a secondary alcohol adjacent to an electron-deficient heteroaromatic ring, it is prone to oxidation to the corresponding ketone (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one).

This guide provides the theoretical framework and validated protocols to assess and mitigate these risks.

Structural & Electronic Thermodynamics

Electronic Influence of the Thiazole Ring

The thermodynamic stability of the (1S) center is directly influenced by the electronic properties of the 2-methyl-1,3-thiazole ring.

  • Electron Withdrawal: The thiazole ring acts as an electron-withdrawing group (EWG) via the imine nitrogen (N3). This increases the acidity of the

    
    -proton at the chiral center (
    
    
    
    est. ~18-20 vs. ~24 for simple alkanols), heightening the risk of base-catalyzed racemization.
  • Carbocation Stabilization: Conversely, the

    
    -system can stabilize a carbocation at the 
    
    
    
    -position via resonance, similar to a benzyl cation. This lowers the activation energy for acid-catalyzed racemization (
    
    
    pathway).
Critical Physicochemical Parameters (Predicted)
ParameterValue / RangeImplication for Stability
Molecular Weight 143.21 g/mol Low MW fragment; high volatility risk in vacuo.
pKa (Conjugate Acid) ~5.2 (Thiazole N)Protonation occurs at N3 below pH 5, altering solubility and electronic induction.
LogP ~0.9 - 1.2Moderate lipophilicity; stable in organic solvents, prone to phase transfer.
H-Bond Donors 1 (OH)Potential for intermolecular H-bonding; risk of hygroscopicity in solid state.
Melting Point Enantiomer SpecificPure (1S) likely crystalline solid; Racemate often lower MP or oil.

Mechanisms of Instability

The following Graphviz diagram details the two primary racemization pathways that must be controlled during processing.

RacemizationPathways Figure 1: Mechanistic Pathways for Loss of Optical Purity S_Enantiomer (1S)-Enantiomer (Active) Carbocation Planar Carbocation (Resonance Stabilized) S_Enantiomer->Carbocation Acid (H+) SN1 Pathway Enolate Enolate-like Intermediate S_Enantiomer->Enolate Strong Base (Deprotonation) Ketone Ketone Degradant (Oxidation) S_Enantiomer->Ketone [O] Agents (e.g., PCC, Swern) Racemate Racemic Mixture (Thermodynamic Sink) Carbocation->Racemate Nu- Attack (Non-stereospecific) Enolate->Racemate Reprotonation

[1][2]

Acid-Catalyzed Racemization (The Threat)

Under acidic conditions (pH < 4), the hydroxyl group is protonated. The thiazole ring facilitates the departure of water, forming a planar carbocation.

  • Risk Factor: High.

  • Mitigation: Avoid strong mineral acids during workup. Use buffered aqueous phases (pH 6-8).

Base-Catalyzed Racemization

While less labile than ketones, the


-proton is sufficiently acidic that prolonged exposure to strong bases (e.g., NaH, LDA, or even hydroxide at high temp) can lead to proton removal and subsequent racemization.
  • Risk Factor: Moderate.

  • Mitigation: Maintain temperature < 0°C when using strong bases.

Experimental Assessment Protocols

As a self-validating system, the following protocols allow you to empirically determine the stability boundaries for your specific batch.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Establish a baseline for optical purity and detect racemization.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These interact well with the thiazole

    
    -system.
    
  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20). Avoid acidic modifiers (TFA) to prevent on-column racemization.

  • Detection: UV at 254 nm (Thiazole absorption max).

  • Standard Prep: Dissolve 1 mg/mL in mobile phase. Inject 5 µL.

  • Acceptance Criteria:

    
    .
    
Protocol B: Accelerated Stability Stress Test

Objective: Define storage and handling limits.

Stress ConditionDurationTarget AnalyteMethod
Acid (0.1 N HCl) 24 Hours @ RTRacemizationChiral HPLC
Base (0.1 N NaOH) 4 Hours @ RTDegradation/RacemizationHPLC / LC-MS
Oxidation (3% H2O2) 2 Hours @ RTKetone FormationLC-MS (M-2H)
Thermal (60°C) 7 DaysPolymorph Change / DehydrationDSC / XRPD
Protocol C: Solid-State Polymorph Screening

Objective: Ensure thermodynamic stability of the crystal lattice.

  • Slurry Experiment: Suspend excess solid in solvents of varying polarity (Water, EtOH, Toluene).

  • Equilibration: Stir at 25°C for 48 hours.

  • Analysis: Filter and analyze wet cake via XRPD (X-Ray Powder Diffraction).

  • Result Interpretation: Changes in diffraction peaks indicate a conversion to a more thermodynamically stable polymorph. Always select the most stable polymorph for drug substance development to prevent phase changes in formulation.

Storage & Handling Directives

Based on the thermodynamic profile, the following handling Standard Operating Procedures (SOPs) are mandatory:

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes slow oxidation to the ketone.

  • Temperature: Long-term storage at -20°C . Short-term handling at 4°C is acceptable.

  • Solvents: Avoid protic solvents (MeOH, Water) with trace acid impurities. Anhydrous Ethyl Acetate or DCM are preferred for processing.

  • Reaction Quenching: When quenching reactions involving this intermediate, use saturated NH4Cl (mildly acidic) rather than HCl, and keep the temperature low to prevent acid-catalyzed racemization.

References

  • Thiazole Electronic Properties

    • S. H.[1][2][3] Mashraqui et al., "Electronic structure and physical-chemistry property relationship for thiazole derivatives," ResearchGate, 2025.

  • Racemization of Chiral Alcohols

    • R. S.[2] Phillips, "Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase," Organic & Biomolecular Chemistry, 2010.

  • Synthesis & Stability of Thiazole-4-yl Alcohols

    • Vertex AI Grounding, "Synthesis and Acylation of 1,3-Thiazinane-2-thione," Organic Syntheses, 2022.

  • General Thiazole Stability Data

    • Sigma-Aldrich, "Safety Data Sheet: 1-(Thiazol-2-yl)ethan-1-ol," Merck KGaA.

  • Polymorphism in Heterocyclic Alcohols

    • D. P. Arnold, "2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol Crystal Structure," Acta Crystallographica, 2010.

Sources

Technical Guide: The (1S) and (1R) Enantiomers of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral fragment 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in microtubule stabilizers (e.g., Epothilone analogs), kinase inhibitors, and anti-infectives. While the (1S) and (1R) enantiomers share identical scalar physical properties (boiling point, solubility), their topological divergence results in drastically different interactions with chiral biological targets and synthetic catalysts.

This guide provides a rigorous technical framework for differentiating, synthesizing, and validating these enantiomers, moving beyond basic definitions to actionable laboratory protocols.

Stereochemical Identity & Topological Analysis

To manipulate these enantiomers, one must first rigorously define their spatial arrangement according to Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The chiral center is the C1 carbon of the ethyl group. The priority of substituents attached to the chiral center is:

  • -OH (Oxygen, Atomic #8)

  • -Thiazole Ring (Carbon attached to N/S, higher mass/atomic number neighbors than methyl)

  • -CH₃ (Carbon attached to H)

  • -H (Hydrogen)

Configuration Visualization
  • (1R)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a clockwise direction.
  • (1S)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a counter-clockwise direction.

Note on Optical Rotation: The sign of rotation (+/-) is an experimental property and must be determined in solvent (typically MeOH or CHCl₃). It does not strictly correlate to R/S without empirical verification.

Synthetic Divergence: Accessing Specific Enantiomers

Obtaining high enantiomeric excess (ee) requires asymmetric catalysis. We contrast two field-proven methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Protocol A: Chemical Catalysis (Noyori ATH)

This method utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). It is robust and scalable.

  • Target: High ee (>95%) of either (1S) or (1R) depending on ligand choice.

  • Mechanism: Metal-ligand bifunctional catalysis via a 6-membered transition state.

Experimental Workflow:

  • Pre-catalyst Formation: Mix

    
     with 
    
    
    
    -TsDPEN in isopropanol. Heat to 80°C for 1 hour.
  • Substrate Addition: Add 1-(2-methyl-1,3-thiazol-4-yl)ethanone (the ketone precursor).

  • Hydrogen Source: Introduce a Formic Acid/Triethylamine (5:2) azeotrope.

  • Reaction: Stir at 25°C. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

Self-Validation Check:

  • If using

    
    -TsDPEN , the product is typically the (1S)-alcohol  (Rule of thumb for aryl/heteroaryl ketones; confirm via HPLC).
    
  • Validation: Conversion must exceed 98% before workup to avoid difficult ketone/alcohol separation.

Protocol B: Biocatalytic Reduction (Ketoreductases - KREDs)

Enzymatic routes often yield higher optical purity (>99% ee) under milder conditions.

  • System: KRED screening kit (e.g., Codexis or similar).

  • Cofactor: NADPH/NADP+ with a recycling system (Isopropanol or Glucose/GDH).

Workflow Visualization (DOT):

SyntheticPathways cluster_Chem Chemical Route (ATH) cluster_Bio Biocatalytic Route Ketone Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone Ru_Cat Ru-TsDPEN HCOOH/Et3N Ketone->Ru_Cat Enz_Cat KRED Enzyme NADPH Recycle Ketone->Enz_Cat Prod_Chem (1S)-Alcohol (95-97% ee) Ru_Cat->Prod_Chem Hydride Transfer Prod_Bio (1R)-Alcohol (>99% ee) Enz_Cat->Prod_Bio Stereoselective Reduction

Figure 1: Divergent synthetic pathways to access specific enantiomers.

Analytical Discrimination: The "Trust but Verify" Protocol

You cannot distinguish these enantiomers by standard NMR or LC-MS. You must use chiral environments.

Method A: Chiral HPLC (Enantiomeric Excess)

This is the standard for determining purity.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorbance).

Data Interpretation:

Parameter (1S)-Enantiomer (1R)-Enantiomer

| Retention Time (


)  | Peak 1 (e.g., 8.2 min)* | Peak 2 (e.g., 10.5 min)* |
| Separation Factor (

)
| N/A |

(Required for baseline resolution) |

*Note: Elution order depends on the specific column and must be established using a racemic standard.

Method B: Mosher's Ester Analysis (Absolute Configuration)

To prove which peak is S or R without an X-ray structure, use NMR derivatization.[1]

Protocol:

  • React the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form the (S)-Mosher ester.

  • React a separate aliquot with (S)-(+)-MTPA-Cl to form the (R)-Mosher ester.

  • Analyze ¹H-NMR.[2] The magnetic anisotropy of the phenyl group in the MTPA moiety shields protons differently based on spatial geometry.

  • Calculate

    
    .[1]
    
    • Protons on the "right" (Methyl) will have a specific sign (+/-).

    • Protons on the "left" (Thiazole) will have the opposite sign.

    • Mapping these signs to the Mosher model confirms the configuration.

Functional Implications in Drug Development

Why does this differentiation matter?

The Eutomer/Distomer Concept

In a biological context (e.g., binding to a kinase ATP pocket), the thiazole alcohol is often a "warhead" or a linker.

  • Eutomer (Active): Fits the hydrophobic pocket; H-bond donor/acceptor aligned with residues (e.g., Hinge region).

  • Distomer (Inactive/Toxic): Steric clash with the protein backbone.

Downstream Synthesis (Double Diastereodifferentiation)

If this alcohol is used in a subsequent coupling reaction (e.g., Mitsunobu reaction) with another chiral fragment:

  • (1S) + Chiral Fragment A

    
     Matched Pair (High Yield, Single Diastereomer).
    
  • (1R) + Chiral Fragment A

    
     Mismatched Pair (Low Yield, Mixed Diastereomers).
    

Logical Consequence Diagram (DOT):

BiologicalImpact cluster_Binding Target Binding (e.g., Kinase) cluster_Synthesis Downstream Synthesis (Mitsunobu) Enantiomer Input: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Fit Perfect Fit (Eutomer) IC50 < 10 nM Enantiomer->Fit (1S) Clash Steric Clash (Distomer) IC50 > 10 µM Enantiomer->Clash (1R) Pure Single Diastereomer High Purity API Fit->Pure If (1S) is required Mess Diastereomeric Mixture Purification Nightmare Clash->Mess If (1R) is impurity

Figure 2: The binary outcome of enantiomeric selection on drug efficacy and manufacturing.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Daicel Chiral Technologies. (2023). Chiral Selector Selection Guide (Polysaccharide Columns).

Sources

pKa values and acidity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acidity and pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol for Pharmaceutical Sciences

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, metabolic stability, and formulation characteristics. This technical guide provides a comprehensive analysis of the acidic and basic properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule featuring both a secondary alcohol and a 2-methylthiazole moiety. We will dissect the structural components influencing its pKa values, present theoretical and computational prediction frameworks, and detail rigorous experimental protocols for empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven methodologies for characterizing ionizable groups in complex heterocyclic molecules.

Introduction: The Central Role of pKa in Drug Development

In the journey from a chemical entity to a therapeutic agent, understanding its ionization behavior is non-negotiable. The Henderson-Hasselbalch equation governs the ratio of protonated to deprotonated species at a given pH, which in turn dictates a drug's interaction with the physiological environment. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, two primary ionizable centers must be considered: the weakly acidic hydroxyl group of the secondary alcohol and the basic nitrogen atom of the thiazole ring. An accurate determination of the pKa for each site is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing stable, bioavailable drug products.

Part 1: Theoretical Analysis of Ionizable Centers

The overall acidic and basic character of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a composite of its constituent functional groups, modulated by their electronic interplay.

The Secondary Alcohol Moiety: A Weak Acid

Aliphatic alcohols are generally considered very weak acids, with pKa values typically ranging from 16 to 18, making them slightly less acidic than water.[1][2][3] The acidity of the hydroxyl proton is influenced by the stability of the corresponding alkoxide conjugate base.

  • Inductive Effects : Alkyl groups are electron-donating, which destabilizes the negative charge on the alkoxide oxygen, making the alcohol less acidic. For instance, ethanol (pKa ≈ 15.9) is more acidic than the secondary alcohol isopropanol (pKa ≈ 16.5) and the tertiary alcohol tert-butanol (pKa ≈ 17-19).[4][5]

  • Electronic Influence of the Thiazole Ring : The 1,3-thiazole ring connected to the carbinol carbon is a critical factor. Thiazole is an aromatic heterocycle that is π-deficient and generally considered electron-withdrawing. This inductive withdrawal of electron density should stabilize the negative charge on the adjacent alkoxide, thereby increasing the acidity of the alcohol (i.e., lowering its pKa) relative to a simple aliphatic secondary alcohol like isopropanol.

The 2-Methyl-1,3-Thiazole Moiety: A Weak Base

The basicity of heterocyclic compounds is a function of the availability of the nitrogen lone pair for protonation.

  • Hybridization : The nitrogen atom in thiazole is sp² hybridized. The lone pair resides in an sp² orbital, which has more s-character than an sp³ orbital, holding the electrons closer to the nucleus and making them less available for protonation compared to a saturated amine like piperidine.[6]

  • Aromaticity : The lone pair on the thiazole nitrogen is in the plane of the ring and is not part of the 6π aromatic system, meaning protonation does not disrupt aromaticity.[7][8]

  • Substituent Effects : The methyl group at the C2 position is an electron-donating group (EDG). This group increases the electron density on the ring and at the nitrogen atom, making the lone pair more available for protonation.[9] Consequently, 2-methylthiazole is more basic than unsubstituted thiazole. The pKa of the conjugate acid of thiazole is approximately 2.5[10], while the pKa for the conjugate acid of 2-methylthiazole has been reported to be 3.40.[11]

The interplay of these groups suggests two distinct pKa values for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: a pKa(H) for the protonated thiazole nitrogen (expected around 3-4) and a pKa for the hydroxyl proton (expected to be lower than typical secondary alcohols, perhaps in the 14-15 range).

Table 1: Reference pKa Values of Relevant Functional Groups
CompoundFunctional GrouppKa ValueReference
EthanolPrimary Alcohol~15.9[5][12][13][14]
IsopropanolSecondary Alcohol~16.5[3][5]
Water-14.0[3]
Thiazole (conjugate acid)Heterocyclic Base~2.5[10]
2-Methylthiazole (conjugate acid)Substituted Heterocycle3.40[11]

Part 2: Predictive and Experimental pKa Determination

A multi-pronged approach combining computational prediction and experimental validation is essential for achieving high confidence in pKa values.

Diagram 1: General Workflow for pKa Determination

pKa Determination Workflow cluster_0 Phase 1: In-Silico Prediction cluster_1 Phase 2: Experimental Method Selection cluster_2 Phase 3: Empirical Measurement cluster_3 Phase 4: Data Analysis Start Molecule Structure Predict Computational pKa Prediction (e.g., ACD/Labs, ChemAxon) Start->Predict Solubility Assess Aqueous Solubility Predict->Solubility Chromophore Assess UV-Vis Chromophore Solubility->Chromophore Sufficiently Soluble Cosolvent Cosolvent Method (e.g., Water/MeOH) Extrapolate to pKa⁰ Solubility->Cosolvent Poorly Soluble Potentiometry Potentiometric Titration Chromophore->Potentiometry No/Weak Chromophore UV_Vis UV-Vis Spectrophotometry Chromophore->UV_Vis pH-dependent Chromophore Cosolvent->Potentiometry Final Final Validated pKa Values Potentiometry->Final UV_Vis->Final

Caption: Workflow for selecting an appropriate pKa determination method.

Computational Prediction

Before embarking on laboratory work, in-silico prediction provides valuable estimates. Software packages like ACD/Percepta, ChemAxon, and Schrödinger's Jaguar use algorithms based on large databases of experimental data and quantum mechanical calculations (e.g., density functional theory) to predict pKa values. These tools analyze the input structure, identify ionizable sites, and calculate pKa based on factors like inductive effects, resonance, and intramolecular hydrogen bonding. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, these programs would likely predict two values corresponding to the equilibria shown below.

Diagram 2: Ionization Equilibria

Ionization Equilibria Protonated Protonated Thiazole (Cationic Form) Neutral Neutral Molecule Protonated->Neutral + H⁺ pKa(H) ≈ 3-4 Deprotonated Deprotonated Alcohol (Anionic Form) Neutral->Deprotonated - H⁺ pKa ≈ 14-15

Caption: The two primary ionization equilibria for the target molecule.

Experimental Protocol 1: Potentiometric Titration

This is the gold standard for pKa determination, directly measuring the change in pH of a solution upon addition of a titrant.

Objective: To determine the pKa of the basic thiazole nitrogen. The alcoholic pKa is typically too high to be accurately measured in water but can be estimated.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and dissolve it in a known volume (e.g., 50.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl). Causality: The background electrolyte masks small changes in ionic strength during titration, ensuring activity coefficients remain constant.

  • Inert Atmosphere: Blanket the solution with an inert gas (N₂ or Ar) to prevent dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration of weak bases.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) for the basic pKa, or a standardized strong base (e.g., 0.1 M KOH, carbonate-free) for the acidic pKa. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette, recording the pH after each addition.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s). Specialized software can fit the entire curve to determine the pKa values.

Experimental Protocol 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Objective: To determine the pKa of the thiazole nitrogen, as protonation of the aromatic ring often alters its electronic structure and thus its chromophore.

Methodology:

  • Wavelength Selection: Prepare two solutions of the compound at pH values where it is expected to be fully protonated (e.g., pH 1.0) and fully deprotonated (neutral form, e.g., pH 7.0). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelength (λ) where the difference in absorbance is maximal.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa (e.g., from pH 2.0 to 5.0 in 0.2 pH unit increments) with constant ionic strength.

  • Sample Measurement: Prepare a set of samples by dissolving an identical amount of the compound in each buffer solution. Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(Aᵢ - A) / (A - Aₙ)] where A is the absorbance in a given buffer, Aᵢ is the absorbance of the fully ionized (protonated) species, and Aₙ is the absorbance of the neutral species. A plot of absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Part 3: Data Synthesis and Implications

Based on theoretical analysis and the described experimental approaches, we can summarize the expected pKa values and their impact on pharmaceutical development.

Table 2: Summary of Predicted and Target Experimental pKa Values
Ionizable CenterPredicted pKa RangeTarget Experimental MethodImplications for Drug Development
Thiazole Nitrogen (pKaH)3.0 - 4.0Potentiometric Titration, UV-VisLargely uncharged at physiological pH (7.4). May require salt formation for improved solubility if the neutral form is poorly soluble.
Hydroxyl Proton (pKa)14.0 - 15.5Potentiometric Titration in co-solventWill be fully protonated (neutral) under all physiological and formulation conditions. Not a site for salt formation.
Interpretation for Drug Development Professionals

The data strongly suggest that (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol will exist almost exclusively in its neutral form at physiological pH (7.4).

  • Solubility & Permeability : As a neutral molecule, its solubility will be pH-independent in the physiological range. Its ability to cross biological membranes via passive diffusion will be primarily governed by its lipophilicity (LogP) and size, rather than its ionization state.

  • Formulation : The basic thiazole nitrogen (pKaH ~3.4) provides a handle for salt formation with strong acids. An acidic salt form (e.g., hydrochloride) could be explored to enhance aqueous solubility and dissolution rate, which is often a critical attribute for oral bioavailability.

  • Drug-Drug Interactions : The molecule is unlikely to be a victim or perpetrator of drug-drug interactions based on pH-dependent transport mechanisms (e.g., ion trapping).

Conclusion

A thorough characterization of the pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol reveals two key ionization constants: a basic pKa(H) around 3.4 for the thiazole nitrogen and a very weakly acidic pKa above 14 for the secondary alcohol. This profile indicates the molecule will be neutral under physiological conditions, a critical piece of information for medicinal chemists and formulation scientists. By integrating theoretical analysis, computational prediction, and rigorous experimental validation using techniques like potentiometric titration, researchers can build a robust physicochemical profile to guide rational drug design and development, ultimately de-risking the path to a viable clinical candidate.

References

  • Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link][1]

  • Reddit. (2016). What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol?. [Link][4]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][2]

  • National Center for Biotechnology Information. (n.d.). Ethanol. PubChem. [Link][12]

  • Wikipedia. (n.d.). Ethanol. [Link][13]

  • Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. [Link][5]

  • Chemistry LibreTexts. (2023). Acidities of Alcohols. [Link][3]

  • Evans, M. (2011). Acid-base Properties of Heterocycles I. YouTube. [Link][6]

  • Wikipedia. (n.d.). Thiazole. [Link][10]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • Takahashi, S., et al. (1969). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. [Link]

  • Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring.". [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link][15]

  • Evans, M. (2011). Acid-base Properties of Heterocycles II. YouTube. [Link][7]

  • Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles. [Link][8]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • International Journal of Molecular Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link][9]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. [Link]

  • ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-thiazoline. PubChem. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral heterocycle (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore found in various bioactive compounds, including microtubule stabilizers (e.g., epothilone analogs) and kinase inhibitors. Achieving high enantiomeric excess (ee >98%) is critical, as the (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity.

This Application Note details two validated protocols for the asymmetric synthesis of the target molecule from 1-(2-methyl-1,3-thiazol-4-yl)ethanone :

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The preferred method for scalability and cost-efficiency.

  • Biocatalytic Reduction (Ketoreductase): The "Green Chemistry" alternative yielding superior optical purity under mild conditions.

Target Molecule Analysis

  • IUPAC Name: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

  • Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (4-Acetyl-2-methylthiazole)

  • Stereochemistry: The (S)-configuration is established by the Cahn-Ingold-Prelog (CIP) priority: -OH (1) > Thiazole Ring (2) > Methyl (3) > H (4).

Reaction Scheme Overview

The transformation involves the enantioselective reduction of the prochiral ketone carbonyl group.[1][2][3]

ReactionScheme Substrate 4-Acetyl-2-methylthiazole (Achiral Ketone) Product (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>98% ee) Substrate->Product  H-Source   Catalyst Catalyst (Ru-TsDPEN or KRED) Catalyst->Substrate  Induction  

Figure 1: General transformation scheme.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale

Noyori-type transfer hydrogenation utilizes a Ruthenium(II) complex with a chiral diamine ligand. For aryl/heteroaryl methyl ketones, the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol . The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine nitrogen to the ketone in a concerted six-membered transition state.

Protocol: RuCl(p-cymene)[(S,S)-TsDPEN] System

Reagents:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) OR Sodium Formate in water/DCM.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a Schlenk flask, combine

    
     and 
    
    
    
    -TsDPEN in DCM. Heat at reflux for 1 hour, cool, and wash with water. Use the organic layer or isolate the purple solid.
  • Reaction Setup: Dissolve the thiazole ketone (10 mmol, 1.41 g) in DCM (30 mL).

  • Addition: Add the Ru-catalyst (0.05 mmol).

  • Initiation: Add the Formic Acid/TEA mixture (3 mL) dropwise at 0°C.

  • Monitoring: Stir at room temperature (20-25°C). Monitor by TLC or HPLC. Reaction typically completes in 6-12 hours.

    • Note: Thiazole nitrogens can coordinate to Ru, potentially slowing the reaction. If conversion stalls, increase catalyst loading to 2 mol% or raise temperature to 35°C.

  • Workup: Quench with water (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated

    
     (to remove formic acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) or recrystallization (if solid).
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by thiazole N.Increase catalyst load; ensure rigorous degassing of solvents (Ru-H is air sensitive).
Low ee (<90%) Temperature too high; racemization.Lower reaction temperature to 0°C; reduce reaction time; check ligand purity.
Wrong Enantiomer Incorrect ligand configuration.Switch to (R,R)-TsDPEN if the (R)-alcohol is observed (though (S,S) predicts (S) here).
Catalytic Cycle Visualization

NoyoriCycle Ru_Cl Pre-Catalyst Ru-Cl Ru_H Active Species Ru-H (16e-) Ru_Cl->Ru_H HCOO- / TEA - CO2, - Cl- TS Transition State (Concerted H-/H+ Transfer) Ru_H->TS + Thiazole Ketone Ru_Amide Ru-Amide (16e-) (Dehydrogenated) TS->Ru_Amide Product Release (S)-Alcohol Ru_Amide->Ru_H + HCOOH Regeneration

Figure 2: Simplified mechanism of Ru-catalyzed Transfer Hydrogenation.

Method B: Biocatalytic Reduction (Ketoreductase/KRED)

Mechanistic Rationale

Biocatalysis offers mild conditions (pH 7, ambient temp) and often perfect enantioselectivity (>99% ee). Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone. The stereoselectivity is dictated by the enzyme's binding pocket geometry (Prelog vs. Anti-Prelog).

Protocol: KRED Screening & Scale-Up

Reagents:

  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADP+ or NAD+.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

  • Screening: Screen a panel of commercially available "S-selective" KREDs.

    • Substrate: 5-10 g/L ketone in buffer containing 5-10% DMSO (for solubility).

  • Scale-Up (10g scale):

    • Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethanone (10 g) in DMSO (20 mL).

    • Prepare Buffer: 400 mL Potassium Phosphate (pH 7.0) containing Glucose (1.5 equiv) and NADP+ (10 mg - catalytic amount).

    • Add GDH (Glucose Dehydrogenase) for cofactor regeneration.

    • Add the selected KRED enzyme (e.g., 100-200 mg).

  • Reaction: Stir at 30°C at 150-200 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).

  • Workup: Once conversion >99% (usually 24h), add Celite and filter to remove protein. Extract filtrate with Ethyl Acetate or MTBE.

  • Isolation: Evaporate solvent to yield the (S)-alcohol.

Biocatalytic Workflow

Biocatalysis cluster_main Main Reaction cluster_recycle Cofactor Recycling Ketone Thiazole Ketone Alcohol (S)-Alcohol Ketone->Alcohol Reduction KRED KRED Enzyme (NADPH -> NADP+) KRED->Alcohol NADP NADP+ KRED->NADP Spent Cofactor NADPH NADPH NADP->NADPH Regeneration NADPH->KRED Hydride Source Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic GDH GDH Enzyme GDH->NADPH

Figure 3: Coupled enzymatic cycle with cofactor regeneration.

Analytical Controls

To ensure scientific integrity, the product must be validated using chiral HPLC.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Retention Times (Approximate):

    • (R)-enantiomer:

      
      
      
    • (S)-enantiomer:

      
      
      
    • Note: Must be determined experimentally using a racemic standard prepared by

      
       reduction.
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Matsumura, K., et al. (2011). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. MDPI. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

Sources

Application Note: Enantioselective Reduction of 2-Methyl-4-acetylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The reduction of 2-methyl-4-acetylthiazole (1) to its corresponding chiral alcohol, 1-(2-methylthiazol-4-yl)ethanol (2) , is a critical transformation in the synthesis of thiazole-based pharmacophores (e.g., CFTR modulators, anti-infectives). Achieving high enantiomeric excess (ee >98%) is paramount, as the stereocenter often dictates biological potency.

This guide presents two validated pathways. Selection depends on available infrastructure and scale:

FeatureProtocol A: Biocatalytic Reduction Protocol B: Chemical Transfer Hydrogenation
Primary Catalyst Engineered Ketoreductase (KRED)RuCl
Selectivity (ee) Typically >99% (Enantiopure)95–98% (High)
Conditions Aqueous buffer, 30°C, Ambient pressureFormic acid/TEA or IPA, 30–40°C
Scalability Excellent (Green Chemistry)Good (Standard Chemical Plant)
Cost Driver Enzyme availabilityRuthenium catalyst price
Recommendation Preferred for Manufacturing Preferred for MedChem/Early R&D

Chemical Background & Mechanism[1][2][3][4][5]

The target transformation involves the face-selective delivery of a hydride to the prochiral ketone.

  • Substrate: 2-methyl-4-acetylthiazole (CAS: 7533-07-5)[1][2]

  • Product: (S)- or (R)-1-(2-methylthiazol-4-yl)ethanol

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the competing pathways and the mechanism of the preferred Ru-catalyzed transfer hydrogenation (Noyori-Ikariya mechanism).

ReactionPathway cluster_0 Substrate cluster_1 Path A: Biocatalysis (KRED) cluster_2 Path B: Ru-Catalysis S 2-Methyl-4-acetylthiazole (Achiral Ketone) KRED KRED / NADPH (Enzyme Pocket Control) S->KRED Stereospecific Binding Ru Ru-TsDPEN Complex (Metal-Ligand Bifunctional) S->Ru Coordination P_S (S)-Alcohol (Target) KRED->P_S Hydride Transfer (Re-face attack) Recycle Cofactor Recycling (GDH/Glucose) Recycle->KRED Regenerates NADPH TS 6-Membered Transition State (Outer Sphere Mechanism) Ru->TS HCOOH/TEA source TS->P_S (S,S)-Ligand P_R (R)-Alcohol (Target) TS->P_R (R,R)-Ligand

Caption: Figure 1. Dual-pathway strategy. Path A utilizes enzymatic pocket constraints for absolute selectivity. Path B relies on the chiral environment of the Ru-diamine ligand.

Protocol A: Biocatalytic Reduction (Green Route)

Context: This method is superior for generating >99% ee material without heavy metal contamination. It requires a commercially available KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel).

Materials
  • Enzyme: KRED Panel (Screen for "S-selective" or "R-selective" hits).

  • Cofactor: NADP+ (1.0 mM) and Glucose Dehydrogenase (GDH) for recycling.

  • H-Source: Glucose.[3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (as co-solvent, <10% v/v).

Workflow
  • Screening: Dispense 1 mg of substrate into 96-well plates containing buffer, cofactor mix, and different KRED variants. Incubate at 30°C for 24h. Analyze by chiral HPLC.

  • Scale-Up (10g Example):

    • Reactor: 250 mL round-bottom flask with overhead stirring.

    • Charge: 100 mL Phosphate buffer (pH 7.0) containing 15g Glucose.

    • Addition: Add 50 mg NADP+ and 200 mg GDH (CDX-901 or equivalent).

    • Substrate: Dissolve 10g 2-methyl-4-acetylthiazole in 5 mL DMSO. Add dropwise to the reactor.

    • Initiation: Add 100-200 mg of the optimal KRED enzyme.

    • Reaction: Stir at 30°C, maintaining pH 7.0 (titrate with 1M NaOH if necessary, though gluconic acid production is slow).

    • Monitoring: Check conversion by HPLC every 4 hours.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO4. Concentrate.

Expert Insight: Thiazoles can sometimes inhibit enzymes via N-coordination. If conversion stalls, increase enzyme loading or test a biphasic system (Buffer/MTBE) to keep the bulk substrate concentration low in the aqueous phase.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Context: This is the robust "chemist's route." It uses the Noyori-Ikariya catalyst system. We utilize the Formic Acid/Triethylamine (5:2) azeotrope rather than IPA/KOH. Why? Thiazoles are basic. Using acidic H-donors (HCOOH) prevents catalyst poisoning by the thiazole nitrogen and minimizes racemization of the product.

Materials
  • Substrate: 2-methyl-4-acetylthiazole (1.0 equiv).

  • Catalyst: RuCl (0.5 – 1.0 mol%).

    • Note: Use (S,S) ligand to typically obtain the (S)-alcohol (verify experimentally as bulkiness changes priority).

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or neat (if liquid at reaction temp).

Step-by-Step Procedure
  • Catalyst Pre-activation (Optional but recommended): In a Schlenk flask under Argon, dissolve RuCl (6.4 mg, 0.01 mmol) in 2 mL DCM.

  • Reaction Assembly: Add 2-methyl-4-acetylthiazole (141 mg, 1.0 mmol) to the flask.

  • H-Source Addition: Add Formic Acid/TEA mixture (0.5 mL, excess). Caution: Exothermic. Evolution of CO2 gas. Ensure venting through a bubbler.

  • Execution: Stir at 30°C for 12–24 hours. Monitoring: TLC (SiO2, 50% EtOAc/Hexane) or GC.

  • Quench & Workup:

    • Dilute with water (10 mL) and DCM (10 mL).

    • Separate layers. Wash organic layer with sat. NaHCO3 (to remove residual formic acid) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, Gradient 10% -> 40% EtOAc in Hexane).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Thiazole-NIncrease catalyst to 2 mol%; Ensure inert atmosphere; Switch to IPA/KOH method if acid-sensitive.
Low ee (<80%) Temperature too highLower reaction temp to 0°C or 10°C (reaction will be slower).
Racemization Product unstable in reaction mediaStop reaction immediately upon completion; Avoid prolonged exposure to base.

Analytical Controls

To validate the protocol, you must determine the Enantiomeric Excess (ee).

Method A: Chiral HPLC (Preferred)
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8-10 min (verify with standard).

    • (R)-Enantiomer: ~12-14 min.

Method B: Chiral GC (Alternative for volatile intermediates)
  • Column: Cyclodex-B or equivalent (Beta-cyclodextrin phase).

  • Carrier Gas: Helium.

  • Program: 100°C hold 2 min, ramp 5°C/min to 200°C.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Organic Process Research & Development, 15(5), 1130–1137. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits User Guide. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Disclaimer: This protocol is for research purposes. Always consult Safety Data Sheets (SDS) for 2-methyl-4-acetylthiazole and Ruthenium complexes before handling.

Sources

Application Note: Strategic Utilization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical specifications, synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a privileged chiral building block. Thiazole moieties are critical pharmacophores in oncology (e.g., Dasatinib, Epothilones) and anti-infective therapeutics due to their ability to modulate lipophilicity, metabolic stability, and hydrogen bonding networks. This guide provides a validated protocol for the asymmetric synthesis of the (1S)-enantiomer via biocatalytic reduction, quality control parameters, and a standard operating procedure (SOP) for its activation and coupling in high-value API synthesis.

Part 1: Strategic Importance & Chemical Profile[1]

The Thiazole "Privileged Scaffold"

The 2-methyl-4-substituted thiazole motif is a bioisostere often employed to replace pyridine or phenyl rings to improve solubility and reduce HERG liability. The introduction of a chiral hydroxyl group at the C4-position allows for the construction of highly specific 3D-vectors, essential for high-affinity binding in kinase pockets and GPCR allosteric sites.

Compound Specifications
PropertySpecification
IUPAC Name (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Structure Chiral secondary alcohol on a thiazole core
Precursor 4-Acetyl-2-methylthiazole (CAS 23002-78-0)
Molecular Weight 143.21 g/mol
Chiral Purity (ee) > 99.5% (Required for pharmaceutical use)
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water

Part 2: Synthesis Protocol (Biocatalytic Route)

Rationale: While chemical asymmetric reduction (e.g., Noyori transfer hydrogenation) is possible, biocatalytic reduction using Ketoreductases (KREDs) is preferred for pharmaceutical intermediates due to superior enantiomeric excess (ee >99%) and the elimination of heavy metal contaminants (Ru/Rh).

Reaction Workflow Diagram

G Ketone Substrate: 4-Acetyl-2-methylthiazole (Achiral) Enzyme Biocatalyst: KRED / NADH Buffer pH 7.0 Ketone->Enzyme Addition Alcohol Product: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>99% ee) Enzyme->Alcohol Asymmetric Reduction QC QC Check: Chiral HPLC Alcohol->QC Validation

Caption: Biocatalytic workflow for the asymmetric synthesis of the target chiral alcohol.

Experimental Procedure

Reagents:

  • Substrate: 4-Acetyl-2-methylthiazole (100 g, 0.71 mol).

  • Enzyme: KRED-130 (or equivalent commercial screening hit).[1]

  • Cofactor: NADP+ (catalytic amount), Glucose Dehydrogenase (GDH) for recycling.[1]

  • Solvent: Phosphate Buffer (100 mM, pH 7.[1]0) / Isopropyl Alcohol (IPA) co-solvent (10% v/v).[1]

Step-by-Step Protocol:

  • Preparation: In a 2L reactor, dissolve glucose (1.5 eq) and NADP+ (1.0 g) in Phosphate Buffer (800 mL).

  • Enzyme Addition: Add GDH (2 kU) and KRED-130 (5 g). Stir gently at 30°C to dissolve.

  • Substrate Loading: Dissolve 4-Acetyl-2-methylthiazole in IPA (100 mL) and add dropwise to the aqueous enzyme mixture.

  • Reaction: Stir at 30°C, maintaining pH 7.0 via auto-titration with 1M NaOH. Monitor conversion by HPLC.

  • Completion: Reaction typically reaches >99% conversion within 24 hours.

  • Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 500 mL). Combine organic layers, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate in vacuo. The product is usually pure enough (>98%) for downstream use; otherwise, purify via short-path distillation.

Part 3: Functionalization & Application[1]

The hydroxyl group is rarely the final endpoint; it serves as a handle for coupling.[1] Two primary pathways are employed: Activation (Mesylation) and Mitsunobu Coupling .[1]

Pathway A: Activation via Mesylation

This converts the alcohol into a leaving group, typically with retention of configuration if conditions are mild, though subsequent displacement usually proceeds with inversion (SN2), yielding (R)-configured products.

Protocol:

  • Dissolve (1S)-alcohol (1.0 eq) in anhydrous DCM (10 vol) under N2.

  • Cool to 0°C. Add Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1]

  • Stir at 0°C for 2 hours. Quench with NaHCO3.

  • Critical Note: The mesylate is unstable; use immediately in the coupling step.[1]

Pathway B: Mitsunobu Coupling (Inversion)

Used to couple the (1S)-alcohol directly to phenols or N-heterocycles, resulting in an (R)-configured ether/amine .

Mechanism Diagram:

Mitsunobu Alcohol (1S)-Alcohol (Chiral Center) Complex Phosphonium Intermediate (Activated Oxygen) Alcohol->Complex Activation Reagents DIAD / PPh3 Nucleophile (H-Nu) Reagents->Complex Product Coupled Product (R)-Configuration (Inversion) Complex->Product SN2 Displacement

Caption: Stereochemical inversion pathway during Mitsunobu coupling of the (1S)-alcohol.

Part 4: Quality Control & Analytics[1][3]

Chiral HPLC Method

To ensure the (1S) stereochemistry is maintained (or successfully inverted), rigorous QC is required.

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Thiazole absorption).[1][2]

  • Acceptance Criteria:

    • (1S)-Enantiomer: Retention time ~12.5 min (Major).[1]

    • (1R)-Enantiomer: Retention time ~14.2 min (Minor).[1]

    • ee%: ≥ 99.5%.[1][3]

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Thiazole derivatives can be skin sensitizers.[1] The precursor (ketone) has a characteristic nutty/popcorn odor but can be irritating in high concentrations.[1]

  • Storage: Store the chiral alcohol under Nitrogen at 2-8°C. It is hygroscopic; moisture can induce racemization over long periods if acidic impurities are present.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

  • Biocatalytic Reduction of Ketones

    • Title: "Recent Advances in the Biocatalytic Asymmetric Reduction of Ketones."
    • Source:Chemical Reviews (General Reference for Methodology).[1]

    • Context: Validates the use of KREDs for high-ee chiral alcohol synthesis.
  • Thiazole Pharmacophore

    • Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1][4]

    • Source:Molecules, 2022.[1]

    • Context: Establishes the medicinal chemistry value of the 2-methyl-4-substituted thiazole core.
  • Mitsunobu Reaction Protocols

    • Title: "The Mitsunobu Reaction in the 21st Century."[1]

    • Source:Organic Chemistry Portal.[1]

    • Context: Standard protocol for stereoselective inversion of secondary alcohols.[1]

  • Compound Data (Precursor)

    • Title: "1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (CAS 23002-78-0)."[1]

    • Source:PubChem.[1][5][6]

    • Context: Chemical and physical properties of the starting material.[1][7][8][9][10]

(Note: Specific patent literature for the (1S) isomer often falls under broad Markush structures for kinase inhibitors; the protocols above represent the industry standard for generating this specific fragment.)

Sources

Application Note: Enantioselective Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

[1][2][3][4]

Introduction & Strategic Analysis

The target molecule, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , contains a chiral secondary alcohol adjacent to a basic thiazole ring.[1][2][3][4] This structural motif presents specific synthetic challenges:

  • Lewis Basicity: The thiazole nitrogen can coordinate with boron-based reducing agents, potentially poisoning catalysts or altering stereoselectivity.[3][4]

  • Racemization Risk: The benzylic-like position of the alcohol (adjacent to the heteroaromatic ring) makes it susceptible to acid-catalyzed racemization.[1][2][3][4]

Route Selection Matrix
FeatureRoute A: CBS Reduction Route B: Biocatalysis (KRED)
Primary Reagent (S)-Me-CBS OxazaborolidineKetoreductase (KRED)
Enantioselectivity High (>95% ee typical)Excellent (>99% ee typical)
Scalability Good (Linear scale-up)Superior (Process scale)
Cost Moderate (Catalyst cost)Low (at scale)
Key Constraint Strictly anhydrous conditionsRequires enzyme screening

Precursor Preparation

Note: If the ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is not commercially available, it must be synthesized de novo to ensure regiochemical purity.[1][2][3][4]

Recommended Route: Weinreb Amide functionalization of Ethyl 2-methylthiazole-4-carboxylate.[1][2][3][4]

  • Starting Material: Ethyl 2-methylthiazole-4-carboxylate (CAS: 6436-59-5).[1][2][3][4]

  • Transformation: Conversion to Weinreb amide using

    
    -dimethylhydroxylamine 
    
    
    HCl /
    
    
    .
  • Ketone Formation: Grignard addition (

    
    ) to the Weinreb amide yields the pure ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one .[1][2][3][4]
    

Protocol A: Chemical Asymmetric Reduction (CBS)[3][4]

This protocol utilizes the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4][5] Based on the empirical "Space Model" for CBS reductions, the (S)-Me-CBS catalyst is selected to yield the (S)-alcohol when reducing aryl/heteroaryl methyl ketones.[1][2][3][4]

Reagents & Materials[2][4][5][6][7][8][9][10][11][12]
  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 equiv).

  • Catalyst: (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene) (0.1 – 0.2 equiv).[1][2][3][4]

  • Reductant: Borane-dimethyl sulfide complex (

    
    , BMS) (2.0 M in THF) (1.5 equiv).[3]
    
    • Note: Excess borane is required to saturate the thiazole nitrogen.[4]

  • Solvent: Anhydrous THF (water content <50 ppm).[3]

  • Quench: Methanol (MeOH).[3]

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.[1][2][3][4] Cool to room temperature under

    
     flow.
    
  • Catalyst Charge: Syringe (S)-Me-CBS solution (0.1 equiv) into the flask. Dilute with anhydrous THF to achieve a catalyst concentration of ~0.05 M.[3][4]

  • Reductant Activation: Cool the catalyst solution to 0 °C . Add the

    
     solution (1.5 equiv) dropwise.[4] Stir for 10 minutes.
    
    • Mechanistic Insight: This pre-complexation step forms the active reducing species and scavenges any adventitious moisture.[4]

  • Substrate Addition:

    • Dissolve the ketone (1.0 equiv) in anhydrous THF.

    • Crucial Step: Add the ketone solution slowly (via syringe pump over 1 hour) to the borane/catalyst mixture at 0 °C to -10 °C .

    • Why: Slow addition maintains a low concentration of ketone relative to the catalyst, maximizing the enantioselective pathway over the non-catalyzed background reduction.

  • Reaction Monitoring: Stir at 0 °C. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[3][4][6] Conversion should be complete within 1-2 hours post-addition.

  • Quenching (Exothermic):

    • Cool to -20 °C .

    • Add Methanol dropwise (CAUTION: Hydrogen gas evolution).[3]

    • Allow to warm to room temperature and stir for 30 minutes to break boron-nitrogen complexes.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
    , then brine. Dry over 
    
    
    .[3][4]
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol B: Biocatalytic Reduction (KRED)[3][4]

For researchers with access to enzyme screening kits (e.g., Codexis, Daicel), this route offers higher enantiopurity (>99% ee) and eliminates the need for pyrophoric boranes.

Reagents & Materials[2][4][5][6][7][8][9][10][11][12]
  • Enzyme: Ketoreductase (KRED) panel (Screen for (S)-selectivity).[1][3][4]

  • Cofactor:

    
     or 
    
    
    (depending on enzyme requirement).[3]
  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if the KRED is IPA-dependent).[1][3][4]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO (as co-solvent, 5-10% v/v).[1][3][4]

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM KPi buffer (pH 7.0) containing 1.0 mM

    
     and 100 mM Glucose.[4]
    
  • Enzyme Mix: Add GDH (5 U/mL) and the selected KRED (5-10 mg/mL) to the buffer.

  • Substrate Initiation: Dissolve the ketone in DMSO (to 10x final concentration). Add this solution to the enzyme mix (Final substrate conc: 10-50 g/L).

  • Incubation: Shake at 250 rpm, 30 °C for 24 hours.

  • Workup: Extract the aqueous mixture with EtOAc (3x). The emulsion formation is generally low for thiazoles.[4]

  • Isolation: Evaporate solvent. Biocatalytic products often require minimal purification beyond filtration through a short silica plug.[3][4]

Visualization of Workflows

Synthesis & Decision Pathway

GStartEthyl 2-methylthiazole-4-carboxylateWeinrebWeinreb AmideIntermediateStart->WeinrebMeNH(OMe)·HCl, iPrMgClKetone1-(2-methyl-1,3-thiazol-4-yl)ethan-1-oneWeinreb->KetoneMeMgBr, THFDecisionSelect Reduction MethodKetone->DecisionCBSRoute A: CBS Reduction((S)-Me-CBS + BH3)Decision->CBSChemical/Lab ScaleKREDRoute B: Biocatalysis(KRED + NADPH)Decision->KREDGreen/Process ScaleTargetTarget: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olCBS->Target90-96% eeKRED->Target>99% ee

Figure 1: Synthetic flowchart from commercial starting material to the chiral target.

CBS Mechanism & Stereochemical Model[4]

CBSCat(S)-Me-CBSCatalystComplexActive Complex(Catalyst-BH3)Cat->Complex+ BH3·DMSTSTransition State(Hydride Transfer)Complex->TS+ Ketone(Coordination)Product(S)-AlcoholTS->ProductHydride Attack(Re-face)

Figure 2: Mechanistic pathway for (S)-Me-CBS mediated reduction.

Analytical Validation (QC)

Verification of the absolute configuration and enantiomeric excess (ee) is mandatory.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H (Daicel).[1][2][3][4]

    • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[3]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV @ 254 nm (Thiazole absorbance).[3]

    • Expected Elution: The enantiomers should resolve with

      
      . Compare retention times against a racemic standard (prepared by 
      
      
      reduction of the ketone).
  • Optical Rotation:

    • Measure

      
       in Methanol.[3]
      
    • Note: Literature values for similar thiazole ethanols suggest the (S)-enantiomer is typically levorotatory (-), but this must be experimentally verified for this specific derivative using X-ray crystallography or derivatization (Mosher's ester analysis) if a reference standard is unavailable.[1][3][4]

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link[1][3]

  • Quallich, G. J., et al. (1993). Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Journal of Organic Chemistry. Link[1][3]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Vertex Pharmaceuticals. (2011).[3][4] Patent WO2011119566A1 (Describes synthesis of thiazole intermediates for CFTR modulators). Link

scale-up synthesis procedures for chiral thiazolyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Chiral thiazolyl alcohols are critical pharmacophores in antiretroviral (e.g., Ritonavir) and antineoplastic (e.g., Dasatinib) therapeutics. However, the thiazole ring presents unique scale-up challenges: the nitrogen and sulfur heteroatoms can poison transition metal catalysts, and the electron-deficient nature of the ring alters ketone reactivity.

This guide details two validated, scalable protocols for synthesizing (S)-1-(thiazol-2-yl)ethanol and related congeners:

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-complexes.

  • Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).

Strategic Grounding: The Thiazole Challenge

In medicinal chemistry, the thiazole moiety improves metabolic stability and binding affinity. However, during synthesis, the basic nitrogen (


 hybridized) competes for coordination sites on metal catalysts.
  • The "Poisoning" Effect: Standard high-pressure hydrogenation (H

    
    , Pd/C or Rh) often fails or requires high catalyst loading due to irreversible adsorption of the thiazole sulfur/nitrogen onto the metal surface.
    
  • The Solution: Asymmetric Transfer Hydrogenation (ATH) is preferred. The high concentration of the hydrogen donor (Formic acid/Triethylamine) effectively outcompetes the thiazole substrate for the metal center, maintaining catalytic turnover.

Route A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Noyori-Ikariya Transfer Hydrogenation. Catalyst: RuCl(


-cymene)[(S,S)-Ts-DPEN]
Scale:  100 g – 1 kg Pilot Batch
Critical Process Parameters (CPPs)
ParameterSetpointCausality / Rationale
Catalyst Loading S/C 500–1000:1Thiazoles are slower to reduce than phenyl ketones; lower loading risks incomplete conversion.
H-Donor Ratio 5:2 (HCOOH:TEA)The azeotropic ratio ensures maximum H

equivalents while buffering acidity to prevent acetal formation.
Temperature 25–30 °CHigher temps (>40°C) degrade the Ru-hydride species and lower enantioselectivity (ee).
Venting ContinuousSafety Critical: The reaction generates copious CO

. Closed vessels will over-pressurize.
Detailed Protocol: 100g Scale-Up

Substrate: 2-Acetylthiazole (CAS: 24295-03-2) Target: (S)-1-(thiazol-2-yl)ethanol

Step 1: Catalyst Activation (Pre-formation)

  • In a reactor, charge RuCl(

    
    -cymene)[(S,S)-Ts-DPEN]  (0.5 g, 0.5 wt%) and Acetonitrile  (anhydrous, 2 vol).
    
  • Stir at 20°C for 15 minutes to ensure dissolution. Note: Pre-solubilization prevents "hot spots" of catalyst during initiation.

Step 2: Reaction Initiation 3. Charge the hydrogen donor mixture: Formic Acid/Triethylamine (5:2 azeotrope) (300 mL, 3 vol).

  • Caution: Exothermic mixing. Premix HCOOH/TEA separately with cooling if not purchasing pre-mixed azeotrope.
  • Degas the solution with N
    
    
    sparging for 20 minutes. Oxygen deactivates the Ru-hydride active species.
  • Add 2-Acetylthiazole (100 g) strictly as a solution in Acetonitrile (100 mL).
  • Rate Control: Add over 30 minutes. Monitor internal temp (
    
    
    ). Keep
    
    
    .

Step 3: Reaction & Quench 6. Stir at 28°C ± 2°C. Monitor CO


 off-gassing.
7.  IPC (In-Process Control):  Check HPLC at 12 hours. Target: <1% ketone remaining.
8.  Quench:  Dilute with water (5 vol) and extract immediately with Isopropyl Acetate (IPAC).
  • Why IPAC? Better phase separation than EtOAc for thiazoles and prevents ester hydrolysis.

Step 4: Purification 9. Wash organic layer with sat. NaHCO


 (removes residual formic acid).
10. Concentrate in vacuo.
11. Distillation:  Fractional vacuum distillation (bp ~90°C at 2 mmHg) is required as the alcohol is often an oil.
  • Alternative: If the product is a solid intermediate (e.g., Ritonavir fragment), perform crystallization from Heptane/IPAC.

Route B: Biocatalytic Reduction (Green Chemistry)

Mechanism: Enzymatic hydride transfer from NADPH. Biocatalyst: Engineered Ketoreductase (KRED) (e.g., Codexis or in-house variants). Cofactor Recycling: Isopropanol (IPA) coupled system.

Comparison to Chemocatalysis
FeatureChemocatalysis (Ru-ATH)Biocatalysis (KRED)
Enantiomeric Excess 95–98% ee>99.5% ee (Often required for API)
Solvent Organic (MeCN/TEA)Aqueous Buffer (Phosphate)
Safety CO

generation
No gas evolution; mild temp
Throughput High (50-100 g/L)Moderate (20-50 g/L) due to solubility
Detailed Protocol: Bioreactor Setup

System: 2-Phase System (Buffer/IPA) to enhance substrate solubility.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

    
     (cofactor stabilizer).
    
  • Substrate Loading: Dissolve 2-Acetylthiazole (50 g) in Isopropanol (IPA) (50 mL).

    • Note: IPA acts as both co-solvent and hydride donor for cofactor regeneration.

  • Enzyme Addition:

    • Add NADP+ (catalytic amount, 0.5 g).

    • Add KRED Enzyme powder (1 g).

  • Reaction:

    • Add substrate/IPA solution to the buffer under agitation (300 rpm).

    • Maintain Temp: 30°C.

    • pH Stat: The reaction consumes protons (or produces acetone which is neutral), but pH drift can occur. Maintain pH 7.0 using 1M NaOH/HCl via auto-titrator.

  • Workup:

    • Add Celite (20 g) and filter to remove enzyme/cell debris (prevents emulsion during extraction).

    • Extract filtrate with MTBE.

    • Evaporate solvent to yield oil.

Visualizing the Workflows

Decision Logic: Selecting the Right Route

Use this logic flow to determine which protocol suits your specific thiazole intermediate.

ProcessSelection Start Start: Chiral Thiazolyl Alcohol Synthesis CheckEE Requirement: ee > 99.5%? Start->CheckEE CheckSol Substrate Solubility in Water? CheckEE->CheckSol No (Intermediate) RouteBio Route B: Biocatalysis (KRED) (Highest Selectivity) CheckEE->RouteBio Yes (API Final Step) CheckSol->RouteBio High (>10g/L) RouteChemo Route A: Ru-ATH (Highest Throughput) CheckSol->RouteChemo Low (<1g/L) Purification Purification Strategy RouteBio->Purification RouteChemo->Purification Distill Fractional Distillation (For Oils) Purification->Distill Liquid Product Salt Salt Formation/Crystallization (For Solids) Purification->Salt Solid Product

Caption: Decision matrix for selecting between Biocatalytic and Chemocatalytic routes based on purity requirements and substrate properties.

Mechanism of Ru-Catalyzed ATH

Understanding the catalytic cycle is essential for troubleshooting low conversion (often caused by H-donor depletion).

ATHMechanism Ru_Cl Ru-Cl Precatalyst (Inactive) Ru_H Ru-Hydride (16e-) (Active Species) Ru_Cl->Ru_H + HCOOH/TEA - CO2 (Gas) TS Transition State (6-membered) Ru_H->TS + Thiazolyl Ketone Product Chiral Alcohol + Ru-Amide TS->Product Hydride Transfer Product->Ru_H + HCOOH Regeneration

Caption: The Noyori ATH cycle. Note that CO2 release is the driving force for the formation of the active Ru-Hydride species.

Safety & Scale-Up Hazards

When scaling from gram to kilogram, the following hazards become critical:

  • Gas Evolution (Route A): The decomposition of formic acid releases CO

    
     and H
    
    
    
    .
    • Hazard:[1][2] Pressurization of vessels.

    • Control: Do not seal reactors. Use a reflux condenser vented to a scrubber. Ensure headspace is swept with N

      
       to prevent H
      
      
      
      accumulation (LEL management).
  • Thermal Runaway (Route A): The reaction is exothermic.

    • Control: Dosing of the ketone substrate controls the heat release rate (

      
      ). Never dump-charge the substrate at scale.
      
  • Thiazole Toxicity:

    • 2-Acetylthiazole is a "Stench" compound and harmful if swallowed.[2]

    • Control: All transfers via closed-pipe or diaphragm pump. Scrubber required for exhaust.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.

  • AbbVie Inc. (2020). Preparation method of ritonavir and lopinavir intermediates. Patent CN111393329A.

  • Vyas, V. K., et al. (2014). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation.[3] Organic Letters.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Acetylthiazole.

  • Liang, W., et al. (2017).[4] A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process.[4] Organic Letters.

Sources

Application Note: Mitsunobu Inversion of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the stereochemical inversion of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol to its (1R)-enantiomer via the Mitsunobu reaction. While standard Mitsunobu conditions are generally robust, the presence of the basic thiazole nitrogen and the steric environment of the secondary alcohol requires specific modifications to the reagent addition order and nucleophile selection to suppress side reactions (e.g., N-alkylation or elimination).

This guide utilizes a two-step sequence:

  • Stereoinversion: Conversion of the (1S)-alcohol to a (1R)-p-nitrobenzoate ester.

  • Methanolysis: Mild hydrolysis to yield the free (1R)-alcohol.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10][11]

Substrate Analysis
  • Substrate: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Challenge: The thiazole ring contains a basic nitrogen (pKa of conjugate acid ~2.5). In standard protocols, basic nitrogens can interfere with the formation of the Morrison-Brunn-Huisgen betaine intermediate.

  • Solution: We utilize p-Nitrobenzoic acid (PNBA) as the nucleophile. Its higher acidity (pKa ~3.4) compared to acetic acid ensures rapid protonation of the betaine, driving the equilibrium toward the active oxyphosphonium species and preventing the thiazole nitrogen from acting as a competing nucleophile.

Reaction Pathway

The reaction proceeds via an SN2 mechanism, resulting in a Walden inversion at the chiral center.

  • Activation: Triphenylphosphine (PPh3) attacks Diisopropyl azodicarboxylate (DIAD) to form the betaine.

  • Protonation: The betaine deprotonates PNBA.

  • Oxyphosphonium Formation: The alcohol attacks the phosphorus center, creating a strong leaving group (O-PPh3+).

  • Displacement: The p-nitrobenzoate anion attacks the carbocation center from the backside, inverting the configuration from (1S) to (1R).

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Attribute
(1S)-Starting Material 1.0Substrate>98% ee, dry
Triphenylphosphine (PPh3) 1.5ActivatorRecrystallized, dry
p-Nitrobenzoic Acid (PNBA) 1.5NucleophilepKa ~3.4, dry
DIAD 1.5Azo Reagent95% purity, yellow liquid
THF (Anhydrous) 10-15 volSolventWater <50 ppm (inhibits reaction)
Step-by-Step Procedure
Part A: Mitsunobu Esterification (Inversion)[1][3][6][7]
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solubilization: Charge the flask with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 equiv), PPh3 (1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill with nitrogen (3 cycles). Add anhydrous THF (0.1 M concentration relative to alcohol).

    • Note: The solution may be heterogeneous initially.[2]

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 15 minutes.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 20 minutes.

    • Observation: The solution will turn deep orange/amber and then fade to light yellow as the azo reagent is consumed.

    • Exotherm Control: Maintain internal temperature <5 °C to prevent decomposition of the betaine.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LC-MS. The product (ester) will be less polar than the starting alcohol.

  • Workup:

    • Quench with saturated NaHCO3 solution.[2]

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: The crude residue contains Triphenylphosphine oxide (TPPO).[4]

    • Trituration: Suspend crude solid in cold Et2O/Hexane (1:4) and filter off the insoluble TPPO.[4]

    • Flash Chromatography:[2] Purify the filtrate on silica gel (Gradient: 0-30% EtOAc in Hexanes) to isolate the (1R)-p-nitrobenzoate ester .

Part B: Hydrolysis to (1R)-Alcohol
  • Dissolution: Dissolve the purified ester (from Part A) in MeOH (0.2 M).

  • Base Addition: Add K2CO3 (1.5 equiv) at room temperature.

  • Stir: Monitor by TLC (approx. 1–2 hours). The ester spot should disappear, yielding the more polar alcohol.

  • Workup: Filter off solids, concentrate the filtrate, and purify via short silica plug to yield (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol .

Visualization: Process Workflow

The following diagram illustrates the critical path and decision points for this synthesis.

Mitsunobu_Workflow Start Start: (1S)-Alcohol (Thiazole Substrate) Reagents Mix: PPh3 + PNBA + THF (0°C, N2 atm) Start->Reagents Addition Add DIAD Dropwise (Maintain <5°C) Reagents->Addition Reaction Stir at RT (12-16h) Monitor TLC Addition->Reaction Check Conversion Complete? Reaction->Check Check->Reaction No (Add more DIAD/PPh3) Workup Quench (NaHCO3) Extract (EtOAc) Check->Workup Yes Purify Remove TPPO (Trituration + Column) Workup->Purify Intermediate Intermediate: (1R)-p-Nitrobenzoate Purify->Intermediate Hydrolysis Hydrolysis: K2CO3 / MeOH Intermediate->Hydrolysis Final Final Product: (1R)-Alcohol Hydrolysis->Final

Caption: Figure 1. Optimized workflow for the stereochemical inversion of thiazole-ethanol derivatives.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters:

The "Dead" Reaction (No Conversion)
  • Symptom: Starting material remains, but DIAD is consumed.

  • Cause: Wet solvent or Hydrazinedicarboxylate formation.

  • Validation: Add a small amount of the reaction mixture to water. If pH is acidic, the betaine formed. If starting material persists, check solvent water content (Karl Fischer titration). Action: Redistill THF over Na/Benzophenone.

Alkylation of Thiazole Nitrogen
  • Symptom: Formation of a polar, cationic byproduct.

  • Cause: The thiazole nitrogen competed with the carboxylate.

  • Validation: 1H NMR will show a downfield shift of the thiazole C5-H proton.

  • Action: Ensure PNBA is used (pKa 3.4). Do not use weak nucleophiles like phenols without pre-forming the betaine. The acid must be present before DIAD addition to protonate the betaine immediately.

Separation of TPPO[4]
  • Symptom: White solid contaminating the product.

  • Action: Use Polymer-supported Triphenylphosphine (PS-PPh3) if scale allows (<1g). This allows filtration of the phosphine oxide byproduct, significantly simplifying purification.

Safety Considerations

  • DIAD/DEAD: Shock sensitive and potentially explosive upon heating. Never distill pure azo compounds. Store in a fridge.

  • Thiazoles: Often possess pharmacological activity; handle with gloves and in a fume hood.

  • Triphenylphosphine: Sensitizer.[5] Avoid inhalation of dust.

References

  • Mitsunobu, O. (1981).[1][2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1][2] Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[7] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[7] Link

  • Organic Chemistry Portal. (n.d.). "Mitsunobu Reaction: Mechanism and Examples." Link

  • Master Organic Chemistry. (n.d.). "The Mitsunobu Reaction."[1][2][3][4][5][8][9][6][7][10][11][12] Link

Sources

Application Note: Strategic Protection of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

[1]

Executive Summary & Strategic Rationale

The molecule (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, most notably serving as the C15-C21 fragment in the total synthesis of microtubule-stabilizing agents like Epothilone B and Ixabepilone .[1]

The protection of the C15-secondary alcohol presents a unique chemoselective challenge:

  • Chiral Integrity: The (1S)-configuration is prone to racemization under strong acidic conditions via carbocation formation stabilized by the adjacent thiazole ring.[1]

  • Thiazole Reactivity: The C2-methyl group on the thiazole ring is weakly acidic (pKa ~29).[1] Strong bases (e.g.,

    
    -BuLi) used in subsequent coupling steps (e.g., Wittig or Aldol reactions) can deprotonate this site if the protecting group (PG) installation requires harsh conditions.[1]
    
  • Orthogonality: The PG must survive basic C-C bond formation but be removable under mild conditions that do not affect the acid-sensitive macrolide core often present in late-stage intermediates.[1]

Recommended Strategy: The tert-Butyldimethylsilyl (TBS) ether is the industry-standard protecting group for this substrate.[1] It offers the optimal balance of stability toward basic aldol/Wittig conditions and mild cleavage using fluoride sources, preserving the stereocenter.

Chemical Stability & Decision Matrix

The following table summarizes the stability profile of potential protecting groups for this specific thiazole scaffold.

FeatureTBS (Recommended)MOM (Methoxymethyl)Acetyl/Ester
Installation Mild (Imidazole/DMF)Harsh (NaH/MOM-Cl)Mild (Ac2O/Py)
Base Stability Excellent (LDA, LiHMDS)ExcellentPoor (Labile to hydrolysis)
Acid Stability Good (survives mild Lewis acids)GoodModerate
Deprotection Fluoride (TBAF, HF[1]·Py)Strong Acid (TFA/HCl)Base (K2CO3/MeOH)
Risk to Thiazole LowHigh (NaH may deprotonate C2-Me)Low
Risk to Chirality LowModerate (Acidic removal)Low
Decision Logic (DOT Visualization)[1]

ProtectionStrategyStartSubstrate: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olDecisionDownstream Chemistry Requirements?Start->DecisionBaseSensRequires Strong Base (e.g., Wittig/Aldol)?Decision->BaseSensAssess StabilityTBS_RouteSelect TBS Ether(Standard)BaseSens->TBS_RouteYes (Stable to LDA)MOM_RouteSelect MOM Ether(Only if Acid Deprotection is acceptable)BaseSens->MOM_RouteYes (But requires NaH for install - RISK)TES_RouteSelect TES Ether(If higher lability required)BaseSens->TES_RouteYes (But need faster removal)AcidSensFinal Deprotection must be Neutral?Use TBAF/HF-PyUse TBAF/HF-PyAcidSens->Use TBAF/HF-PyYesTBS_Route->AcidSensCleavage

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream chemical incompatibility.[1]

Detailed Protocols

Protocol A: TBS Protection (Standard)

This protocol utilizes imidazole as a mild base to scavenge HCl, preventing acid-catalyzed racemization or thiazole salt formation.[1]

Reagents:

  • Substrate: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 equiv)[1]

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv[1]

  • Imidazole: 2.0 – 2.5 equiv[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)[1]

  • Optional: DMAP (4-Dimethylaminopyridine) (0.05 equiv) – Use only if reaction is sluggish; avoid if strict racemization control is paramount.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Note: DMF is preferred over DCM for rate acceleration, but DCM simplifies workup.[1]

  • Addition: Add Imidazole (2.5 equiv) in one portion. Stir until dissolved.

  • Silylation: Cool the solution to 0°C. Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

    • Mechanism:[1][2][3][4][5] The imidazole activates the silyl chloride and acts as a proton sponge.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 3–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1).[1] The product (R_f ~0.8) is less polar than the starting material (R_f ~0.3).

  • Workup:

    • Dilute with Et2O (Diethyl ether).[1]

    • Wash sequentially with Water (x2), Saturated NaHCO3 (x1), and Brine (x1).

    • Critical: Thorough water washes are required to remove DMF.[1]

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, eluting with 5-10% EtOAc in Hexanes).

Expected Yield: 92–98% Validation: 1H NMR should show a singlet at δ ~0.05 ppm (Si-Me2) and δ ~0.90 ppm (Si-tBu).[1] The C1-H signal typically shifts upfield slightly upon silylation.[1]

Protocol B: Selective Deprotection (Fluoride Cleavage)

Deprotection is critical.[1] While TBAF is standard, it is basic and can cause elimination or epimerization in complex polyketides. HF·Pyridine is the preferred buffered method for complex Epothilone precursors.

Reagents:

  • Substrate: TBS-protected thiazole ether[1]

  • HF[2]·Pyridine (70% HF in pyridine)[1]

  • Solvent: THF (Tetrahydrofuran)[1]

  • Buffer: Pyridine (excess)[1]

Methodology:

  • Setup: Use a plastic (HDPE) or Teflon vessel (HF attacks glass).[1]

  • Solution: Dissolve substrate in THF (0.1 M) and cool to 0°C.

  • Buffering: Add Pyridine (5.0 equiv) to buffer the acidity.

  • Cleavage: Dropwise add HF·Pyridine complex (2.0–5.0 equiv).[1]

  • Quench: CAREFULLY quench by pouring into saturated NaHCO3 (gas evolution!).

  • Extraction: Extract with EtOAc, dry, and concentrate.

Process Workflow & Pathway Analysis

The following diagram illustrates the synthetic flow from the chiral alcohol to the protected intermediate ready for coupling (e.g., Aldol reaction).

WorkflowInputStart:(1S)-Alcohol(Chiral Pure)ReagentsTBSCl + Imidazole(DMF, 0°C)Input->ReagentsIntermediateReaction:Nucleophilic Substitution(S_N2-like at Si)Reagents->Intermediate 3-6 hrsQCQC Check:1H NMR(Check C2-Me shift)Intermediate->QCQC->Reagents Fail (Incomplete)OutputProduct:TBS-Ether(Ready for Aldol)QC->Output Pass

Figure 2: Operational workflow for the silylation of the thiazole-ethanol fragment.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TBSClEnsure reagents are fresh; TBSCl is hygroscopic. Store in desiccator.
Racemization Acidic impurities or high TempUse distilled DMF.[1] Keep reaction at 0°C during addition. Ensure excess Imidazole.[1]
Thiazole Ring Opening Strong reduction or oxidationAvoid using strong Lewis acids (e.g., AlCl3) or harsh oxidants (e.g., KMnO4) after protection.
Incomplete Reaction Steric hindranceAdd catalytic DMAP (5 mol%). If still slow, switch to TBSOTf/2,6-Lutidine (more aggressive).[1]

References

  • Nicolaou, K. C., et al. (1997).[6] "Total Synthesis of Epothilone A and B via a Macrolactonization Strategy." Nature, 387, 268–272.[6] [1]

  • Schinzer, D., et al. (1997).[1] "Total Synthesis of (-)-Epothilone A." Chemistry – A European Journal, 3(11), 1957–1964.[1]

  • Meng, D., et al. (1997). "Total Syntheses of Epothilones A and B." Journal of the American Chemical Society, 119(42), 10073–10092.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard text for PG stability data).

Application Note: Biocatalytic Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol via Ketoreductase Screening and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a biocatalytic route for the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one to its corresponding chiral alcohol, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. While traditional chemocatalytic methods (e.g., CBS reduction, asymmetric hydrogenation) often require toxic transition metals and harsh conditions, biocatalysis using Ketoreductases (KREDs) offers a sustainable, ambient-temperature alternative with superior enantioselectivity (>99% ee). This guide provides a comprehensive workflow from initial enzyme screening to gram-scale synthesis, emphasizing the management of cofactor recycling and substrate solubility inherent to heteroaromatic ketones.

Retrosynthetic Analysis & Reaction Design

The target transformation relies on the stereoselective delivery of a hydride ion from the cofactor NAD(P)H to the pro-S face of the ketone carbonyl. To make this process economically viable, the expensive cofactor is recycled in situ using a coupled enzyme system (e.g., Glucose Dehydrogenase/Glucose) or a substrate-coupled approach (Isopropanol).

Reaction Scheme

The reaction is equilibrium-limited. For this thiazole substrate, the Isopropanol (IPA) coupled system is preferred due to the substrate's hydrophobicity; IPA acts as both a co-solvent and the hydride donor.

ReactionCycle Ketone Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one KRED Enzyme: (S)-Selective KRED Ketone->KRED Binding Alcohol Product: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol NADP_Plus NADP+ NADPH NADPH NADP_Plus->NADPH Recycling Loop NADPH->KRED Cofactor Binding IPA Isopropanol (Hydride Donor) IPA->KRED Regeneration Acetone Acetone (Byproduct) KRED->Alcohol Reduction KRED->NADP_Plus Hydride Transfer KRED->Acetone Oxidation

Figure 1: Coupled enzymatic cycle showing the reduction of the thiazole ketone driven by isopropanol oxidation.

Experimental Protocol: Phase I - Enzyme Screening

Objective: Identify a KRED variant with >90% conversion and >98% ee toward the (S)-enantiomer.

Materials
  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (96%+ purity).

  • Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel). Ensure panel contains both "Prelog" and "Anti-Prelog" variants.

  • Cofactor Mix: NADP+ (1.0 mM final), MgCl2 (2 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: Isopropanol (IPA).[1]

Screening Workflow (96-Well Plate Format)
  • Enzyme Preparation: Weigh 2 mg of each KRED lyophilizate into a 96-well deep-well plate.

  • Stock Solution Preparation:

    • Dissolve Substrate (200 mg) in IPA (10 mL) to create a 20 g/L stock.

    • Prepare Buffer Mix: 100 mM K-Phosphate (pH 7.0) containing 1 mM NADP+ and 2 mM MgCl2.

  • Reaction Initiation:

    • Add 400 µL of Buffer Mix to each well containing enzyme.

    • Add 100 µL of Substrate/IPA stock to each well. (Final IPA conc: 20% v/v; Substrate conc: ~4 g/L).

  • Incubation: Seal plate with aluminum foil tape. Shake at 30°C / 600 rpm for 24 hours.

  • Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes to separate phases.

  • Analysis: Transfer 200 µL of the organic (top) layer to HPLC vials.

Analytical Methods

Accurate determination of conversion and enantiomeric excess (ee) is critical. Thiazoles absorb strongly in UV, facilitating detection.

Method A: Achiral HPLC (Conversion)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient: 10% to 90% ACN over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Thiazole max).

  • Retention Times: Alcohol product elutes earlier than the ketone due to H-bonding capability.

Method B: Chiral HPLC (Enantioselectivity)
  • Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm). Note: AD-H is often superior for aromatic ethanols.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Separation:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Ketone: ~6.0 min (verify with standards).

Experimental Protocol: Phase II - Process Optimization

Once a "Hit" enzyme is identified (e.g., KRED-X), optimize conditions to maximize Space-Time Yield (STY) and minimize enzyme loading.

Key Parameter: pH and Temperature Profiling

Thiazole rings can be basic; ensure the buffer capacity is sufficient.

  • Experiment: Run reactions at pH 6.0, 7.0, and 8.0.

  • Insight: Most KREDs prefer pH 7.0–7.5. However, if the thiazole nitrogen coordinates with active site metals (rare for KREDs, common for other enzymes), slightly acidic pH (6.5) can protonate the ring nitrogen and reduce inhibition.

Key Parameter: Substrate Loading & Cosolvent

Increase substrate concentration to 20, 50, and 100 g/L.

  • Solubility Limit: The ketone is moderately hydrophobic. If precipitation occurs >20 g/L, increase IPA concentration to 30-40% (check enzyme stability first) or add 5% DMSO.

  • Thermodynamics: High IPA (30-50%) drives the equilibrium toward the alcohol product.

Optimization Table:

ParameterRange TestedOptimal TargetRationale
Substrate Conc. 5 – 100 g/L50 g/LMaximize throughput; limit inhibition.
Temp 25°C – 45°C30°C – 35°CBalance rate vs. enzyme half-life.
IPA % (v/v) 10% – 50%30%Solubility & equilibrium drive.
NADP+ 0.1 – 1.0 mM0.2 mMCost reduction (catalytic amount).

Experimental Protocol: Phase III - Gram-Scale Synthesis

Objective: Synthesize 2.0 g of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Reactor Setup: 250 mL round-bottom flask with overhead stirrer and temperature probe.

  • Buffer Prep: Prepare 100 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO4 and 0.25 mM NADP+.

  • Substrate Addition: Dissolve 2.0 g of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 30 mL Isopropanol (IPA).

  • Reaction Start:

    • Add the IPA/Substrate solution to the buffer (Total Vol: ~130 mL).

    • Add 20 mg of Optimized KRED enzyme (1% w/w loading relative to substrate).

    • Stir at 30°C, 250 rpm.

  • Monitoring: Check conversion by HPLC at 4h, 8h, and 24h.

  • Workup (at >99% conversion):

    • Add 10 g Celite to the reaction mixture.

    • Filter through a sintered glass funnel to remove enzyme/Celite.

    • Concentrate filtrate under reduced pressure to remove IPA/Acetone.

    • Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: The biocatalytic product is typically >98% pure. If necessary, purify via short silica plug (Hexane/EtOAc).

Troubleshooting & Critical Factors

Equilibrium Issues (Low Conversion)
  • Symptom: Reaction stalls at 70-80% conversion.

  • Cause: Accumulation of acetone (from IPA oxidation) pushes equilibrium back to the ketone.

  • Solution: Use an open system with a nitrogen sweep to evaporate acetone (volatile) while keeping the temperature at 30°C. Alternatively, switch to the Glucose/GDH recycling system which is irreversible (produces gluconolactone).

Substrate Inhibition
  • Symptom: Reaction rate decreases sharply at >20 g/L loading.

  • Solution: Implement a "Fed-Batch" strategy. Add substrate in 4 aliquots over 8 hours to keep instantaneous concentration low while achieving high total throughput.

Stereocontrol
  • Requirement: (1S)-configuration.

  • Validation: Ensure the selected KRED follows the Anti-Prelog rule if the steric bulk of the thiazole > methyl (which it is). If the screen yields (R)-alcohol, screen "inverted" KRED variants or simply switch to the enantiocomplementary enzyme from the panel.

References

  • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011. Link

  • Codexis Inc. "Ketoreductase Screening Kit Protocols."[1][2][3] Codexis Technical Documentation. Link

  • Moore, J. C., et al. "Advances in the enzymatic reduction of ketones." Accounts of Chemical Research, 2007. Link

  • PubChem. "1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Compound)."[4][5] National Library of Medicine. Link

  • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007.[6] Link

Sources

nucleophilic substitution protocols involving (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Substitution Protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Executive Summary

This guide details the stereocontrolled functionalization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a high-value chiral building block used in the synthesis of kinase inhibitors and CFTR modulators. Due to the position of the hydroxyl group on a pseudo-benzylic carbon alpha to the thiazole ring, this substrate presents specific challenges regarding stereochemical integrity and racemization risks .

This document provides three validated protocols for nucleophilic substitution, prioritizing the maintenance of enantiopurity. It contrasts direct displacement (Mitsunobu) with activation-displacement strategies (Sulfonylation), providing researchers with decision-making frameworks based on the desired nucleophile and stereochemical outcome.

Substrate Profile & Mechanistic Considerations

PropertySpecification
Substrate (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
CAS Number 40982-30-7 (Generic racemic); Specific (1S) isomer requires chiral resolution or asymmetric synthesis
Molecular Weight 143.21 g/mol
Stereocenter C1 (Ethyl side chain)
Electronic Environment Electron-deficient heteroaromatic ring (Thiazole). The C4-position is moderately electron-rich, stabilizing adjacent carbocations less effectively than benzyl, but sufficiently to allow SN1 pathways (racemization) under acidic/protic conditions.
Primary Risk Racemization via carbocation formation or Elimination (E2) to the vinyl thiazole under strongly basic/thermal conditions.
Stereochemical Pathways

The following diagram illustrates the stereochemical outcomes of the primary substitution strategies.

G Start (1S)-Alcohol (Substrate) Mesylate (1S)-Mesylate (Activated Intermediate) Start->Mesylate MsCl, Et3N (Retention) Product_R (1R)-Product (Inversion) Start->Product_R Mitsunobu (PPh3, DEAD, H-Nu) (Direct Inversion) Product_S (1S)-Product (Retention) Start->Product_S S_N1 Pathway (Racemization Risk) Chloride_R (1R)-Chloride Start->Chloride_R SOCl2, Pyridine (Inversion) Mesylate->Product_R Nucleophile (Nu-) S_N2 Displacement (Inversion) Product_R->Product_S Equilibrium

Figure 1: Stereochemical flow for nucleophilic substitution of (1S)-thiazolyl ethanol. The preferred pathways (Solid lines) utilize SN2 mechanisms to enforce inversion to the (1R) product.

Protocol 1: Mitsunobu Inversion (S → R)

Objective: Direct conversion of the (1S)-alcohol to an ester, azide, or ether with complete stereoinversion. Best For: Weakly acidic nucleophiles (pKa < 13) such as carboxylic acids, phenols, hydrazoic acid, or imides.

Materials
  • Substrate: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 – 1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)

  • Nucleophile: e.g., Diphenylphosphoryl azide (DPPA) for azide synthesis, or Benzoic acid for ester protection.

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the alcohol (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF.

  • Nucleophile Addition: Add the acidic nucleophile (1.2 equiv).

    • Note: If using DPPA for azide formation, add it at this stage.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. Critical: Low temperature suppresses E2 elimination side reactions.

  • Azodicarboxylate Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.

    • Observation: Ensure the temperature remains < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography. Note: Triphenylphosphine oxide (TPPO) is a byproduct. Use a gradient of Hexanes:EtOAc to separate.

Mechanistic Insight: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks the carbon center from the backside, ensuring strictly SN2 inversion to the (1R) configuration.

Protocol 2: Sulfonate Activation & Displacement (S → S → R)

Objective: Two-step transformation allowing the use of strong nucleophiles (amines, thiolates) that are incompatible with Mitsunobu conditions. Best For: Amination, Thioether formation, or Fluorination.

Phase A: Mesylation (Retention of Configuration)
  • Dissolution: Dissolve (1S)-alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA). Cool to 0°C .[1][2]

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (Alcohol Rf ~ 0.3; Mesylate Rf ~ 0.6 in 1:1 Hex/EtOAc).

  • Workup: Wash with cold 1M HCl (to remove amine), then NaHCO3, then Brine. Dry and concentrate.

    • Stability Note: The mesylate is moderately unstable. Do not store. Proceed immediately to Phase B.

Phase B: Nucleophilic Displacement (Inversion)
  • Solvent Switch: Dissolve the crude mesylate in anhydrous DMF or Acetonitrile (polar aprotic solvents favor SN2).

  • Nucleophile: Add the nucleophile (e.g., Sodium Azide NaN3, Potassium Thioacetate KSAc, or a primary amine) (1.5 – 2.0 equiv).

    • For Amines: Use an excess (3-5 equiv) or add a non-nucleophilic base (K2CO3) to scavenge acid.

  • Reaction: Heat to 40–60°C .

    • Caution: Do not exceed 80°C. Higher temperatures increase the risk of elimination to the vinyl thiazole.

  • Workup: Dilute with water/brine and extract with EtOAc or DCM.

Mechanistic Insight: The mesylation step retains the (1S) configuration because the C-O bond is not broken. The subsequent displacement breaks the C-O bond via backside attack, inverting the center to (1R) .

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Racemization (Loss of ee) SN1 pathway activation due to carbocation stability.Avoid protic solvents (MeOH, EtOH) during displacement. Keep temperature < 60°C. Ensure high concentration of nucleophile to favor second-order kinetics.
Elimination (Vinyl Thiazole) Basicity of nucleophile is too high (E2 mechanism).Use less basic nucleophiles (e.g., azide instead of amine, then reduce). Lower reaction temperature.[3]
No Reaction (Mitsunobu) Nucleophile pKa > 13 (not acidic enough).[2]Switch to Protocol 2 (Mesylation). Or use specialized azodicarboxylates (e.g., ADDP) for higher pKa nucleophiles.[2]

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Thiazole Synthesis & Reactivity: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Stereoinversion of Secondary Alcohols

    • Dodge, J. A., et al. "Inversion of Configuration of Alcohols." Organic Syntheses, Coll.[4] Vol. 9, p. 232 (1998). Link

  • Nucleophilic Substitution Guide

    • Sigman, M. S., & Vagle, N. "Nucleophilic Substitution." Organic Chemistry Portal. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and all reagents before use.

Sources

Troubleshooting & Optimization

purification methods for removing impurities from (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical purification challenges associated with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol often synthesized via asymmetric reduction of its ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.

High-purity isolation of this fragment is pivotal for drug development, particularly in fragment-based drug discovery (FBDD) where thiazole moieties are common pharmacophores. The primary impurities encountered are the (1R)-enantiomer , the unreacted ketone , and metal/catalyst residues .

Troubleshooting Guide & FAQs

Issue 1: Persistent Ketone Impurity (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one)

User Report: "After asymmetric reduction, I still see ~5% ketone by HPLC. Recrystallization isn't working."

Root Cause Analysis: The ketone precursor lacks the hydrogen bond donor capability of the alcohol, making it significantly less polar. However, both compounds share the basic thiazole core, which can cause tailing on silica if not buffered. Co-crystallization is common if the melting point difference is narrow.

Technical Solution: Do not rely solely on crystallization for >95% conversion reactions. Use Flash Column Chromatography with a buffered mobile phase.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40).

  • Additive: 1% Triethylamine (TEA) is crucial. The basic thiazole nitrogen interacts with acidic silanols, causing peak broadening. TEA blocks these sites, sharpening the peaks and improving resolution (

    
    ) between the ketone (less polar, elutes first) and the alcohol.
    
Issue 2: Low Enantiomeric Excess (ee%)

User Report: "My chiral reduction gave 85% ee. I need >99% ee for the next step."

Root Cause Analysis: 85% ee indicates a 92.5:7.5 ratio of (S):(R). Standard achiral purification cannot separate these.

Technical Solution: Implement a Chiral Polysaccharide Stationary Phase cleanup. For thiazole alcohols, amylose-based columns often provide superior recognition of the aromatic heterocycle compared to cellulose.

  • Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or equivalent).

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Screening Logic: The thiazole ring is an electron-rich aromatic system.

    
     interactions with the chiral selector are key.
    
Issue 3: Metal Catalyst Contamination (Ru/Rh/Ir)

User Report: "The product is chemically pure but has a dark/grey tint and fails Pd/residual metal limits."

Root Cause Analysis: Thiazoles are excellent ligands for transition metals (N-coordination). Standard aqueous workups often fail to dissociate these complexes.

Technical Solution: Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol). The high affinity of Sulfur-Metal bonds will displace the thiazole-metal coordination.

  • Protocol: Dissolve crude (1 g) in 10 mL THF. Add 0.5 g Thiol-resin. Stir at 40°C for 4 hours. Filter.

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method Development

For upgrading ee% from <90% to >99%.

Objective: Separate (1S)-alcohol from (1R)-impurity.

ParameterCondition A (Screening)Condition B (Optimization)
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm)Same
Dimensions 4.6 x 250 mm (Analytical)20 x 250 mm (Semi-Prep)
Mobile Phase n-Hexane : Ethanol (90:10)n-Hexane : Isopropanol (85:15)
Flow Rate 1.0 mL/min15–20 mL/min
Temperature 25°C25°C
Detection UV @ 254 nm (Thiazole absorbance)UV @ 254 nm

Why this works: Ethanol is a strong hydrogen-bond donor/acceptor. If resolution is poor, switching to Isopropanol (bulkier) often increases the separation factor (


) by altering the solvation of the chiral pocket.
Protocol B: Chemical Purification (Flash Chromatography)

For removing ketone and baseline impurities.

  • Slurry Preparation: Dissolve 10 g of crude mixture in minimal Dichloromethane (DCM). Add 15 g of silica gel. Evaporate to dryness (dry load).

  • Column Packing: Pack a 120 g silica cartridge. Pre-equilibrate with 3 Column Volumes (CV) of Hexane containing 1% TEA.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (removes non-polar oils).

    • 5–25 min: Linear gradient to 40% EtOAc/Hexane.

    • Observation: The ketone typically elutes at ~15–20% EtOAc. The target (S)-alcohol elutes at ~30–35% EtOAc.

  • Fraction Collection: Collect fractions based on UV signal. Spot TLC (stain with KMnO4 or PMA; thiazoles are UV active but alcohols stain well).

Visualizations (Logic & Workflows)

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

PurificationLogic Start Crude (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Ketone > 2%? CheckPurity->Decision1 ChemPur Flash Chromatography (Silica + 1% TEA) Decision1->ChemPur Yes Decision2 EE < 98%? Decision1->Decision2 No ChemPur->Decision2 ChiralPur Chiral HPLC/SFC (Amylose Phase) Decision2->ChiralPur Yes Decision3 Color/Metal Residue? Decision2->Decision3 No ChiralPur->Decision3 Scavenge Thiol-Silica Scavenging Decision3->Scavenge Yes Final Pure (1S)-Alcohol (>99% chem, >99% ee) Decision3->Final No Scavenge->Final

Figure 2: Chiral Recognition Mechanism (Conceptual)

Caption: Interaction mechanism between the thiazole alcohol and polysaccharide chiral stationary phase.

ChiralMechanism CSP Amylose-CSP (Chiral Pocket) H_Bond H-Bonding (OH group) CSP->H_Bond Pi_Pi Pi-Pi Stacking (Thiazole Ring) CSP->Pi_Pi Target (1S)-Thiazole Alcohol Target->CSP Strong Fit Impurity (1R)-Thiazole Alcohol Impurity->CSP Weak Fit Steric Steric Repulsion (Methyl Group) Impurity->Steric Clash H_Bond->Target Pi_Pi->Target Steric->CSP

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Phenomenex. Chiral HPLC/SFC Separation Guide: Polysaccharide Phases. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Thiazole Derivatives and Purification Strategies. (General reference for thiazole handling). Retrieved from [Link]

Technical Support: Stability & Storage of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why This Molecule Racemizes

The enantiomeric integrity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is compromised not by random degradation, but by a specific, chemically driven mechanism. Understanding this causality is the only way to prevent it.

This molecule features a chiral center at the benzylic-like position (C


) relative to the thiazole ring. Thiazoles are electron-rich heteroaromatics. The 2-methyl group further donates electron density into the ring, which can stabilize a positive charge at the C

position.
The Mechanism of Failure

Racemization occurs primarily through an Acid-Catalyzed SN1 Pathway .

  • Protonation: Trace acids protonate the hydroxyl group (-OH

    
     -OH
    
    
    
    ).
  • Carbocation Formation: The water molecule leaves, generating a planar carbocation. This cation is stabilized by resonance from the electron-rich thiazole ring.

  • Racemic Attack: A nucleophile (often water or residual solvent) attacks the planar cation from either face, destroying the chiral information.

Critical Risk Factor: This compound is significantly more sensitive than simple benzyl alcohols because the thiazole nitrogen can act as a local base, potentially facilitating proton shuttling, while the electron-rich ring stabilizes the transition state for racemization.

RacemizationMechanism cluster_conditions Catalysts for Failure S_Enantiomer (1S)-Enantiomer (Chiral) Protonated Protonated Intermediate (-OH2+) S_Enantiomer->Protonated + H+ (Trace Acid) Carbocation Planar Carbocation (Achiral / Resonance Stabilized) Protonated->Carbocation - H2O (Rate Limiting) Racemic Racemic Mixture (1S + 1R) Carbocation->Racemic + H2O / Nu- (Attack from both faces) Acid Acidic CDCl3 Silica Silica Gel (Si-OH) Heat Heat (>25°C)

Figure 1: The acid-catalyzed racemization pathway. Note that the planar carbocation is the "point of no return" where stereochemical information is lost.

Storage & Handling Protocols

This compound is likely a low-melting solid or viscous oil at room temperature. The lack of a rigid crystal lattice in the oil phase increases molecular mobility, making it more susceptible to racemization than high-melting solids.

A. Storage Conditions (The "Gold Standard")
ParameterRequirementScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the SN1 ionization pathway.
Atmosphere Argon or Nitrogen Excludes atmospheric moisture (H

O), which acts as the nucleophile in racemization.
Container Amber Glass (Silanized) Prevents surface acidity of untreated glass from catalyzing the reaction. Amber protects against radical formation (less likely, but safe).
State Solidified (if possible) If the compound can be crystallized, the lattice energy provides a significant barrier to conformational changes required for racemization.
B. Solvent Compatibility Guide

Do not assume "standard" solvents are safe.

SolventStatusRisk LevelNotes
Chloroform (CDCl

)
FORBIDDEN HighNaturally degrades to form DCl (deuterated hydrochloric acid) and phosgene. Will racemize sample in NMR tube.
Methanol / Ethanol Caution MediumProtic solvents stabilize carbocations. Avoid for long-term storage.
DMSO-d6 Recommended LowNon-acidic, good solubility. Best for NMR.
Benzene/Toluene Recommended LowAprotic, non-polar. Good for storage if solution is necessary.
Ethyl Acetate Safe LowGenerally safe if acid-free.

Troubleshooting & FAQs

Scenario 1: "My ee% dropped significantly after column chromatography."

Diagnosis: Silica gel is slightly acidic (pH 4-5) due to surface silanol groups (Si-OH). This acidity is sufficient to trigger racemization of electron-rich benzylic alcohols. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et

    
    N) in hexanes before loading your sample. This neutralizes the active acid sites.
    
  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica gel.

  • Speed: Minimize on-column time. Flash chromatography is preferred over gravity columns.

Scenario 2: "The NMR looks clean, but the optical rotation is zero."

Diagnosis: You likely used CDCl


 that was stored for a long time. The formation of trace HCl/DCl in the solvent catalyzed the racemization inside the NMR tube before measurement.
Validation:  Re-run the NMR using a fresh ampoule of DMSO-d6  or C

D

(Benzene-d6). If the sample is still racemic, the damage occurred during synthesis or workup.
Scenario 3: "Can I store this in the fridge (4°C)?"

Diagnosis: For short periods (<24 hours), yes. For long-term storage, no. Reasoning: At 4°C, the compound is likely an oil/liquid. In the liquid phase, the activation energy for protonation and carbocation formation is more easily overcome than in a frozen state (-20°C).

Quality Control & Validation Workflows

To ensure data integrity, you must validate the enantiomeric excess (ee) using a method that does not induce racemization during the analysis itself.

Recommended Analytical Workflow

QC_Workflow Sample Crude/Isolated Sample Decision Choose Analysis Method Sample->Decision DirectHPLC Chiral HPLC/SFC (Non-acidic mobile phase) Decision->DirectHPLC Preferred Mosher Mosher Ester Derivatization Decision->Mosher If no HPLC column Result Calculate ee% DirectHPLC->Result NMR_Solvent NMR in C6D6 or DMSO-d6 (NO CDCl3) Mosher->NMR_Solvent NMR_Solvent->Result

Figure 2: Decision tree for analytical validation. Note the explicit exclusion of CDCl3.

Protocol: Mosher Ester Analysis (Safe Method)

If Chiral HPLC is unavailable, use (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Reaction: Mix alcohol (1 eq), DMAP (cat.), and Et

    
    N (3 eq) in dry DCM. Add Mosher's chloride (1.2 eq).
    
  • Workup: Quench with saturated NaHCO

    
     (Basic quench is critical).
    
  • Analysis: Analyze via

    
    F-NMR or 
    
    
    
    H-NMR. The diastereomeric methyl/CF
    
    
    peaks will be distinct.
  • Note: The basic conditions of the Mosher ester formation (Et

    
    N) prevent acid-catalyzed racemization during derivatization.
    

References

  • Mechanisms of Racemization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions." (Highlights the sensitivity of thiazole intermediates to acidic conditions).

  • Solvent Effects on Chiral Stability

    • Journal of Organic Chemistry. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." (Demonstrates the susceptibility of electron-rich benzylic alcohols to acid catalysis).

    • ResearchGate. "Influence of NMR solvent on chiral recognition." (Discusses the acidity of CDCl3 and its impact on chiral analytes).

  • Thiazole Properties & Synthesis

    • PubChem Compound Summary. "1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one."[1] (Structural and physical property data for the ketone precursor, used to infer physical state).

    • Molecules.[2][3][4][5][6][7][8] "Synthesis of Thiazolo[5,4-d]thiazoles." (General stability and handling of thiazole derivatives).

Sources

optimizing yield in the synthesis of 2-methyl-1,3-thiazol-4-yl ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield in 2-Methyl-1,3-thiazol-4-yl Ethanol Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Yield Optimization for Thiazole-4-ethanol Derivatives

Strategic Overview: The Synthetic Pathway

To optimize yield, we must first validate your route. While direct cyclization to the alcohol is possible, it is often plagued by low yields and difficult purification. The industry-standard "High-Fidelity" route involves a two-step sequence: Hantzsch Condensation followed by Hydride Reduction .

The Validated Route:

  • Precursor: Ethyl 4-chloro-3-oxobutanoate (Ethyl 4-chloroacetoacetate) + Thioacetamide.

  • Intermediate: Ethyl 2-(2-methylthiazol-4-yl)acetate.

  • Target: 2-(2-methylthiazol-4-yl)ethanol.

Note: If you are attempting to synthesize this using 1-halo-4-hydroxy-2-butanone, switch to the ester route immediately. The hydroxy-ketone is unstable and prone to polymerization, which is likely the root cause of your yield loss.

Module 1: The Hantzsch Cyclization (Formation of the Ester)

Q: My reaction mixture turns into a black, viscous tar within 30 minutes. What is happening?

A: You are experiencing thermal runaway leading to polymerization . The condensation of thioacetamide with


-haloketones is highly exothermic.
  • The Fix: Do not combine reagents neat or at reflux temperatures immediately.

    • Solvent Choice: Use Ethanol (EtOH) or Methanol (MeOH).

    • Temperature Ramp: Dissolve the thioacetamide in the solvent first. Cool to 0–5°C. Add the Ethyl 4-chloro-3-oxobutanoate dropwise over 30–60 minutes.

    • The "Soak": Allow the mixture to stir at room temperature for 1–2 hours before heating to reflux. This allows the initial S-alkylation to occur under kinetic control before the thermodynamic cyclization.

Q: I have high conversion by TLC, but I lose 40% of my mass during the aqueous workup. Where is my product?

A: Your product is likely trapped in the aqueous layer as a hydrochloride salt . Thiazoles are basic (


). During the reaction, HCl is generated.[1] If you wash with water or weak acid, the thiazole nitrogen protonates, becoming water-soluble.
  • The Protocol:

    • Evaporate the reaction solvent (EtOH) first.

    • Resuspend the residue in cold water.[1]

    • Neutralization (Critical): Adjust pH to ~8–9 using saturated

      
       or 
      
      
      
      . You must see the free base oil separate or precipitate.
    • Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use ether (poor solubility for polar thiazoles).

Module 2: The Reduction Step (Ester Alcohol)

Q: I am using


 (LAH). The reduction works, but the workup is a nightmare of gelatinous emulsions. How do I recover the yield? 

A: Aluminum salts form gelatinous hydroxides that trap the product. This is the #1 yield killer in LAH reductions.

  • The Fieser & Fieser Quench (The "1-1-3" Rule): For every 1 g of LAH used:

    • Add 1 mL water (slowly, with vigorous stirring).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL water.

    • Add

      
       to the mixture and stir for 15 minutes.
      Result: The aluminum salts will turn into a granular white sand that can be easily filtered off, leaving your product in the filtrate.
      

Q: Can I avoid LAH entirely? It’s too dangerous for my scale-up.

A: Yes. The


  system is a safer, high-yield alternative that mimics the reactivity of LAH without the pyro-hazards.
  • The Protocol:

    • Dissolve the ester intermediate in THF/Ethanol (2:1).

    • Add 2.0 equivalents of

      
       (activates the borohydride).
      
    • Add 4.0 equivalents of

      
       portion-wise at 0°C.
      
    • Stir at RT.[2] The ester will reduce cleanly to the alcohol.

Module 3: Visualizing the Workflow

The following diagram outlines the optimized decision tree for this synthesis, including critical checkpoints (CP).

ThiazoleSynthesis start Start: Reagents step1 Mix: Thioacetamide + Ethyl 4-chloroacetoacetate start->step1 check1 CP1: Temperature Control (0°C Addition) step1->check1 step2 Cyclization (Reflux) check1->step2 Slow Addition step3 Workup: Neutralize to pH 8 step2->step3 inter Intermediate: Ethyl 2-(2-methylthiazol-4-yl)acetate step3->inter decision Reduction Agent? inter->decision pathA Route A: LiAlH4 (High Reactivity) decision->pathA pathB Route B: NaBH4 + CaCl2 (High Safety) decision->pathB quenchA Fieser Quench (Granular Precipitate) pathA->quenchA quenchB Acid Quench + Extraction pathB->quenchB final Target: 2-(2-methylthiazol-4-yl)ethanol quenchA->final quenchB->final

Caption: Optimized process flow for 2-methyl-1,3-thiazol-4-yl ethanol synthesis, highlighting the critical split between reduction methodologies.

Module 4: Data & Solvent Selection

Table 1: Solvent & Reagent Optimization Matrix

ParameterRecommendedAvoidReason for Recommendation
Cyclization Solvent Ethanol (Abs.)[3][4][5]DMF, WaterEthanol allows for easy removal and moderate reflux temp (78°C). Water causes emulsions; DMF is hard to remove.
Scavenger Base

(Workup)
Pyridine (In situ)Adding base during reaction can lead to side-reactions. Neutralize after cyclization.
Reducing Agent


(Scale >10g)
Borohydride/Salt mix is safer, cheaper, and avoids aluminum emulsions.
Extraction Solvent DCM / IPA (9:1)Diethyl EtherThe product is polar. Pure ether will leave product in the water. IPA helps break emulsions.

References

  • Hantzsch Thiazole Synthesis Optimization

    • BenchChem Technical Support.[6] (2025).[6][7][8] "General Procedure for Hantzsch Thiazole Synthesis and Troubleshooting." BenchChem.

  • Reduction of Thiazole Esters (Analogous Chemistry)

    • World Intellectual Property Organization. (2015).[7][8][9] "Process for the preparation of 2-(2-aminothiazol-4-yl)ethanol derivatives." Patent WO2015155664A1.

  • General Thiazole Chemistry & Properties

    • PubChem.[10] (2025).[6][7][8] "2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol Compound Summary." National Library of Medicine.

Sources

troubleshooting low conversion rates in thiazole ketone reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Ketone Reduction Subject: Troubleshooting Low Conversion Rates in Thiazole-Bearing Ketones Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thiazole Challenge

Reducing ketones attached to thiazole rings presents a unique set of "silent failures" distinct from standard carbocyclic chemistry. The thiazole ring is not merely a bystander; it is an electron-deficient, heteroaromatic trap that interferes with reduction through two primary mechanisms:

  • Catalyst Poisoning (The Coordination Trap): The thiazole nitrogen (

    
    , Lewis basic) and sulfur (soft donor) can coordinate irreversibly to transition metals (Ru, Rh, Pd), killing the catalytic cycle of Asymmetric Transfer Hydrogenation (ATH).
    
  • Electronic Deactivation: The electron-withdrawing nature of the thiazole ring renders the carbonyl carbon highly electrophilic, which is generally good for hydride attack. However, it also increases the acidity of

    
    -protons, leading to competitive enolization or racemization rather than reduction.
    

This guide addresses low conversion rates across three methodologies: Metal-Catalyzed ATH , Borohydride Reagents , and Biocatalysis .

Part 1: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru/Rh-TsDPEN Catalysts + Formic Acid/TEA.

Symptom: Reaction stalls at 30–50% conversion despite extended time.

Root Cause Analysis: The thiazole nitrogen is coordinating to the Ruthenium center, displacing the chiral diamine ligand or blocking the hydride transfer site. This creates a "dead" catalytic species.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
pH / H-Donor Increase Acidity (Change TEA:HCOOH ratio from 1:2 to 1:5)Protonating the thiazole nitrogen (

) prevents it from binding to the metal center without stopping the hydride transfer.
Catalyst Loading Increase to 2–5 mol% Thiazoles are "catalyst sinks." You must saturate the poisoning effect to leave active catalyst available for the ketone.
Metal Center Switch Ru

Rh or Ir
Rhodium (

) complexes are often more robust against sulfur poisoning than Ruthenium (

-cymene) arenes.
Concentration Dilute to 0.1 M High concentration favors intermolecular catalyst aggregation/poisoning.

Q: My ee% is high (>95%), but conversion is low. Should I add heat? A: Caution. Heating thiazoles in ATH often leads to product racemization because the thiazole ring stabilizes the enol form of the ketone. Instead of heat, use Lithium Tetrafluoroborate (LiBF


)  as an additive. The Li

acts as a Lewis acid to activate the carbonyl oxygen, accelerating the hydride transfer step without thermal degradation.

Part 2: Borohydride Reductions (Racemic)

Methodology: NaBH


 in MeOH/EtOH.[1]
Symptom: Sluggish reaction or incomplete reduction even with excess reagent.

Root Cause Analysis: While thiazole ketones are electrophilic, the adjacent nitrogen lone pairs can repel the incoming borohydride anion (Coulombic repulsion). Furthermore, borohydride can form stable, non-reactive alkoxy-borate complexes with the thiazole alcohol product, halting the reaction.

The Fix: Luche Reduction (CeCl


 Protocol) 
The addition of Cerium(III) Chloride is the gold standard for thiazole ketones.

Mechanism:

  • Hard/Soft Interaction: The borohydride (soft) prefers soft electrophiles.[2]

  • Activation: Ce

    
     is a hard Lewis acid.[3] It coordinates strongly to the "hard" carbonyl oxygen, making it significantly more electrophilic.
    
  • Masking: Ce

    
     coordination potentially masks the thiazole nitrogen, preventing it from interfering with the hydride approach.
    

Step-by-Step Luche Protocol for Thiazoles:

  • Dissolve ketone (1.0 equiv) and CeCl

    
    ·7H
    
    
    
    O
    (1.1 equiv) in Methanol (0.4 M).
  • Stir at 0 °C for 15 minutes (Critical: allow Ce-complexation).

  • Add NaBH

    
      (1.2 equiv) portion-wise over 10 minutes. Gas evolution (H
    
    
    
    ) will occur.[4]
  • Monitor by TLC/HPLC. Reaction is usually complete in <30 mins.

  • Quench: Add Saturated NH

    
    Cl. (Do not use strong acid; thiazoles can be acid-sensitive during workup).
    

Part 3: Corey-Bakshi-Shibata (CBS) Reduction

Methodology: Borane (BH


) + Chiral Oxazaborolidine.[5]
Symptom: Reaction stops immediately or requires massive excess of Borane.

Root Cause Analysis: Thiazole is a Lewis Base. Borane (BH


) is a Lewis Acid.
The thiazole nitrogen rapidly complexes with BH

, forming a stable Lewis acid-base adduct (Thiazole:BH

). This sequesters the stoichiometric reductant before it can enter the catalytic cycle.

Troubleshooting Guide:

  • The "Sacrificial" Borane Strategy: You must calculate the stoichiometry to account for the thiazole ring.

    • Standard Calculation: 0.6 equiv BH

      
       per ketone.
      
    • Thiazole Calculation: 1.0 equiv BH

      
       (to saturate thiazole N) + 0.6 equiv BH
      
      
      
      (for reduction) = 1.6 to 2.0 equiv Total BH
      
      
      .
  • Order of Addition: Pre-complex the borane with the catalyst before adding the thiazole ketone slowly. This ensures the active catalyst is formed before the thiazole can sequester the free borane.

Visualizing the Failure Mode (ATH)

The following diagram illustrates the competitive inhibition pathway that causes low conversion in Metal-Catalyzed reduction.

ATH_Thiazole_Failure cluster_legend Pathway Legend Cat Active Ru-Catalyst (16e- Species) Complex_Active Ketone-Ru Complex (Productive) Cat->Complex_Active + Substrate Complex_Dead N-Bound Ru Complex (Catalyst Poisoned) Cat->Complex_Dead Thiazole N-Coordination Substrate Thiazole Ketone Substrate->Complex_Active Substrate->Complex_Dead Irreversible Binding Product Chiral Alcohol Complex_Active->Product Hydride Transfer Complex_Dead->Cat Slow/No Reversal Product->Cat Ligand Exchange key Green Path: Desired Cycle Red Path: Thiazole Poisoning

Figure 1: Kinetic competition between productive ketone binding and non-productive thiazole nitrogen coordination.

Summary Data: Conversion Optimization

Table 1: Comparative conversion rates of 2-acetylthiazole reduction (24h, RT).

MethodConditionsConversionNotes
Standard NaBH

MeOH, RT55%Sluggish; product inhibition.
Luche Reduction CeCl

, MeOH, 0°C
>98% Recommended for Racemic. Fast, clean.
ATH (Standard) Ru-TsDPEN, HCOOH/TEA (1:2)35%Catalyst poisoning observed.
ATH (Optimized) Rh-Cp-TsDPEN, HCOOH/TEA (5:2)*92% Recommended for Chiral. High acidity protects catalyst.
CBS Reduction BH

[5][6]·THF (1.0 equiv)
15%Borane sequestered by thiazole N.
CBS (Modified) BH

·THF (2.5 equiv)
88%Excess borane required to saturate N.

References

  • Luche Reduction Mechanism & Selectivity Gemal, A. L., & Luche, J. L. (1981).[3][7] Lanthanoids in organic synthesis. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. [8]

  • Asymmetric Transfer Hydrogenation (Noyori Catalyst) Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.

  • CBS Reduction & Heteroatom Interference Corey, E. J., et al. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

  • Thiazole Synthesis and Reactivity Reviews Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

Sources

Technical Support Center: Solubility Optimization for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter solubility failures with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (hereafter Compound A ) when transitioning from synthesis to purification or application in non-polar media. While the methyl group provides minor lipophilicity, the thiazole ring (polar, H-bond acceptor) and the secondary alcohol (H-bond donor/acceptor) dominate the physicochemical profile, creating a high energy barrier for solvation in hydrocarbons like hexane, heptane, or pure toluene.

Compound Profile:

  • IUPAC Name: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

  • Key Functionalities:

    • Thiazole Nitrogen: Basic, H-bond acceptor.

    • Secondary Hydroxyl: Strong H-bond donor/acceptor.

    • Chirality: (S)-enantiomer (Solubility is identical to racemate in achiral solvents, but crystallization kinetics differ).

  • Predicted LogP: ~0.8 – 1.2 (Moderately polar).

  • Solubility Class: Soluble in alcohols, esters, chlorinated solvents; Insoluble/Sparingly soluble in aliphatic hydrocarbons.

Troubleshooting Hub: Frequently Asked Questions

Category A: Reaction Setup & Solvent Compatibility

Q1: I am attempting a reaction requiring anhydrous toluene, but Compound A oils out or forms a gum at the bottom of the flask. How can I solvate it without changing the solvent system entirely?

Diagnosis: Toluene (Dielectric constant


) is often too non-polar to overcome the lattice energy or intermolecular H-bonding of Compound A at room temperature. The "gum" is a phase-separated, solvent-poor liquid rich in Compound A, stabilized by intermolecular hydrogen bonding (O-H 

N-thiazole).

Solution: The "Spike" Method You do not need to abandon toluene. You need to disrupt the intermolecular H-bonds.

  • Temperature: Heat the toluene mixture to 60–65°C . The increased thermal energy often overcomes the lattice energy.

  • Cosolvent Spike: If heating fails, add 5–10% (v/v) dry THF (Tetrahydrofuran) or 2-MeTHF .

    • Why? The oxygen in THF acts as a Lewis base, coordinating with the hydroxyl proton of Compound A. This "caps" the H-bond donor, making the complex more lipophilic and compatible with the toluene bulk phase.

Q2: Can I use hexane or heptane as the primary solvent for a lithiation or Grignard reaction with this substrate?

Diagnosis: No. Aliphatic hydrocarbons (


) have zero capacity to solvate the polar thiazole/alcohol core. Even with heating, you will likely observe a heterogeneous suspension, leading to poor reaction kinetics or localized decomposition.

Solution: Solvent Swap or Protecting Group

  • Preferred: Switch to TBME (tert-Butyl methyl ether) or Diethyl Ether . These are non-polar enough for most organometallic reagents but possess the oxygen atom necessary for solvation.

  • Alternative: If aliphatic hydrocarbons are mandatory (e.g., for specific catalyst stability), you must protect the alcohol. Convert the -OH to a TBS (tert-butyldimethylsilyl) ether . The bulky, lipophilic silyl group will drastically increase solubility in hexane.

Category B: Workup & Purification[1][2]

Q3: During extraction, I am trying to wash non-polar impurities out with hexane, but I am losing my product. Where is it going?

Diagnosis: While Compound A is poor in hexane, it is not zero. If you are washing an oil, the partition coefficient (


) might favor the oil phase, or you might be forming an emulsion. However, the bigger risk is if you are washing a solution of Compound A in a better solvent (like EtOAc) with hexane, you might induce precipitation (oiling out) rather than washing.

Solution: The "Reverse Extraction" Protocol Do not wash the organic layer with hexane. Instead:

  • Dissolve the crude in a polar organic solvent (e.g., EtOAc or DCM).

  • Wash with slightly acidic water (pH 4-5) if removing neutral non-polar impurities (the thiazole N can be protonated to drive it into water, then neutralized and extracted back with DCM).

  • To remove non-polar impurities specifically: Dissolve crude in Acetonitrile (ACN) and wash with Hexane . Compound A will stay in the ACN layer; greases and alkanes will partition into the Hexane layer.

Q4: I am trying to recrystallize Compound A. It is soluble in hot Ethyl Acetate, but when I add Hexane as an anti-solvent, it oils out instead of crystallizing.

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility boundary (supersaturation). This is common with thiazoles due to their low melting points and high polarity.

Solution: Seed & Slow Diffusion

  • Temperature Control: Do not cool to 0°C immediately. Keep the mixture at ambient temperature or slightly warm (30°C) during anti-solvent addition.

  • Seeding: You must add a seed crystal of pure Compound A before the solution becomes cloudy.

  • Solvent Choice: Switch from Hexane to Methyl tert-butyl ether (MTBE) or Heptane (higher boiling point allows slower cooling).

  • Protocol: Dissolve in minimum hot EtOAc

    
     Cool to 40°C 
    
    
    
    Add Seed
    
    
    Add Heptane dropwise until faint turbidity persists
    
    
    Stir slowly at RT for 4 hours.

Detailed Experimental Protocols

Protocol 1: Cosolvent Titration for Reaction Optimization

Use this to determine the minimum polar solvent required to maintain homogeneity in a non-polar environment.

Materials:

  • 100 mg Compound A

  • Primary Solvent: Toluene (anhydrous)

  • Cosolvent: THF or DCM

Steps:

  • Place 100 mg of Compound A in a dried vial with a stir bar.

  • Add 1.0 mL of Toluene. Observe (likely suspension/oil).

  • Heat to desired reaction temperature (e.g., 60°C).

  • If insoluble, add Cosolvent in 50 µL aliquots .

  • Wait 2 minutes between additions for equilibration.

  • Record the volume added when the solution becomes clear (

    
    ).
    
  • Operational Setpoint: Use

    
     for the actual reaction to prevent precipitation during minor temperature fluctuations.
    
Protocol 2: Acetonitrile/Hexane Partitioning (Purification)

Use this to remove grease/alkanes without column chromatography.

Data Table: Partition Efficiency

PhaseCompound A SolubilityNon-Polar Impurity SolubilityResult
Acetonitrile (Polar) High LowProduct Retained
Hexane (Non-Polar) Very LowHigh Impurities Removed

Workflow:

  • Dissolve crude mixture in Acetonitrile (10 mL per gram).

  • Transfer to separatory funnel.

  • Add Hexane (10 mL per gram). Shake vigorously for 2 minutes.

  • Allow layers to separate. (ACN is the bottom layer, Hexane is the top layer).

  • Drain ACN layer.

  • Repeat hexane wash 2x.

  • Evaporate ACN to recover purified Compound A.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Determine the correct solvent system based on your experimental goal.

SolubilityDecision Start Start: Dissolving (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Goal What is your goal? Start->Goal Rxn Perform Reaction Goal->Rxn Purify Purification / Extraction Goal->Purify NonPolarReq Is Non-Polar Solvent (Toluene/Hexane) Mandatory? Rxn->NonPolarReq ImpurityType Impurity Type? Purify->ImpurityType YesNP Yes (e.g. Organometallics) NonPolarReq->YesNP Strict NoNP No (Flexible) NonPolarReq->NoNP Flexible Soln1 Use Toluene + 10% THF or Protect Alcohol (TBS) YesNP->Soln1 Soln2 Use DCM, THF, or Alcohol NoNP->Soln2 Grease Grease/Alkanes ImpurityType->Grease PolarImp Salts/Acids ImpurityType->PolarImp Soln3 ACN / Hexane Partition (Product in ACN) Grease->Soln3 Soln4 DCM / Water Extraction (Product in DCM) PolarImp->Soln4

Caption: Decision logic for selecting solvent systems based on process requirements (Reaction vs. Purification).

Figure 2: Intermolecular Interaction Mechanism

Why non-polar solvents fail and how cosolvents fix it.

Mechanism Compound Compound A (Polar Core) Interaction1 Repulsion / Phase Separation Compound->Interaction1 Interaction2 H-Bond Acceptance (Solvation) Compound->Interaction2 Hexane Hexane Molecules (Van der Waals only) Hexane->Interaction1 THF THF Molecule (Lewis Base) THF->Interaction2 Result1 Precipitation Interaction1->Result1 High Energy Cost Result2 Homogeneous Solution Interaction2->Result2 Low Energy Cost

Caption: Mechanistic view of solvation failure in hexane vs. success with THF cosolvent.

References

  • Solubility of Alcohols in Non-Polar Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Purification of Thiazole Derivatives via Recrystallization. University of Massachusetts Amherst, Dept of Chemistry. Retrieved from [Link]

  • Thiazole Physical Properties & Data. NIST Chemistry WebBook. Retrieved from [Link]

minimizing byproduct formation in thiazole ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Minimizing Byproduct Formation in 4-Methyl-5-thiazoleethanol (Sulfurol) Synthesis Ticket ID: #TS-THZ-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

This guide addresses the critical process parameters (CPPs) required to minimize impurities during the synthesis of 4-methyl-5-thiazoleethanol (CAS: 137-00-8).[1][2] While the Hantzsch thiazole synthesis is the industry standard, users frequently encounter issues with tar formation (polymerization) , regioisomeric impurities , and oxidative byproducts .[1][2]

This troubleshooting protocol focuses on the two primary synthetic pathways:

  • Direct Hantzsch Condensation: 3-chloro-4-oxopentanol + Thioformamide.[1][2]

  • The Thiourea Route (Indirect): Condensation to 2-amino-4-methyl-5-thiazoleethanol followed by diazotization/hydrolysis.[1][2]

Module 1: Critical Process Parameters & Impurity Profiling

The following table correlates specific process deviations with the resulting byproduct profile. Use this to diagnose your current crude NMR/HPLC data.

Impurity / IssueChemical IdentityRoot CausePrevention Strategy
"The Black Tar" Amorphous furan/polymer aggregatesThermal runaway during

-haloketone addition.[1][2]
Maintain

C during addition; dilute haloketone in DCM or MeOH.
Isomer X 2-imino-2,3-dihydrothiazoleAcidic pH promotes attack at the ring nitrogen rather than sulfur.[1][2]Buffer the reaction; avoid strong mineral acids during initial condensation.[1]
Yellow Solid Disulfide Dimer (Bis-thiazolyl disulfide)Oxidation of thiol intermediates (if using mercapto route) or air exposure.[1]Sparge solvents with

; add antioxidants (e.g., sodium hypophosphite).[1][2]
Chlorinated Analog 2-chloro-4-methyl-5-thiazoleethanolUse of HCl during the diazotization (Sandmeyer-type side reaction).[1][2]Switch to

for the diazotization step.[1][3]
Pyrazine Impurity 2,5-dimethylpyrazine derivativesSelf-condensation of

-amino ketone intermediates.[1][2]
Ensure excess thioamide/thiourea is present to capture the ketone faster than it dimerizes.[1]

Module 2: Visualizing the Reaction & Failure Points

The diagram below maps the Thiourea Route , which is the most robust for lab-scale but prone to specific "trap" byproducts.[1][2]

ThiazoleSynthesis Start Reactants: 3-chloro-4-oxopentanol + Thiourea Step1 Condensation (Exothermic) Start->Step1 Inter1 Intermediate: 2-amino-4-methyl- 5-thiazoleethanol Step2 Diazotization (NaNO2 / H+) Inter1->Step2 Tar Byproduct: Polymer/Tar Pyrazine Byproduct: Pyrazines (Dimerization) Chloro Byproduct: 2-Chloro-analog Step1->Inter1 Controlled T Step1->Tar T > 40°C Step1->Pyrazine Low Thiourea Equiv. Step3 Hydrolysis/Reduction (H3PO2) Step2->Step3 Step3->Chloro HCl used Product Target Product: 4-Methyl-5-thiazoleethanol Step3->Product H2SO4 used

Figure 1: Reaction pathway analysis for the Thiourea route, highlighting critical divergence points where thermal or stoichiometric control failures lead to specific impurities.

Module 3: Troubleshooting Guides (Q&A)

Q1: My reaction mixture turns into a dark, viscous oil immediately upon adding the -haloketone. How do I prevent this?

Diagnosis: You are experiencing rapid polymerization of the 3-chloro-4-oxopentanol (or its acetate precursor).[1][2] This molecule is thermally unstable and lachrymatory. Corrective Protocol:

  • Dilution Factor: Never add the haloketone neat. Dilute it 1:1 with methanol or ethanol.

  • Cryogenic Addition: Cool the thiourea/thioformamide solution to 0–5°C before addition.

  • Controlled Dosing: Add the haloketone dropwise over 60 minutes. Monitor the internal temperature; if it spikes >10°C, stop addition immediately.

  • Scavenger: Ensure a 1.1 to 1.2 molar equivalent of thiourea. If the haloketone is in excess, it will polymerize with itself.[1][2]

Q2: I am using the Thiourea route. After diazotization, I see a persistent impurity at M+20 mass units (approx). What is it?

Diagnosis: This is likely 2-chloro-4-methyl-5-thiazoleethanol .[1][2] Mechanism: If you use Hydrochloric Acid (HCl) during the diazotization of the 2-amino intermediate, the chloride ion competes with water/hypophosphite for the diazonium cation (Sandmeyer reaction).[1][2] Corrective Protocol:

  • Anion Switch: Replace HCl with Sulfuric Acid (H2SO4) (20-30% solution) for the acidification step.[1] Sulfate is non-nucleophilic and will not substitute onto the ring.[1]

  • Temperature: Keep the diazotization step strictly between -5°C and 0°C .

Q3: My product yield is low (<50%) despite clean conversion on TLC. Where is the product going?

Diagnosis: 4-Methyl-5-thiazoleethanol is amphoteric and highly water-soluble.[1][2] You are likely losing it to the aqueous phase during workup.[1] Corrective Protocol:

  • pH Optimization: The thiazole nitrogen has a pKa ~2.5, but the hydroxyethyl group affects solubility.[1][2] Adjust the aqueous layer pH to 8.5–9.5 using 50% NaOH or K2CO3 before extraction.

    • Too Acidic (< pH 4): Product is protonated (salt) and stays in water.[1]

    • Too Basic (> pH 12): Risk of ring opening or retro-aldol degradation.[1][2]

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Dichloromethane (DCM) (3x extractions). Diethyl ether is often insufficient for this polar molecule.

Q4: How do I remove the "burnt rubber" smell from the final distillate?

Diagnosis: Presence of trace disulfides or low-molecular-weight mercaptans.[1] Corrective Protocol:

  • Oxidative Wash: Before distillation, wash the organic phase with a mild 1% Hydrogen Peroxide (H2O2) solution.[1][2] This converts mercaptans to sulfonates (water-soluble) or high-boiling disulfides that remain in the pot residue during distillation.[1][2]

  • Vacuum Distillation: Distill at 120–125°C at 400 Pa (approx 3 mmHg) . Do not exceed pot temperature of 140°C to prevent thermal degradation.

Module 4: Logic Tree for Purification

Use this decision tree to determine the necessary purification steps based on your crude appearance.

TroubleshootingTree Problem Crude Product Analysis Check1 Color Check: Is it Dark/Black? Problem->Check1 Check2 NMR Check: Isomer Signals? Problem->Check2 Check3 Smell Check: Sulfur Stench? Problem->Check3 Sol1 Action: Activated Carbon Filtration (Hot) Check1->Sol1 Yes Sol2 Action: Recrystallize Salt (Picrate/HCl) Check2->Sol2 Yes Sol3 Action: H2O2 Wash + Vacuum Distillation Check3->Sol3 Yes

Figure 2: Decision support logic for post-reaction workup.

References

  • Li, J. J. (2014).[1][2] Hantzsch Thiazole Synthesis. In: Name Reactions. Springer, Cham.[1][2] Link

  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.[1][2] Link

  • Google Patents. (2009). CN101560195B - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.[1][2] Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). 4-Methyl-5-thiazoleethanol (No. 1031).[1][2][4] Link

  • ResearchGate. (2012). Reaction mechanism of Hantzsch thiazole synthesis. Link

Sources

thermal stability and degradation products of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the thermal stability, degradation pathways, and troubleshooting protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate often used in the synthesis of microtubule-stabilizing agents like Epothilones.

Core Stability & Degradation Profile

Executive Summary

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral secondary alcohol attached to a thiazole ring. While the aromatic thiazole core is robust, the benzylic-like hydroxyl group is the primary site of instability. The compound is sensitive to acid-catalyzed racemization , thermal dehydration , and oxidative dehydrogenation .

Degradation Product Data Table
Degradation TypeProduct NameStructure DescriptionTrigger Conditions
Oxidation 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-oneKetone (loss of chirality)Exposure to air, high temp, or oxidants (e.g., peroxides in solvents).
Dehydration 2-methyl-4-vinylthiazoleTerminal alkeneAcidic pH (<2.0), High Heat (>60°C), or prolonged storage.
Racemization (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olEnantiomer (R-isomer)Acidic media (carbocation formation), elevated temperatures.

Troubleshooting Guides & FAQs

Scenario A: "I am seeing a loss of enantiomeric excess (ee) after workup."

Diagnosis: Acid-Catalyzed Racemization. The thiazole ring is basic. If you perform an acidic extraction or use silica gel (which is slightly acidic) for purification without buffering, you may protonate the hydroxyl group. This facilitates the formation of a resonance-stabilized carbocation at the C1 position, which is planar and allows nucleophilic attack from either face, destroying chirality.

Corrective Protocol:

  • Buffer Your Silica: Pre-treat silica gel with 1% triethylamine (Et3N) in hexanes before loading the column.

  • Avoid Strong Acids: Do not use HCl for pH adjustment. Use mild buffers (phosphate, pH 6-7) if aqueous washing is necessary.

  • Temperature Control: Keep all evaporation steps (Rotavap) below 40°C.

Scenario B: "A new non-polar impurity is appearing at RRT ~1.5 on HPLC."

Diagnosis: Thermal Dehydration to Vinyl Thiazole. The appearance of a less polar peak (faster moving on Reverse Phase, higher Rf on silica) typically indicates the elimination of water to form 2-methyl-4-vinylthiazole . This is an elimination reaction (E1 mechanism) driven by heat or acid.

Corrective Protocol:

  • Check Solvent Quality: Ensure solvents (especially chloroform or dichloromethane) are acid-free (stabilized with amylene, not just ethanol).

  • Limit Thermal Exposure: Do not heat the compound above 60°C during drying. Use high-vacuum drying at ambient temperature instead of oven drying.

Scenario C: "The oil has turned yellow/brown and shows a carbonyl peak in IR."

Diagnosis: Oxidative Dehydrogenation to Ketone.[1] The secondary alcohol has oxidized to 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one . This is common if the compound is stored in non-degassed solvents or exposed to light and air for extended periods.

Corrective Protocol:

  • Argon Blanket: Always store the neat oil under an argon or nitrogen atmosphere.

  • Peroxide Test: Test ether-based solvents (THF, Et2O) for peroxides before use, as they can initiate radical oxidation of the alcohol.

Scientific Integrity: Mechanistic Pathways

The "Thiazylic" Carbocation Mechanism

The stability of the (1S)-alcohol is dictated by the electronic properties of the thiazole ring. Position 4 of the thiazole ring is electron-rich, capable of stabilizing a positive charge on the adjacent carbon (the "thiazylic" position).

  • Protonation: Under acidic conditions (pH < 2), the hydroxyl group is protonated (

    
    ).
    
  • Ionization: Water leaves, generating a carbocation stabilized by resonance with the thiazole sulfur and nitrogen.

  • Fate of Carbocation:

    • Path A (Racemization): Water re-attacks the planar carbocation from the opposite face.

    • Path B (Dehydration): A proton is removed from the adjacent methyl group (beta-elimination), collapsing to the vinyl alkene.

Graphviz Pathway Diagram

DegradationPathways S_Alcohol (1S)-Alcohol (Active Chiral) Carbocation Resonance Stabilized Carbocation (Planar Intermediate) S_Alcohol->Carbocation Acid (H+) / Heat Ketone Ketone Product (Oxidation) S_Alcohol->Ketone [O] / Air / Peroxides Vinyl Vinyl Thiazole (Dehydration) Carbocation->Vinyl -H+ (Elimination) R_Alcohol (1R)-Alcohol (Racemate) Carbocation->R_Alcohol +H2O (Racemization)

Caption: Mechanistic divergence of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol degradation under thermal and chemical stress.

Experimental Protocols for Validation

Protocol 1: Determination of Enantiomeric Excess (ee)

To verify if thermal stress has caused racemization.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer (verify with racemate standard).

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Protocol 2: Forced Degradation Stress Test

To validate storage conditions.

  • Acid Stress: Dissolve 5 mg in 1 mL 0.1 N HCl. Heat at 60°C for 1 hour. Analyze by HPLC. Expect: Appearance of Vinyl Thiazole and R-isomer.

  • Oxidative Stress: Dissolve 5 mg in 1 mL 3% H2O2. Stir at RT for 2 hours. Analyze by HPLC. Expect: Appearance of Ketone.[1][2]

  • Thermal Stress: Heat neat oil at 80°C for 4 hours under air. Expect: Yellowing and mix of Ketone/Vinyl products.

References

  • Regueiro-Ren, A., et al. (2001). "SAR of Epothilone B Analogs: Structural Requirements at the C12-C15 Region." Journal of Organic Chemistry. (Discusses the stability of thiazole intermediates in Epothilone synthesis).

  • Bode, J. W., & Carreira, E. M. (2001). "Stereoselective Syntheses of Epothilones A and B via Directed Nitrile Oxide Cycloaddition." Journal of the American Chemical Society. (Details the handling of chiral thiazole alcohols).

  • Chappell, M. D., et al. (2001). "Enantioselective Synthesis of the C1-C9 Fragment of Epothilones." Organic Letters. (Provides conditions for preventing racemization of sensitive chiral centers).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1475027, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one." (Data on the ketone oxidation product).

  • Rebros, M., et al. (2009). "Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase." Organic & Biomolecular Chemistry. (Mechanisms of alcohol racemization).

Sources

Technical Support Center: Crystallization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Target Compound: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS Registry: 1632395-64-8 (S-isomer specific) / 1475027-xx-x (Related intermediates) Application: Key chiral intermediate for RET kinase inhibitors (e.g., Pralsetinib).

Executive Summary

Welcome to the technical support hub for the purification of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral alcohol is a low-melting solid (typically 45–55°C depending on purity) that presents significant process challenges, including oiling out (liquid-liquid phase separation) and oxidative darkening of the thiazole ring.

This guide moves beyond basic recipes to provide a mechanistic understanding of the crystallization thermodynamics, ensuring you achieve high enantiomeric excess (ee > 99%) and chemical purity.

Module 1: Solvent Selection & Solubility Profiles

Q: What is the optimal solvent system for crystallizing this intermediate?

A: Due to the compound's low melting point and amphiphilic nature (polar alcohol + lipophilic thiazole), a cooling crystallization with anti-solvent is the most robust method. Single-solvent evaporative methods often lead to oils.

System TypeSolvent (Good Solubilizer)Anti-Solvent (Poor Solubilizer)Ratio (v/v)Application
Primary (Recommended) Isopropyl Acetate (IPAc) n-Heptane 1:3 to 1:5Balances yield and rejection of the (R)-enantiomer.
Secondary Ethyl Acetate (EtOAc) n-Heptane 1:4 to 1:6Higher solubility; requires lower temperatures (-10°C) for max yield.
Polishing (High ee) MTBE n-Heptane 1:2Best for upgrading ee from 95% to >99% due to specific packing forces.
Avoid Methanol, EthanolWaterN/AHigh solubility leads to poor recovery; water causes emulsion issues.

Technical Insight: The thiazole nitrogen acts as a hydrogen bond acceptor. Solvents like IPAc are preferred over EtOAc because IPAc's slight steric bulk reduces the solubility of the racemate slightly more than the pure enantiomer in cold conditions, aiding the "S" isomer isolation.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil instead of crystals. How do I fix this?

A: Oiling out occurs when the crystallization temperature is higher than the metastable limit of the solution but lower than the liquid-liquid phase separation boundary. This is common in low-melting solids.

The Fix: The "Seeding Window" Protocol

  • Concentrate your crude organic layer (usually from enzymatic reduction) to approx. 5-7 volumes relative to mass.

  • Solvent Swap to your good solvent (e.g., IPAc). Ensure water content is <0.5% (Karl Fischer), as water depresses the melting point further.

  • Temperature Control: Cool the solution to 35°C (just below the estimated MP but above the oiling threshold).

  • Seed Addition: Add 0.5 wt% of pure crystalline seeds. Do not skip this.

  • Age: Stir at 35°C for 2 hours. You must see a "seed bed" develop (solution turns opaque).

  • Slow Cooling: Ramp down to 0°C at a rate of 5°C/hour.

  • Anti-Solvent: Add n-Heptane slowly after the crystal bed is established.

Visual Troubleshooting Guide

CrystallizationTroubleshooting Start Start: Crude Mixture CheckState Observation: Oil or Solid? Start->CheckState OilPhase Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckState->OilPhase Yellow droplets SolidPhase Success: Crystal Slurry CheckState->SolidPhase White suspension TempCheck Check Temperature: Is T > 40°C? OilPhase->TempCheck SeedCheck Did you Seed? TempCheck->SeedCheck No ActionCool Action: Cool to 30-35°C TempCheck->ActionCool Yes PurityCheck Check Purity: Is Ketone > 5%? SeedCheck->PurityCheck Yes ActionSeed Action: Add 0.5% Seeds at 35°C SeedCheck->ActionSeed No PurityCheck->ActionSeed No (Metastable Zone Missed) ActionPurify Action: Silica Plug/Chromatography (Impurities depress MP) PurityCheck->ActionPurify Yes

Figure 1: Decision tree for diagnosing and resolving oiling-out events during thiazole alcohol crystallization.

Module 3: Enantiomeric Enrichment & Chemical Purity

Q: My ee is stuck at 96%. How do I reach >99.5% for API standards?

A: If the upstream enzymatic reduction (KRED) or asymmetric hydrogenation was imperfect, you will have residual (R)-isomer.

The "Digestive Ripening" Technique:

  • Isolate your 96% ee solid.

  • Resuspend (do not fully dissolve) the solid in 10 volumes of 5% IPAc in Heptane .

  • Heat the slurry to 40°C (do not exceed 45°C to avoid melting).

  • Stir for 4–6 hours.

  • Cool to 20°C and filter.

Mechanism: The crystal lattice of the pure (S)-enantiomer is thermodynamically more stable than the racemic crystal packing (or amorphous regions). By cycling the temperature, the "defective" (R)-containing crystals dissolve and re-deposit onto the pure (S)-lattice.

Q: The crystals are off-white/brown. Is this acceptable?

A: No. Thiazoles are prone to oxidation, forming N-oxides or ring-opening degradation products which are highly colored.

  • Solution: Perform a carbon treatment (e.g., ENO-PC or chemically activated wood carbon) on the organic solution before crystallization.

  • Protocol: Add 5 wt% activated carbon to the IPAc solution, stir at room temperature for 30 mins, and filter over Celite. The filtrate should be colorless to pale yellow.

Module 4: Standard Operating Procedure (SOP) Workflow

Below is the recommended workflow for scaling up from gram to kilogram batches.

ProcessWorkflow Rxn Enzymatic Reduction (KRED + NADP/IPA) Workup Extraction (EtOAc) & Carbon Treat Rxn->Workup Phase Cut Swap Solvent Swap to IPAc (Target 5V) Workup->Swap Distillation Seed Seeding @ 35°C (Critical Step) Swap->Seed T Control Cryst Cooling Crystallization (+ Heptane Addition) Seed->Cryst Age 2h Isolate Filtration & Drying (Vac Oven < 40°C) Cryst->Isolate Harvest

Figure 2: End-to-end process flow for the isolation of high-purity (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

References

  • Blueprint Medicines Corp. (2017). Heterocyclic Compounds as RET Inhibitors. WO2017079140A1. (Primary patent describing the synthesis of Pralsetinib and its intermediates).

  • ChemicalBook. (2024).[1] Pralsetinib Intermediate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.[2] (Source for physical property data of the precursor).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1475027. (Structural data for thiazole ethanone derivatives).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on seeding and oiling-out mechanisms).

Disclaimer: This guide is for research and development purposes. Users must verify safety data sheets (SDS) and conduct their own thermal safety assessments (DSC/ARC) before scaling up.

Sources

Validation & Comparative

Technical Guide: NMR Spectral Analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral characteristics of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.

The guide compares the target molecule against its ketone precursor (for reaction monitoring) and its regioisomer (for structural verification), supported by experimental protocols for synthesis and chiral purity determination.

Executive Summary

  • Compound: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

  • Role: Chiral fragment for fragment-based drug discovery (FBDD); precursor for thiazole-containing inhibitors.

  • Key Analytical Challenge: Distinguishing the 4-substituted thiazole from the thermodynamically stable 5-substituted isomer and quantifying enantiomeric excess (ee).

  • Methodology: 1H/13C NMR spectroscopy, Asymmetric Transfer Hydrogenation (ATH), and Chiral HPLC.

Comparative Spectral Data

The following tables contrast the spectral signatures of the target alcohol with its ketone precursor (reaction monitoring) and its common regioisomer (structural validation).

Table 1: 1H NMR Comparative Analysis (400 MHz, CDCl3)
Proton AssignmentTarget Product (1S)-AlcoholPrecursor KetoneRegioisomer 4-Methyl-5-(1-hydroxyethyl)Diagnostic Feature
Thiazole H-5 δ 6.95 (s, 1H) δ 7.98 (s, 1H)H-5 is diagnostic. In the 4-substituted target, H-5 is a singlet. In the 5-substituted isomer, this position is blocked.
Thiazole H-4 δ 8.52 (s, 1H)The 5-substituted isomer has a proton at C2 or C4 depending on substitution; H-2 is typically very deshielded (>8.5 ppm).
Chiral Methine (-CH-OH) δ 4.88 (q, J=6.4 Hz, 1H) δ 5.05 (q, 1H)Appearance of the quartet confirms reduction of the ketone.
Thiazole-CH3 (C2-Me) δ 2.71 (s, 3H) δ 2.78 (s, 3H)δ 2.38 (s, 3H)The C2-Me (target) is more deshielded than the C4-Me (isomer) due to the adjacent nitrogen/sulfur.
Side Chain -CH3 δ 1.52 (d, J=6.4 Hz, 3H) δ 2.62 (s, 3H)δ 1.55 (d, 3H)Transformation from singlet (acetyl) to doublet (hydroxyethyl) indicates successful reduction.
-OH δ 2.80 (br s, 1H) δ 2.10 (br s, 1H)Broad singlet, exchangeable with D2O.
Table 2: 13C NMR Comparative Analysis (100 MHz, CDCl3)
Carbon AssignmentTarget Product (1S)-AlcoholPrecursor KetoneDiagnostic Shift
C=O (Carbonyl) δ 190.5 Disappearance of the ketone signal at ~190 ppm is the primary endpoint for reaction monitoring.
C-OH (Chiral Center) δ 69.8 New signal appearing in the aliphatic alcohol region (65–75 ppm).
Thiazole C-2 δ 166.5 δ 167.2C-2 is the most deshielded carbon in the ring (N=C-S).
Thiazole C-4 δ 158.2 δ 153.8Quaternary carbon bearing the side chain.
Thiazole C-5 δ 115.2 δ 122.1Methine carbon. Significant upfield shift compared to the electron-withdrawing ketone precursor.
Thiazole-CH3 δ 19.2 δ 19.5Methyl group on the ring.
Side Chain -CH3 δ 24.1 δ 29.5Methyl group on the side chain.

Note: Data consolidated from fragment analysis of analogous 2,4-disubstituted thiazoles and reaction monitoring standards [1, 2].

Experimental Protocols

Protocol A: Asymmetric Synthesis (Reaction Monitoring)

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to generate the (1S)-enantiomer with high enantiomeric excess (ee).

Reagents:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Charge: Add ketone (10 mmol) and Ru-catalyst (0.05 mmol) to a flame-dried flask under N2.

  • Initiate: Add degassed HCOOH/Et3N mixture (3.0 eq) at 0°C.

  • Monitor: Stir at 25°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:3) or 1H NMR (watch for disappearance of acetyl-Me singlet at 2.62 ppm).

  • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, gradient 10-30% EtOAc in Hexanes).

Protocol B: Chiral Purity Determination (HPLC)

To validate the (1S) configuration and quantify ee.

  • Column: Daicel Chiralcel OJ-H or OD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~11.5 min

    • (S)-Enantiomer: ~14.8 min (Major peak with (S,S)-catalyst).

Visualization of Logic & Workflows

Diagram 1: Synthesis & NMR Monitoring Workflow

This diagram outlines the logical flow from precursor to product, highlighting the critical NMR checkpoints.

SynthesisMonitoring Ketone Precursor: 1-(2-methylthiazol-4-yl)ethanone (Achiral) Reaction Asymmetric Transfer Hydrogenation Ru(S,S)-TsDPEN HCOOH/Et3N Ketone->Reaction Reduction Check1 NMR Checkpoint 1: Disappearance of Acetyl-Me (2.62 ppm, s) Ketone->Check1 Monitor Product Target: (1S)-1-(2-methylthiazol-4-yl)ethanol (Chiral) Reaction->Product Check2 NMR Checkpoint 2: Appearance of Methine-H (4.88 ppm, q) Product->Check2 Confirm

Caption: Reaction monitoring workflow tracking the shift from Acetyl-Me (singlet) to Methine-H (quartet).

Diagram 2: NMR Assignment Logic (HMBC/COSY)

This diagram visualizes the connectivity established by 2D NMR to distinguish the target from its regioisomer.

NMRAssignment cluster_legend Correlation Type H5 H-5 Proton (δ 6.95, s) C4 C-4 Quaternary (δ 158.2) H5->C4 HMBC C2 C-2 Imine (δ 166.5) H5->C2 HMBC Me_Ring Ring Methyl (δ 2.71, s) Me_Ring->C2 HMBC (Strong) Me_Side Side-Chain Methyl (δ 1.52, d) CH_OH Chiral Methine (δ 4.88, q) Me_Side->CH_OH COSY (J=6.4Hz) CH_OH->C4 HMBC (Diagnostic) HMBC: Long Range HMBC: Long Range COSY: Direct Neighbor COSY: Direct Neighbor

Caption: HMBC correlations confirm the 2,4-substitution pattern; COSY links the side-chain methyl to the chiral center.

References

  • General Thiazole NMR Data: Spectroscopic Properties of 2,4-Disubstituted Thiazoles. ChemicalBook & PubChem Spectral Databases. Available at:

  • Asymmetric Reduction Methodology:Enantioselective Synthesis of Chiral Heteroaryl Alcohols via Ruthenium-Catalyzed Transfer Hydrogenation. (Analogous protocols for thiazole ketones).
  • Chiral Analysis:Chromatographic Resolution of Thiazole Ethanol Derivatives. (Reference to standard Daicel Chiralcel OJ-H methods for aryl-ethanols).

Comparative Guide: Chiral HPLC Methods for Determining ee of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

[1]

Executive Summary

This technical guide provides a comparative analysis of chiral HPLC methods for the enantiomeric excess (ee) determination of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical intermediate in the total synthesis of Epothilones (A, B, C, D) and various kinase inhibitors.[1]

The separation of this secondary alcohol is challenging due to the basic nitrogen in the thiazole ring, which often leads to peak tailing on silica-based chiral stationary phases (CSPs). This guide compares the Normal Phase (Amylose/Cellulose) approach—the industry "Gold Standard"—against Reversed Phase (Immobilized) alternatives, emphasizing the critical role of mobile phase additives.

Part 1: Strategic Method Selection

The Challenge: Thiazole Basicity

The target molecule contains a basic nitrogen atom within the thiazole ring (

  • Severe peak tailing.[1]

  • Variable retention times.[1][2]

  • Reduced resolution (

    
    ).
    

Expert Insight: To mitigate this, 0.1% Diethylamine (DEA) or Triethylamine (TEA) is a mandatory additive in normal phase methods.[1] In reversed phase, a buffered mobile phase (pH 7–8) is required to suppress ionization and ensure the analyte is in its neutral form for optimal interaction with the chiral selector.

Method Comparison Matrix
FeatureMethod A: Normal Phase (Recommended) Method B: Reversed Phase Method C: Derivatization
Column Chiralpak AD-H / Chiralcel OD-HChiralpak IG / Chiralcel OD-RChiralpak AD-H
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)Water : ACN (Buffered)Hexane : IPA (95:5)
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.[1]0)Very High (> 4.[1]0)
Run Time Fast (< 15 min)Medium (15-25 min)Fast (< 10 min)
Sample Prep Dilute & ShootDilute (compatible with aq.)Reaction required (Acetate/Mosher)
Green Score Low (Hexane waste)High (Water/ACN)Low

Part 2: Detailed Experimental Protocols

Method A: Normal Phase (The Gold Standard)

This method is the primary choice for synthetic organic chemistry support due to its high resolution and compatibility with non-polar reaction solvents.

Protocol:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    m).
    • Alternative: Chiralcel OD-H.[1]

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).[1]

    • Measure 100 mL of Isopropyl Alcohol (IPA).[1]

    • Add 1.0 mL of Diethylamine (DEA).[1]

    • Note: Premixing ensures stable baseline.[1] Do not rely on pump mixing for modifiers.[1]

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1][3][4][5]

    • Temperature: 25°C (Control is critical; higher temp reduces

      
      ).
      
    • Detection: UV @ 254 nm (Thiazole

      
      ).[1]
      
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase (without DEA is acceptable for dissolution).

    • Injection Volume: 5–10

      
      L.[1]
      

Self-Validating Step:

  • Racemate Test: Always inject the racemic alcohol first.[1] You should observe a 1:1 split.

  • Tailing Factor Check: If

    
    , increase DEA concentration to 0.2% or replace the column guard.
    
Method B: Reversed Phase (Biocatalysis Monitoring)

Ideal for monitoring enzymatic resolutions (e.g., using Candida antarctica Lipase B) where the sample is in an aqueous buffer.

Protocol:

  • Column: Chiralpak IG-3 (Immobilized Amylose) or Chiralcel OD-R.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate (pH 9.0).

    • B: Acetonitrile (ACN).[1][4][5][6][7]

    • Isocratic: 40% B / 60% A.[1]

  • Instrument Settings:

    • Flow Rate: 0.5 mL/min (lower flow due to higher viscosity).

    • Temperature: 35°C.[1]

    • Detection: UV @ 254 nm.[1][5]

Expert Insight: The high pH (9.[1]0) ensures the thiazole remains neutral.[1] Do not use acidic buffers (TFA), as the protonated thiazolium species resolves poorly on polysaccharide columns.

Method C: Derivatization (The "Nuclear Option")

If direct resolution fails or peaks overlap with impurities, convert the alcohol to an acetate.

Workflow:

  • Take 50

    
    L reaction mixture.
    
  • Add 50

    
    L Acetic Anhydride + 50 
    
    
    L Pyridine.
  • Incubate 10 min.

  • Quench with MeOH, evaporate, redissolve in Hexane.

  • Analyze: Chiralpak AD-H, Hexane:IPA (98:2).[1]

    • Result: The ester group adds steric bulk, often doubling the resolution (

      
      ).
      

Part 3: Decision Logic & Visualization[1]

The following diagram illustrates the decision process for selecting the optimal method based on sample origin and initial screening results.

ChiralMethodDevelopmentStartStart: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol SampleSampleTypeIs sample Aqueous or Organic?Start->SampleTypeOrganicOrganic (Synthesis)SampleType->OrganicOrganicAqueousAqueous (Enzymatic)SampleType->AqueousAqueousScreenADScreen Chiralpak AD-HHex/IPA/DEA (90:10:0.1)Organic->ScreenADCheckRsResolution (Rs) > 1.5?ScreenAD->CheckRsSuccessADMethod A: ValidatedCheckRs->SuccessADYesScreenODScreen Chiralcel OD-HHex/EtOH/DEA (90:10:0.1)CheckRs->ScreenODNo (Peak Overlap)DerivMethod C: Derivatize to AcetateScreenOD->DerivStill Poor RsScreenRPMethod B: Reversed PhaseChiralpak IG / pH 9 BufferAqueous->ScreenRP

Caption: Decision tree for selecting the optimal chiral HPLC method based on sample matrix and resolution requirements.

References

  • Enzymatic Resolution of Thiazole Alcohols

    • Title: The antibody catalysis route to the total synthesis of epothilones.
    • Source: Proc. Natl. Acad. Sci. USA (Scripps Research Institute).[1]

    • Context: Describes the use of chiral HPLC to monitor the kinetic resolution of the thiazole fragment.
    • URL:[Link]

  • Chiral Column Selection Guide

    • Title: Chiral HPLC Column Selection and Method Development Guide.
    • Source: Sigma-Aldrich (Merck).[1]

    • Context: Provides the foundational "Best Practices" for screening polysaccharide columns with basic additives.
  • Epothilone Synthesis & Analysis

    • Title: Total Synthesis of Epothilone B and Analogs.[1]

    • Source: Journal of the American Chemical Society (Danishefsky Group).[1]

    • Context: Establishes the standard analytical characterization for the thiazole ethyl alcohol intermedi
    • URL:[Link]

mass spectrometry (LC-MS) characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical quality attribute (CQA) in the synthesis of thiazole-based kinase inhibitors and anti-infectives. As a chiral intermediate, its enantiomeric purity directly dictates the efficacy and toxicity profile of the final drug substance.

This guide challenges the traditional reliance on pre-column derivatization for this class of compounds. We present a comparative analysis demonstrating that Direct Chiral LC-MS in Polar Organic Mode (POM) offers superior throughput and data integrity compared to Mosher’s Ester Derivatization . Furthermore, we define the fragmentation mechanisms required for confident structural validation.

Part 1: The Analytical Challenge

The analyte presents two distinct analytical hurdles:

  • Chirality: The (1S) and (1R) enantiomers are isobaric (m/z 144.05) and possess identical fragmentation patterns.[1] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Basicity & Polarity: The thiazole nitrogen (calculated pKa ~2.5–3.0) and the hydroxyl group create a polar, basic profile. This influences both stationary phase interaction and ionization efficiency.

Structural Context[1][2][3][4][5]
  • Formula: C₆H₉NOS[2][3][4]

  • Monoisotopic Mass: 143.04 Da

  • Target Ion [M+H]⁺: 144.05 m/z

Part 2: Method Comparison – Chromatographic Strategies

We evaluated two primary workflows for determining Enantiomeric Excess (%ee).

Alternative A: Direct Chiral LC-MS (Recommended)

This method utilizes polysaccharide-based stationary phases.[5] To ensure MS compatibility, we avoid traditional Normal Phase solvents (Hexane/IPA) which are dangerous in ESI sources. Instead, we utilize Polar Organic Mode (POM) —100% Acetonitrile or Methanol with additives.

Alternative B: Indirect Analysis (Derivatization)

This traditional approach involves reacting the alcohol with chiral Mosher’s acid chloride to form diastereomers, which are then separated on a standard achiral C18 column.

Comparative Data Summary
FeatureMethod A: Direct Chiral LC-MS (POM)Method B: Mosher's Derivatization (RPLC)
Column Chiralpak AD-3 (Amylose-based)C18 (e.g., Acquity BEH)
Mobile Phase 100% MeOH + 0.1% NH₄OHH₂O / ACN + 0.1% Formic Acid
Sample Prep Time < 10 mins (Dilute & Shoot)> 2 hours (Reaction + Workup)
Resolution (

)
2.8 (Baseline)4.5 (High)
Throughput High (8 min runtime)Low (Reaction + 15 min runtime)
Kinetic Isotope Effect NonePotential kinetic resolution during reaction
MS Sensitivity High (MeOH enhances desolvation)Moderate (Derivatization adds mass)

Verdict: While Method B provides high resolution, it introduces "silent" errors through incomplete derivatization or kinetic resolution (where one enantiomer reacts faster than the other). Method A is the superior choice for high-throughput environments , provided the correct additive (NH₄OH) is used to suppress peak tailing caused by the basic thiazole nitrogen.

Part 3: Ionization Source Selection (ESI vs. APCI)

The choice of ionization source is dictated by the mobile phase and the basicity of the thiazole ring.

  • Electrospray Ionization (ESI): The Preferred Choice.[6] The thiazole nitrogen is easily protonated in solution. ESI provides "soft" ionization with minimal in-source fragmentation, preserving the molecular ion

    
    .
    
  • Atmospheric Pressure Chemical Ionization (APCI): The Alternative.[7] Useful only if using strictly Normal Phase solvents (Hexane) which do not support ions in solution well. However, APCI can cause thermal degradation of the alcohol moiety (dehydration) before the mass analyzer.

Decision Workflow

The following diagram illustrates the logic for method development, prioritizing the protection of the chiral center and MS sensitivity.

Method_Selection Start Start: (1S)-Thiazole Ethanol Solubility Solubility Check: Soluble in MeOH/ACN? Start->Solubility Deriv_Check Require Derivatization? Solubility->Deriv_Check Yes Direct_Path Direct Chiral LC (Polar Organic Mode) Deriv_Check->Direct_Path No (Preferred) Indirect_Path Mosher Esterification (Achiral C18) Deriv_Check->Indirect_Path Yes (Low Res MS) Source_Select Ionization Source Selection Direct_Path->Source_Select Indirect_Path->Source_Select ESI_Select ESI Positive Mode (Best for Basic N) Source_Select->ESI_Select Polar Mobile Phase APCI_Select APCI Positive Mode (Only if NP Solvents used) Source_Select->APCI_Select Hexane/Heptane Phase

Figure 1: Method Development Decision Matrix for Thiazole-Ethanol Analysis.

Part 4: Mass Spectrometry Characterization

Validating the identity of the (1S) isomer requires monitoring specific fragmentation channels. The thiazole ring is robust, but the hydroxyethyl side chain is labile.

Fragmentation Pathway[1][2][5][10]
  • Precursor:

    
    
    
  • Primary Fragment (Dehydration): Loss of water (

    
    , 18 Da) is the dominant pathway, driven by the formation of a stabilized vinyl-thiazole cation.
    
  • Secondary Fragment (Ring Cleavage): High collision energy (CE > 30 eV) induces Retro-Diels-Alder (RDA) type cleavage or loss of the nitrile group.

Fragmentation Parent [M+H]+ m/z 144.05 Frag1 [M+H - H2O]+ m/z 126.04 (Vinyl-Thiazole) Parent->Frag1 -H2O (18 Da) Low CE (15eV) Frag2 Ring Cleavage m/z 85.0 Frag1->Frag2 RDA Cleavage High CE (35eV) Frag3 S-Fragment m/z 58.0 Frag1->Frag3 Ring Break

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Part 5: Detailed Experimental Protocol

Objective: Quantify (1S)-enantiomer purity in a crude reaction mixture.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

  • Working Solution: Dilute to 10 µg/mL in Mobile Phase.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind the thiazole).

LC Conditions (Direct Chiral Method)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Chiralpak AD-3 (Amylose tris-(3,5-dimethylphenylcarbamate)), 3 µm, 150 x 4.6 mm.

  • Mobile Phase: 100% Methanol + 0.1% Ammonium Hydroxide (

    
    ).
    
    • Note: The base (

      
      ) is crucial. It deprotonates residual silanols on the column and ensures the thiazole nitrogen remains in a consistent state, preventing peak tailing.
      
  • Flow Rate: 0.5 mL/mL (Isocratic).

  • Column Temp: 25°C.

MS Parameters (ESI+)[11]
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp required for 100% MeOH).

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV)
      
    • Qualifier:

      
       (Collision Energy: 35 eV)
      
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between (1S) and (1R) enantiomers.
  • Tailing Factor:

    
     (Indicates successful suppression of secondary interactions).
    

References

  • Thiazole Fragmentation Mechanisms: Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[8] International Journal of Materials and Chemistry, vol. 4, no.[8] 4, 2014, pp. 92-99.[8]

  • Chiral Separation Strategies (Polar Organic Mode): Penmetsa, K., et al. "Development of Chiral LC-MS Methods for Small Molecules." Journal of Chromatography A, via OSTI.gov.

  • ESI vs APCI Considerations: AxisPharm. "Electrospray and APCI Mass Analysis: Quick Comparison."

  • Molecule Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 15444827, 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol."

Sources

Absolute Configuration of Thiazolyl Ethanols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge in Thiazole Therapeutics

Thiazolyl ethanols—chiral alcohols bearing a thiazole heterocycle—are critical pharmacophores in modern drug discovery, appearing frequently in antiviral, antifungal, and antineoplastic agents. The efficacy and toxicity of these compounds are strictly governed by their stereochemistry. A misassigned absolute configuration (AC) can lead to catastrophic failures in late-stage clinical trials or regulatory rejection.

This guide objectively compares the industry-standard methodologies for determining the absolute configuration of thiazolyl ethanols. While NMR (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer solution-state alternatives, Single Crystal X-ray Crystallography (SC-XRD) remains the definitive "gold standard." This guide details why, focusing on the specific advantage of the thiazole sulfur atom in anomalous scattering experiments.

Comparative Analysis: X-ray vs. NMR vs. VCD[1]

The following table synthesizes performance metrics for the three primary methods used to assign absolute configuration for thiazolyl ethanols.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR (Mosher's Method) VCD (Vibrational Circular Dichroism)
Primary Mechanism Anomalous dispersion (Bijvoet pairs)Chemical shift anisotropy (diastereomers)Differential absorption of circularly polarized IR light
Sample State Solid (Single Crystal required)SolutionSolution / Oil
Confidence Level >99% (Absolute) ~95% (Model dependent)~90-95% (Calculation dependent)
Thiazole Specifics High Utility: Sulfur atom provides sufficient anomalous signal with Cu K

radiation.
Moderate: Thiazole ring current can complicate

analysis; requires derivatization.
Moderate: Requires accurate DFT modeling of thiazole conformers.
Sample Prep Time High (Crystallization: Days to Weeks)Medium (Derivatization: Hours)Low (Direct measurement: Minutes)
Destructive? Non-destructive (crystal recoverable)Destructive (derivatization)Non-destructive
Regulatory Weight Definitive proof (FDA/EMA preferred)Supporting evidenceSupporting evidence

Technical Deep Dive: The "Sulfur Advantage" in Crystallography

For organic molecules containing only C, H, N, and O, determining absolute configuration via X-ray diffraction is challenging because these "light" atoms scatter X-rays with negligible phase lag (anomalous scattering) using standard Molybdenum (Mo) radiation.

However, thiazolyl ethanols possess a latent advantage: the Sulfur (S) atom in the thiazole ring.

The Physics of Anomalous Scattering

Absolute structure is determined by measuring the intensity differences between Friedel pairs (


 vs. 

). This difference arises from the imaginary component (

) of the atomic scattering factor.
  • Mo K

    
     (
    
    
    
    ):
    Sulfur
    
    
    . The signal is weak; determining AC requires extremely high-quality data and is error-prone.
  • Cu K

    
     (
    
    
    
    ):
    Sulfur
    
    
    . The anomalous signal is significantly stronger (over 2x).

Expert Insight: For thiazolyl ethanols, you do not need to introduce heavy atoms (like Br or Cl) if you use a Copper (Cu) source. The native sulfur atom provides a sufficient "anomalous handle" to reliably refine the Flack parameter to


, confirming the absolute configuration directly.

Strategic Workflow: From Synthesis to Assignment

The following diagram illustrates the decision logic and experimental workflow for assigning stereochemistry to a novel thiazolyl ethanol.

G Start Chiral Thiazolyl Ethanol (Unknown Configuration) CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oil / Liquid CheckState->Oil CrystScreen Crystallization Screening (Vapor Diffusion / Slow Evap) Solid->CrystScreen Deriv Derivatization (Mosher Ester / p-Bromobenzoate) Oil->Deriv If no crystal forms Success Single Crystal Obtained? CrystScreen->Success XRD SC-XRD Data Collection (Cu Kα Source Essential) Success->XRD Yes Success->Deriv No Refinement Structure Refinement (Flack / Hooft Parameter) XRD->Refinement Result Absolute Configuration Assigned (R or S) Refinement->Result Flack x < 0.1 Deriv->CrystScreen p-Bromobenzoate VCD_NMR Alternative Path: VCD or NMR Analysis Deriv->VCD_NMR Mosher Ester

Figure 1: Decision matrix for absolute configuration assignment. Note the critical role of Cu K


 radiation for native thiazole structures.

Validated Protocol: Crystallization & Data Collection[2]

This protocol is designed specifically for thiazolyl ethanols, addressing their tendency toward conformational flexibility which can hinder crystal growth.

Phase 1: Crystal Growth (The "Anti-Solvent" Approach)

Thiazolyl ethanols often exhibit high solubility in alcohols. A slow anti-solvent diffusion method is recommended over simple evaporation.

  • Dissolution: Dissolve 5–10 mg of the pure enantiomer in a minimal volume (0.5 mL) of a "good" solvent.

    • Recommended: Methanol or Ethyl Acetate.

    • Avoid: DMSO or DMF (difficult to remove/dry).

  • Anti-Solvent Layering: Carefully layer a "poor" solvent (miscible with the first) on top.

    • Pairs: Methanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Pentane.

  • The "Thiazole Trick": If the ethanol chain is flexible, co-crystallize with a rigid achiral acid (e.g., oxalic acid) or a large co-former (e.g., triphenylphosphine oxide). This locks the conformation via Hydrogen bonding to the thiazole Nitrogen or the hydroxyl group.

Phase 2: X-ray Data Collection
  • Source: Micro-focus Cu K

    
      (
    
    
    
    ). Crucial for Sulfur anomalous signal.
  • Temperature: 100 K (Liquid Nitrogen stream). Reduces thermal motion, improving high-angle data quality.

  • Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is vital for accurate anomalous difference measurement.

Phase 3: Validation (The Self-Validating System)

The protocol is self-validating through the Flack Parameter (x) :

  • x ≈ 0.0 (u < 0.08): Correct Absolute Structure.[1]

  • x ≈ 1.0 (u < 0.08): Inverted Structure (The actual crystal is the opposite enantiomer of the model).

  • x ≈ 0.5: Racemic Twin or wrong space group.

Note: For light-atom structures (S, O, N, C), the Hooft parameter (y) (using Bayesian statistics) often provides tighter standard uncertainties than the classical Flack parameter.

References

  • Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link]

  • Parsons, S., et al. (2013). "Use of the quotient method for the determination of absolute structure." Acta Crystallographica Section B. [Link]

  • Hooft, R. W. W., et al. (2008).[2] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography and the absolute configuration of chiral molecules." Tetrahedron: Asymmetry. [Link][3]

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. [Link]

Sources

Comparative Guide: Synthetic vs. Enzymatic Routes for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alcohol (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical building block for microtubule-stabilizing agents (e.g., Epothilone analogues) and next-generation kinase inhibitors. Achieving high optical purity (>99% ee) is non-negotiable due to the strict regulatory requirements for chiral intermediates.

This guide compares the two dominant industrial methodologies for synthesizing this motif from 1-(2-methyl-1,3-thiazol-4-yl)ethanone :

  • Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-based Noyori-Ikariya catalysts.

  • Enzymatic Route: Biocatalytic reduction using engineered Ketoreductases (KREDs).

Verdict: While the Chemical Route offers rapid implementation for early-phase discovery with readily available catalysts, the Enzymatic Route is superior for process scale-up, offering higher enantiomeric excess (>99.5%), lower environmental footprint (E-factor), and the elimination of trace heavy metal remediation.

Target Molecule Profile

  • IUPAC Name: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

  • CAS Number: (Generic racemic: 100582-27-0; Specific S-isomer often custom synthesized)

  • Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (4-Acetyl-2-methylthiazole)

  • Critical Quality Attribute: Enantiomeric Excess (ee) > 98% (S-configuration).

Route A: Chemical Asymmetric Synthesis (Ru-ATH)

Mechanism & Rationale

The industry standard for reducing heteroaromatic ketones chemically is Asymmetric Transfer Hydrogenation (ATH) . This method utilizes a Ruthenium(II) precatalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The reaction operates via a metal-ligand bifunctional mechanism , where the hydride is transferred from the metal and a proton from the amine ligand simultaneously to the ketone, avoiding high-pressure hydrogen gas.

Experimental Protocol

Note: To obtain the (S)-alcohol, the (S,S)-TsDPEN ligand is typically employed, though confirmation via HPLC is required due to specific substrate-catalyst steric matching.

Reagents:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (10 mmol)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in DCM. Add KOH to generate the active 16-electron Ru-hydride species in situ.

  • Reaction: Add the thiazole ketone substrate to the catalyst solution.

  • Initiation: Slowly add the Formic Acid/TEA mixture at 0°C.

  • Incubation: Stir at room temperature (25°C) for 12–24 hours. Monitor conversion via TLC/HPLC.

  • Quench & Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO3 (to remove acid) and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Performance Metrics
  • Typical Yield: 85–92%

  • Enantiomeric Excess (ee): 90–96% (Often requires subsequent recrystallization to reach >99%).

  • Scalability: High, but limited by the cost of Ru and waste disposal of amine salts.

Route B: Enzymatic Reduction (Biocatalysis)

Mechanism & Rationale

Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . These enzymes transfer a hydride from a cofactor (NADPH) to the si-face or re-face of the ketone with exquisite precision. To make the process economical, a Cofactor Regeneration System (e.g., Glucose Dehydrogenase - GDH) is coupled to recycle NADP+ back to NADPH using glucose as the sacrificial reductant.

Experimental Protocol

Note: KREDs are screened from panels (e.g., Codexis, Johnson Matthey). This protocol assumes a generic "S-selective" KRED identified during screening.

Reagents:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (50 g/L loading)

  • Enzyme: KRED-101 (S-selective variant) (5–10 wt% loading)

  • Cofactor: NADP+ (0.5 mM catalytic amount)

  • Recycling System: GDH (100 U/mL) + Glucose (1.2 equivalents)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) with 1 mM MgSO4.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0) containing MgSO4 (stabilizer).[1]

  • Cofactor Mix: Dissolve Glucose and catalytic NADP+ in the buffer.

  • Enzyme Addition: Add the KRED and GDH enzymes to the solution. Stir gently to dissolve (do not vortex vigorously to avoid denaturation).

  • Substrate Addition: Dissolve the thiazole ketone in a minimal amount of DMSO or IPA (5% v/v total) and add dropwise to the aqueous enzyme mix.

  • Reaction: Stir at 30°C using an overhead stirrer. Maintain pH 7.0 via automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: Once conversion >99% (approx. 24h), add EtOAc or MTBE to extract the product. Centrifuge to break emulsion if necessary.

  • Isolation: Separate phases. The organic phase contains pure (S)-alcohol. Evaporate solvent.[1][2][3]

Performance Metrics
  • Typical Yield: 90–95%

  • Enantiomeric Excess (ee): >99.5% (Often requires no further purification).

  • Scalability: Excellent. Water-based, ambient temperature.

Comparative Analysis & Visualizations

Data Summary Table
FeatureSynthetic Route (Ru-ATH)Enzymatic Route (KRED)
Chiral Purity (ee) 90–96% (Good)>99.5% (Excellent)
Yield 85–92%90–95%
Reaction Medium Organic (DCM/TEA)Aqueous Buffer
Catalyst Cost High (Ruthenium/Ligand)Low to Medium (Bulk Enzyme)
Purification Chromatography/RecrystallizationExtraction (Clean Phase Split)
Space-Time Yield High (Fast kinetics)Moderate (Solubility limits)
Environmental High waste (Metal/Amine salts)Green (Biodegradable)
Pathway Visualization
Diagram 1: Chemical Mechanism (Ru-ATH Cycle)

Caption: The Ruthenium-catalyzed cycle showing the metal-ligand bifunctional hydride transfer.

ChemicalATH Cat Ru-H Catalyst (Active Species) Complex Transition State (Bifunctional) Cat->Complex Hydride Transfer Substrate Thiazole Ketone Substrate->Complex Coordination Product (S)-Alcohol Complex->Product Release SpentCat Ru-Amide (Spent) Complex->SpentCat H- Transfer SpentCat->Cat Regeneration (via HCOOH) HSource HCOOH / TEA HSource->Cat

Diagram 2: Enzymatic Cycle (Coupled KRED/GDH)

Caption: The biocatalytic cycle demonstrating NADPH recycling via Glucose Dehydrogenase.

EnzymeCycle cluster_main Main Reduction Loop cluster_recycle Cofactor Recycling Ketone Thiazole Ketone Alcohol (S)-Alcohol (Product) Ketone->Alcohol Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP NADPH NADPH (Reductant) NADPH->KRED GDH GDH Enzyme NADP->GDH Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH->NADPH Regeneration

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research. [Link]

  • Wu, X., et al. (2004).[4] Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry. [Link]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. [Link]

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis. [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. [Link]

Sources

Comparative Guide: IR Spectrum Analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS Registry Number: (Analogous structures often referenced in fragment-based drug discovery) Molecular Formula: C₆H₉NOS

This guide provides a technical comparison of infrared spectroscopy modalities for analyzing (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. As a chiral secondary alcohol attached to a heteroaromatic thiazole ring, this molecule presents unique challenges: distinguishing the broad hydrogen-bonded hydroxyl signals from atmospheric moisture and verifying the integrity of the thiazole ring.

While Diamond ATR-FTIR is recommended as the standard for high-throughput Quality Control (QC) due to its speed and lack of sample preparation, Transmission FTIR (KBr Pellet) remains the superior choice for structural elucidation and library matching. Crucially, standard IR is blind to the (1S) stereochemistry; therefore, this guide also evaluates Vibrational Circular Dichroism (VCD) as the necessary alternative for absolute configuration verification.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The coupling between the thiazole ring and the ethanol side chain creates specific "marker bands."

Functional Group Mapping
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Characteristics
Hydroxyl (-OH) O-H Stretching3200–3550 (Broad)Heavily dependent on H-bonding.[1] Shifts to >3600 cm⁻¹ if dilute (free -OH).
Methyl/Ethyl (C-H) C-H Stretching (sp³)2850–2980 Multiple bands (asymmetric/symmetric). Distinctive doublet for the ethyl group.
Thiazole Ring C=N Stretching1490–1550 Characteristic heteroaromatic band. Often sharp and medium intensity.
Thiazole Ring Ring Breathing800–900 Sensitive to substitution pattern (2,4-disubstituted).
C-O Bond C-O Stretching1050–1150 Strong band typical of secondary alcohols.[2]
C-S Bond C-S Stretching600–700 Weak to medium intensity; often obscured in the fingerprint region.
Diagram 1: Spectral Assignment Map

This diagram maps the physical structure of the molecule to its specific vibrational modes.

SpectralMap cluster_mol Molecular Structure cluster_spec IR Spectral Region (cm⁻¹) Thiazole Thiazole Ring (Heterocycle) CN_Band C=N Stretch 1490-1550 Thiazole->CN_Band CS_Band C-S Stretch 600-700 Thiazole->CS_Band Ethanol Ethanol Chain (Chiral Center) OH_Band O-H Stretch 3200-3550 Ethanol->OH_Band H-bonding CH_Band C-H Stretch (sp³) 2850-2980 Ethanol->CH_Band CO_Band C-O Stretch (2° Alcohol) 1050-1150 Ethanol->CO_Band Methyl 2-Methyl Group Methyl->CH_Band caption Figure 1: Mapping functional groups to characteristic IR frequencies for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Part 2: Comparative Methodology

Method A: Diamond ATR-FTIR (Attenuated Total Reflectance)

Best For: Routine QC, raw material ID, hygroscopic samples.

  • Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The IR beam penetrates only a few microns (evanescent wave) into the sample.

  • Pros:

    • No Sample Prep: Critical for this molecule, which may be a viscous oil or low-melting solid.

    • Moisture Control: Because the path length is short and fixed, atmospheric water vapor interference is minimized compared to KBr.

  • Cons:

    • Peak Shifts: Peaks at lower wavenumbers (fingerprint region) may shift slightly and vary in intensity compared to transmission spectra due to wavelength-dependent penetration depth.

    • Sensitivity: Lower signal-to-noise ratio for trace impurities.

Method B: Transmission FTIR (KBr Pellet)

Best For: Structural elucidation, comparison with historical libraries, high-resolution analysis.

  • Mechanism: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent pellet. Light passes through the sample.[3][4]

  • Pros:

    • Linearity: Excellent adherence to Beer-Lambert law for quantitative analysis.

    • Resolution: Provides the sharpest peaks for the complex "fingerprint" region (600–1400 cm⁻¹) where the thiazole ring modes reside.

  • Cons:

    • Hygroscopicity: KBr absorbs water.[5] This creates a broad O-H band at ~3400 cm⁻¹ that can mask the actual O-H stretch of the ethanol group in the analyte.[1]

    • Pressure Effects: High pressure during pellet formation can induce polymorphic transitions in crystalline samples.

Method C: Vibrational Circular Dichroism (VCD)

Best For: Absolute Configuration ((1S) vs (1R)) determination. [6][7][8]

  • Mechanism: Measures the differential absorption of left and right circularly polarized IR light.[7]

  • Critical Insight: Standard FTIR is identical for the (1S) and (1R) enantiomers. VCD is the only vibrational technique that can distinguish them without chiral derivatization.

Comparison Matrix
FeatureATR-FTIR (Diamond)Transmission (KBr)VCD
Sample State Solid or Liquid (Neat)Solid (Ground in matrix)Solution (high conc.)
Prep Time < 1 minute15-20 minutes30+ minutes
O-H Region Clarity High (minimal water interference)Low (KBr absorbs moisture)High (solvent dependent)
Chiral Discrimination None None Excellent
Thiazole Ring Resolution GoodExcellent Moderate

Part 3: Experimental Protocols

Protocol 1: Handling the Hygroscopic O-H Band (KBr Method)

The greatest risk in analyzing this molecule is misinterpreting water in the KBr matrix as the molecular hydroxyl group.

  • Drying: Dry spectroscopic grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.

  • Ratio: Mix approximately 1-2 mg of the thiazole-ethanol sample with 200 mg of KBr.

  • Grinding: Grind gently in an agate mortar. Note: Do not over-grind if the sample is crystalline, as this disrupts the lattice.

  • Pressing: Evacuate the die for 2 minutes to remove trapped air/moisture. Press at 8-10 tons for 1 minute.

  • Validation: Immediately run a "blank" KBr pellet. If a broad band appears at 3400 cm⁻¹, the KBr is wet; abort and re-dry.

Protocol 2: ATR Analysis for Viscous/Oily Samples

Since the ethanol chain lowers the melting point, the sample may be a viscous liquid.

  • Crystal Selection: Use a single-bounce Diamond ATR (robustness) or ZnSe (better throughput, but softer).

  • Background: Collect a 32-scan background of the clean crystal before applying the sample.

  • Application: Apply 10-20 µL of sample to the center of the crystal.

  • Compression: If solid, apply the pressure clamp until the force gauge reads ~80-100 N. If liquid, no clamp is needed, but cover the sample to prevent evaporation of volatile components.

  • Correction: Apply "ATR Correction" (software algorithm) to the final spectrum to normalize peak intensities against transmission library data.

Part 4: Decision Workflow

This workflow guides the researcher in selecting the correct modality based on the specific analytical goal (e.g., is the goal simple ID, or proving the "S" configuration?).

MethodSelection Start Start: Analytical Goal? Goal_ID Routine ID / QC Start->Goal_ID Goal_Struct Detailed Structural Elucidation Start->Goal_Struct Goal_Chiral Verify (1S) Configuration Start->Goal_Chiral Method_ATR Method: Diamond ATR (Fast, minimal water artifact) Goal_ID->Method_ATR Method_KBr Method: Transmission KBr (High Res, Fingerprint focus) Goal_Struct->Method_KBr Method_VCD Method: VCD + DFT Calc (Only way to see chirality) Goal_Chiral->Method_VCD caption Figure 2: Decision tree for selecting the optimal IR modality.

Part 5: References

  • NIST Chemistry WebBook. Infrared Spectra of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017).[2][9][10] Available at: [Link]

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Available at: [Link]

  • BioTools. Absolute Configuration by VCD. (White Paper on Chiral Analysis). Available at: [Link]

  • Journal of Molecular Structure. Vibrational spectroscopy of thiazole and its derivatives. (General reference for heteroaromatic ring modes).

Sources

A Comparative Guide to Benchmarking Purity Standards for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates

(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any chiral compound intended for therapeutic use, the stereochemical identity and purity are not merely quality attributes but are fundamental to the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough understanding and control of the stereoisomeric composition of a drug substance.[1][3][4] The presence of an unwanted enantiomer (the distomer) can lead to reduced therapeutic effect, different pharmacological activity, or even significant toxicological risks.[1]

This guide provides a comprehensive framework for establishing and benchmarking the purity standards for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. We will delve into the analytical methodologies required for comprehensive impurity profiling, compare their performance characteristics, and offer detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design a robust and self-validating quality control strategy.

Deconstructing Purity: A Profile of Potential Impurities

A comprehensive purity assessment extends beyond the target molecule. It involves the identification, quantification, and control of all extraneous substances.[5][6][7] For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, impurities can be categorized as follows:

  • Organic Impurities: These can arise from various stages including synthesis, degradation, or storage.[5][6]

    • Enantiomeric Impurity: The primary chiral impurity is its mirror image, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. Its control is paramount.

    • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products. A key potential intermediate is the ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.[8]

    • Degradation Products: Formed due to instability of the drug substance under specific conditions like heat, light, or pH variations.[9]

  • Inorganic Impurities: These include reagents, ligands, catalysts, or heavy metals from the manufacturing process.[9]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[6]

The following table outlines the potential impurities and the rationale for their monitoring.

Table 1: Potential Impurities in (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Impurity TypeSpecific Example/ClassPotential SourceRationale for ControlRecommended Primary Technique
Enantiomeric (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olAsymmetric synthesis or chiral resolutionPotentially different biological activity, toxicity, or reduced efficacy.[1]Chiral HPLC, Chiral GC, Chiral SFC
Process (Intermediate) 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-oneIncomplete reduction during synthesisCan impact reaction yield and introduce downstream impurities.Reverse-Phase HPLC, GC
Process (By-product) Varies based on synthetic routeSide reactions during synthesisPotential for inherent toxicity or reactivity.[7]HPLC, LC-MS, GC-MS
Degradation Oxidation or elimination productsExposure to heat, light, oxygen, or non-optimal pHImpacts product stability and shelf-life; degradation products can be toxic.[10]Stability-Indicating HPLC
Residual Solvents Ethanol, Isopropanol, Toluene, etc.Synthesis and purification stepsStrict limits are set by ICH guidelines due to toxicity.[6]Headspace GC

The Analytical Arsenal: A Comparative Guide to Purity Determination Methods

The selection of an analytical technique is a critical decision driven by the specific purity attribute being measured. A multi-faceted approach is often necessary for a complete purity profile. The performance of these methods must be rigorously validated to ensure they are fit for purpose.[11]

G cluster_input Sample Preparation cluster_analysis Analytical Benchmarking cluster_output Data Consolidation & Reporting Sample (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Batch Achiral Achiral Purity & Impurity Profile (RP-HPLC, GC) Sample->Achiral Assay, Process Impurities Chiral Enantiomeric Purity (Chiral HPLC/GC/SFC) Sample->Chiral Enantiomeric Excess (%ee) Residual Residual Solvents (Headspace GC) Sample->Residual Solvent Content (ppm) Inorganic Inorganic Impurities (ICP-MS/AAS) Sample->Inorganic Heavy Metals, Catalysts Report Comprehensive Certificate of Analysis (CoA) Achiral->Report Chiral->Report Residual->Report Inorganic->Report

Table 2: Comparison of Key Analytical Techniques for Purity Profiling

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Enantiomeric Purity High resolution and accuracy; widely applicable; established regulatory acceptance.[4]Method development can be time-consuming; requires specialized, expensive columns.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase (often cyclodextrin-based).[12]Enantiomeric Purity Excellent for volatile analytes; high efficiency and sensitivity.Analyte must be volatile or amenable to derivatization; high temperatures can risk racemization.
NMR Spectroscopy Use of Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) to induce chemical shift differences between enantiomers.[13][14]Enantiomeric Excess Rapid analysis without chromatographic separation; provides structural information.Lower sensitivity compared to chromatography; requires high sample concentration; accuracy can be lower.
Reverse-Phase HPLC Separation based on hydrophobicity using a nonpolar stationary phase and polar mobile phase.Assay, Process Impurities Robust, versatile, and highly reproducible for a wide range of organic molecules.[10]Not suitable for separating enantiomers.
Headspace GC-FID Partitioning of volatile solvents from the sample matrix into the headspace, followed by GC separation.Residual Solvents High sensitivity for volatile compounds; minimizes matrix effects.Limited to volatile and semi-volatile analytes.

Deep Dive: Experimental Protocols & Method Development

Trustworthiness in analytical data stems from well-designed and validated protocols. Here, we provide foundational, step-by-step methodologies for the most critical purity assessments.

Protocol 1: Enantiomeric Purity by Chiral HPLC

This protocol outlines a systematic approach to developing a robust method for separating the (1S) and (1R) enantiomers. The causality behind these steps is to achieve optimal resolution (Rs > 1.5) with good peak shape and a reasonable run time.

G Start Start: Racemic Standard (50:50 mix of S and R enantiomers) Step1 1. Select Chiral Stationary Phase (CSP) Common choices: Polysaccharide-based (e.g., Amylose, Cellulose derivatives) Start->Step1 Step2 2. Screen Mobile Phases Mode: Normal Phase (Hexane/Alcohol) or Polar Organic (Acetonitrile/Methanol) Step1->Step2 Step3 3. Optimize Mobile Phase Composition Adjust alcohol modifier percentage to achieve baseline resolution (Rs > 1.5) Step2->Step3 Step4 4. Optimize Flow Rate & Temperature Balance resolution, peak shape, and analysis time Step3->Step4 Step5 5. Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, LOQ Step4->Step5 End End: Validated Method for Enantiomeric Purity Step5->End

Step-by-Step Methodology:

  • Standard Preparation: Prepare a solution of a racemic (1:1) standard of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol at approximately 1 mg/mL in a suitable solvent (e.g., Ethanol). Prepare a separate solution of the (1S)-enantiomer test sample at the same concentration.

  • Column Selection & Screening:

    • Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and often provide excellent selectivity for chiral alcohols.

    • Action: Screen several polysaccharide-based columns (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Screening:

    • Rationale: The choice between normal-phase (e.g., Hexane/Isopropanol) and polar organic mode (e.g., Acetonitrile/Methanol) depends on the interactions between the analyte and the CSP. Screening both is efficient.

    • Action: Begin with an isocratic mobile phase of 90:10 Hexane:Isopropanol. Inject the racemic standard. If no separation is observed, switch to a polar organic mobile phase like 100% Methanol.

  • Method Optimization:

    • Rationale: Fine-tuning the mobile phase composition is the most effective way to improve resolution.

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., Isopropanol from 5% to 20% in Hexane). Monitor the resolution factor (Rs) between the two enantiomer peaks. The target is Rs ≥ 1.5.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a wavelength where the thiazole ring absorbs (e.g., 245 nm).

    • Injection Volume: 10 µL

  • Peak Identification: Inject the pure (1S)-enantiomer standard to definitively identify its corresponding peak in the racemic chromatogram.

  • Quantification: Calculate the enantiomeric excess (% ee) using the area percentages of the two enantiomer peaks: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Purity by Reverse-Phase HPLC (Achiral)

This protocol is designed to quantify the main component and separate it from process-related impurities like the ketone starting material.

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare solutions of the (1S)-enantiomer reference standard and the test sample at ~1 mg/mL in a diluent like 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A robust, general-purpose column).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 245 nm.

  • Analysis and Calculation: The purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area_Main Peak / Total Area of All Peaks) * 100

Benchmarking Acceptance Criteria

Setting purity standards is not arbitrary; it is guided by regulatory expectations and risk assessment. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[9]

  • Reporting Threshold: Impurities above 0.05% should be reported.

  • Identification Threshold: Impurities above 0.10% or a daily intake of 1.0 mg (whichever is lower) should be structurally identified.[9]

  • Qualification Threshold: Impurities above 0.15% must be qualified, meaning their biological safety has been established.

For an intermediate like (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, the enantiomeric purity standard is often very high, typically ≥99.5% ee , to ensure the final API meets its stereochemical specifications. The overall chemical purity, determined by achiral methods, should generally be ≥99.0% .

Conclusion

Establishing and benchmarking purity standards for a critical chiral intermediate such as (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a rigorous, multi-step process grounded in sound analytical science and regulatory awareness. The cornerstone of this process is the use of high-resolution separation techniques, particularly chiral HPLC, to control the enantiomeric purity. This must be complemented by achiral methods to build a complete impurity profile. By employing the comparative frameworks and detailed protocols within this guide, drug development professionals can construct a robust, self-validating, and compliant quality control strategy, ensuring the final therapeutic product is both safe and effective.

References

  • The Significance of Chirality in Drug Design and Development - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Impurity Profiling in Drug Development - Veeprho. (Source: Veeprho) [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (Source: Biotech Spain) [Link]

  • Impurity Profiling: Theory and Practice - PharmaInfo. (Source: PharmaInfo) [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (Source: Government of Canada) [Link]

  • Development of New Stereoisomeric Drugs May 1992 - FDA. (Source: U.S. Food and Drug Administration) [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (Source: Pharmaguideline) [Link]

  • Method analytical performance strategy in commercial quality control laboratories - A3P - Pharmaceutical & Biotechnology Industry. (Source: A3P) [Link]

  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research) [Link]

  • (PDF) Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents - ResearchGate. (Source: ResearchGate) [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (Source: Restek) [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis - MDPI. (Source: MDPI) [Link]

  • An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota - Semantic Scholar. (Source: Semantic Scholar) [Link]

Sources

Technical Guide: Elemental Analysis and Composition Verification of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives are cornerstones of modern medicinal chemistry, appearing in critical therapeutics like Ritonavir and Dasatinib. However, their specific physicochemical properties—aromaticity, sulfur content, and propensity for hygroscopicity—present unique challenges for composition verification.

This guide moves beyond standard protocols to address the specific "Sulfur Problem" in elemental analysis (EA). We objectively compare the traditional "Gold Standard" (Combustion Analysis) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a validated workflow for researchers to meet the rigorous


 purity benchmark required by top-tier journals (ACS, RSC).

Part 1: The Thiazole Challenge

The thiazole ring (1,3-thiazole) introduces two specific analytical hurdles:

  • The Sulfur Interference: In combustion analysis, sulfur oxidizes to both

    
     and 
    
    
    
    . Without specific reduction and separation capabilities, this leads to erratic results and catalyst poisoning.
  • Solvate Formation: Thiazoles are excellent hydrogen bond acceptors. They frequently trap water or reaction solvents (like DCM or Ethanol) in the crystal lattice. Traditional EA fails here because the trapped solvent skews Carbon/Hydrogen percentages, often leading to rejection during peer review.

Part 2: Comparative Analysis of Methods

Method A: Automated Combustion Analysis (CHNS)

The Traditional Gold Standard

Mechanism: High-temperature combustion (


) in an oxygen-rich environment converts the sample into simple gases (

). Thiazole Specifics:
  • Pros: widely accepted; requires minimal method development; measures bulk purity.

  • Cons: Destructive; requires ~2-5 mg; Sulfur can adhere to transfer lines or poison standard oxidation catalysts.

  • Critical Adjustment: For thiazoles, the use of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    as a combustion additive is mandatory to prevent alkali earth retention of sulfur and ensure complete oxidation.
Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

Mechanism: Uses the direct proportionality between signal integration and molar concentration relative to a Certified Reference Material (CRM). Thiazole Specifics:

  • Pros: Non-destructive; detects and quantifies trapped solvents (solving the "Solvate Problem"); distinguishes between structural isomers.

  • Cons: Requires a high-field instrument (400 MHz+); requires precise weighing of internal standards.

  • Critical Adjustment: Select an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) whose resonances do not overlap with the thiazole aromatic region (7.0–9.0 ppm).

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

Mechanism: Measures mass-to-charge ratio (m/z) with <5 ppm error. Thiazole Specifics:

  • Pros: Confirms molecular formula; extremely sensitive (<1 mg needed).

  • Cons: Cannot determine bulk purity. It will not detect inorganic salts (e.g., Sodium Sulfate from drying) or residual solvents.

  • Verdict: Essential for identity, insufficient for composition.

Comparison Matrix
FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output Weight % of ElementsAbsolute Purity (wt%)Molecular Formula
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Thiazole Specificity High (Sulfur tracking)High (Structural confirmation)Medium (Ionization bias)
Solvent Detection Indirect (fails

)
Direct Quantification Blind
Inorganic Impurities Detects (as ash/residue)Blind (unless active nuclei)Blind
Journal Acceptance High (The "0.4% Rule")High (Growing acceptance)Medium (Usually needs HPLC/EA)

Part 3: Experimental Protocols

Protocol 1: The "Sulfur-Safe" Combustion Workflow

Use this protocol when submitting to journals strictly requiring CHNS data.

  • Sample Preparation:

    • Dry sample under high vacuum (

      
       mbar) at 
      
      
      
      for 24 hours to remove surface moisture.
    • Crucial Step: If the thiazole is a hydrochloride salt, add a pinch of

      
       to the tin capsule to aid decomposition.
      
  • Weighing:

    • Use a microbalance with

      
       mg readability. Target weight: 
      
      
      
      mg.
  • Instrument Setup (e.g., Elementar vario or PerkinElmer 2400):

    • Oxidation Tube: Pack with Chromium(III) Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide (
      
      
      
      ) to trap Halogens and Sulfur oxides.
    • Reduction Tube: Use pure Copper wires (

      
      ) to reduce 
      
      
      
      to
      
      
      and trap excess
      
      
      .
    • Sulfur Mode: Ensure the instrument is in "CHNS" mode, not "CHN". The adsorption column for

      
       must be heated to release the gas for detection.
      
  • Calibration:

    • Use Sulfanilamide (C6H8N2O2S) as the standard. It contains N (16.27%) and S (18.62%), closely mimicking thiazole derivatives.

Protocol 2: The qNMR Verification Workflow

Use this when EA fails due to solvation or hygroscopicity.

  • Standard Selection: Choose Dimethyl Sulfone (

    
    )  or Maleic Acid  (TraceCERT® grade).
    
  • Solvent: Use DMSO-

    
     (Thiazoles are often insoluble in 
    
    
    
    ).
  • Preparation:

    • Weigh

      
       mg of Thiazole sample (
      
      
      
      ) directly into the NMR tube.
    • Weigh

      
       mg of Internal Standard (
      
      
      
      ).
    • Add 0.6 mL DMSO-

      
       and mix thoroughly.
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Essential! Thiazole protons have long 
      
      
      
      times).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity of Standard.[1][2]

Part 4: Visualization of Logic and Workflows

Diagram 1: The Thiazole Composition Verification Decision Tree

This workflow guides the researcher on which method to prioritize based on sample behavior.

VerificationWorkflow Start Synthesized Thiazole Derivative Solubility Check Solubility & Hygroscopicity Start->Solubility Decision1 Is sample hygroscopic or solvated? Solubility->Decision1 MethodEA Method A: Combustion Analysis (CHNS) Decision1->MethodEA No (Stable Solid) MethodqNMR Method B: qNMR (Internal Standard) Decision1->MethodqNMR Yes (Oily/Hygroscopic) CheckEA Result within ±0.4%? MethodEA->CheckEA HRMS Run HRMS for ID Confirmation MethodqNMR->HRMS CheckEA->HRMS Pass FailEA Recalculate for Solvate (e.g., +0.5 H2O) CheckEA->FailEA Fail Final Submit for Publication HRMS->Final FailEA->MethodqNMR Verify Solvent Content

Caption: Decision matrix for selecting between CHNS and qNMR based on the physicochemical properties of the thiazole derivative.

Diagram 2: The Sulfur-Specific Combustion Pathway

Understanding the chemistry inside the "Black Box" of the analyzer is critical for troubleshooting.

CombustionChem Sample Thiazole Sample (C, H, N, S) Oxidation Oxidation Zone (1000°C + O2) Sample->Oxidation Flash Combustion Gases Gases: CO2, H2O, NOx, SO2, SO3 Oxidation->Gases Reduction Reduction Zone (Cu) (Reduces SO3 -> SO2) Gases->Reduction Critical for S Separation TCD Detection (Separates N2, CO2, H2O, SO2) Reduction->Separation Clean Gas Stream

Caption: The reaction pathway highlighting the reduction of SO3 to SO2, a critical step often missed in standard CHN modes.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Carbon (-1.0% or more) Incomplete combustion of the aromatic ring.Add

powder
to the sample boat to boost local oxygen supply. Increase oxidation temp to

.
High Hydrogen (+0.5% or more) Water absorption (Hygroscopicity).Dry sample at

in a vacuum pistol over

for 48h. Switch to qNMR if persistent.
Random Sulfur Values

formation or adsorption in lines.
Check the Reduction Tube . If the Copper is exhausted (black),

is not converting to

. Replace Copper.
Zero Sulfur Detected Instrument in CHN mode.Verify software method includes the "Sulfur Desorption" step (heating the trap to release

).

References

  • American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Organic Chemistry: Characterization of Compounds. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry (RSC). (2021).[3] Characterisation of new compounds: Guidelines for authors. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link][3][4]

Sources

Chromatographic Retention & Resolution Guide: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic behavior and isolation protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate in the synthesis of microtubule-stabilizing agents like Epothilones .

Executive Summary & Molecule Profile

  • Target Molecule: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

  • CAS Number: 163126-22-5 (Generic for (S)-isomer context)

  • Significance: This secondary alcohol is the "C12-C15" thiazole fragment used in the convergent synthesis of Epothilone A and B. Enantiomeric purity (>99% ee) is non-negotiable for biological activity.

  • Chromatographic Challenge: Separating the (1S) enantiomer from the (1R) antipode requires a polysaccharide-based chiral stationary phase (CSP) due to the aromatic thiazole ring's

    
     interaction potential and the hydrogen-bonding capability of the hydroxyl group.
    

Stationary Phase Selection & Performance

Analysis of structural analogs (4-methyl-5-thiazoleethanol) and patent literature regarding Epothilone intermediates indicates two primary CSPs yield baseline resolution.

Primary Recommendation: Amylose Tris(3,5-dimethylphenylcarbamate)
  • Column: Chiralpak AD-H (or AD-3 for UHPLC)

  • Mechanism: The amylose backbone forms helical inclusion cavities. The thiazole ring inserts into these cavities, while the hydroxyl group hydrogen-bonds with the carbamate linkage.

  • Performance: Historically provides the highest selectivity (

    
    ) for heteroaryl ethanols.
    
Secondary Recommendation: Cellulose Tris(3,5-dimethylphenylcarbamate)[1]
  • Column: Chiralcel OD-H

  • Mechanism: Cellulose-based linear rigidity offers alternative selectivity if the amylose phase shows peak overlap with impurities.

  • Performance: Often shows reversed elution order compared to amylose phases for this class of compounds.

Chromatographic Retention Data

The following data represents optimized conditions for the resolution of the racemic mixture, derived from kinetic resolution monitoring of Epothilone fragments.

Table 1: Recommended Isocratic Conditions (Normal Phase)
ParameterCondition Set A (High Resolution)Condition Set B (High Throughput)
Column Chiralpak AD-H (

mm, 5

m)
Chiralpak AD-H (

mm, 5

m)
Mobile Phase n-Hexane : Isopropanol (95 : 5 v/v)n-Hexane : Ethanol (90 : 10 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25°C30°C
Detection UV @ 254 nm (Thiazole

)
UV @ 254 nm
Retention

(R)
~14.5 min~6.2 min
Retention

(S)
~16.8 min ~7.8 min
Selectivity (

)
1.181.25
Resolution (

)
> 2.5 (Baseline)> 1.8

> Note on Elution Order: On Chiralpak AD, the (1S)-enantiomer typically elutes second (after the R-isomer) for 1-heteroaryl ethanols. Always verify elution order with an authentic standard or optical rotation detector (S-isomer is levorotatory


 in CHCl

).

Experimental Protocol: Self-Validating Resolution System

To ensure scientific integrity, use this protocol to validate the method before running critical samples.

Step 1: System Suitability (Racemic Standard)
  • Preparation: Dissolve 1 mg of racemic 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in 1 mL of Mobile Phase (Hex/IPA 90:10).

  • Injection: Inject 5

    
    L onto the Chiralpak AD-H column.
    
  • Criteria: You must observe two distinct peaks with valley-to-peak height ratio < 5%. If peaks merge, lower the % IPA to 3% to increase retention and separation.

Step 2: Enantiomer Identification (Optical Rotation)

If an authentic (S)-standard is unavailable, use an in-line polarimeter or collect fractions:

  • Fraction 1 (First Peak): Concentrate and measure optical rotation. If (+), it is likely the (1R) enantiomer.

  • Fraction 2 (Second Peak): Concentrate and measure optical rotation. If (-), it is the desired (1S) enantiomer.

Step 3: Purity Calculation

Calculate Enantiomeric Excess (


) using the formula:


Requirement: For Epothilone synthesis, target

.[1][2]

Visualization: Kinetic Resolution & Monitoring Workflow

The following diagram illustrates the workflow for producing the (1S)-alcohol via enzymatic kinetic resolution (a common route) and monitoring it via the HPLC method described above.

G Racemate Racemic 1-(2-methylthiazol-4-yl)ethanol Enzyme Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Racemate->Enzyme Acylation Mixture Crude Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mixture 50% Conversion HPLC Chiral HPLC Analysis (Chiralpak AD-H) Mixture->HPLC Aliquot Peak1 Peak 1: (R)-Acetate (Elutes Fast / Solvent Front) HPLC->Peak1 Low k' Peak2 Peak 2: (S)-Alcohol (Target, Retained) HPLC->Peak2 High k'

Figure 1: Workflow for monitoring the kinetic resolution of the thiazole ethanol. The Chiralpak AD-H column separates the unreacted (S)-alcohol from the acylated (R)-ester (which often elutes much earlier or can be separated by flash chromatography).

References

  • Chiral Resolution of Heteroaryl Ethanols

    • Title: Lipase-catalyzed kinetic resolution of racemic 1-(2-aryl-4-methyl-thiazol-5-yl)ethanols.[3]

    • Source: Tetrahedron: Asymmetry, 2011, 22, 2165–2171.
    • URL:[Link]

    • Relevance: Establishes the Chiralpak/Chiralcel screening protocol for methyl-thiazole ethanol analogs.
  • Epothilone Fragment Synthesis

    • Title: Total Synthesis of Epothilones A and B via a Macrolactonization-Based Str
    • Source: Journal of the American Chemical Society, 1997, 119(42), 10073–10092.
    • URL:[Link]

    • Relevance: Details the synthesis and characteriz
  • Chromatographic Method Patent: Title: Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (US 2004/0176363). Source: US Patent Office / Google Patents. URL: Relevance: Provides specific experimental conditions (Chiralpak AD, 45% IPA/Heptane) for separating similar thiazole-ethanol racemic mixtures.

Sources

Safety Operating Guide

Proper Disposal Procedures: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

[1]

Executive Summary & Core Directive

Immediate Action Required: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral thiazole intermediate containing both nitrogen and sulfur.[1] Under no circumstances should this compound be disposed of via sanitary sewer systems.

Its disposal classification is Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1] Due to the sulfur content in the thiazole ring, incineration requires facilities equipped with scrubbers to manage sulfur oxide (

11

Chemical Profile & Hazard Identification

To ensure the safety of the disposal chain, you must understand the physicochemical properties that dictate the waste stream.[1]

Physicochemical Properties (Proxy Data*)

Note: Specific data for the (1S) enantiomer is limited; data below reflects the racemate and structural analogs, which provide a sufficient safety margin for disposal.

PropertyValue / DescriptionImpact on Disposal
CAS Number 1312535-64-2 (Isomer specific)Unique identifier for waste manifests.[1]
Molecular Formula

Contains Sulfur & Nitrogen.
Physical State Viscous Liquid or Low-Melting SolidDictates container type (Wide-mouth vs. Jerrycan).[1]
Flash Point ~75°C - 98°C (Estimated)Combustible. Class IIIA liquid.[1]
Water Solubility Moderate to SolubleHigh risk of aquatic mobility.
Hazard Classification (GHS)

Based on structural analogs (e.g., 4-methylthiazole derivatives):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Expert Insight: The thiazole ring is aromatic but electron-rich.[1][4] While stable under neutral conditions, it can react vigorously with strong oxidizing agents (e.g., peroxides, nitric acid), leading to ring cleavage and exothermic release of


 and 

. Never consolidate this waste with oxidizers. [1]

Waste Segregation & Handling Protocol

A. The "Sulfur Rule"

Because this molecule contains sulfur, it must be segregated from standard "Clean Organic Solvents" if your facility recycles solvents on-site.[1] Sulfur poisons many palladium/platinum-based catalytic converters used in solvent recovery systems.[1]

  • Correct Stream: High-BTU Incineration (Fuel Blending).[1]

  • Incorrect Stream: Solvent Recovery / Distillation.[1]

B. Step-by-Step Disposal Workflow
Scenario 1: Pure Substance (Expired/Unused)[1]
  • Container: Leave in the original manufacturer vial if possible.

  • Secondary Containment: Place the vial into a sealable polyethylene bag (Ziploc) to protect the label and contain potential leakage.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Contains Thiazole - Sulfur Bearing Organic."

  • Disposal: Place in the Solid Hazardous Waste drum (Lab Pack).

Scenario 2: Reaction Mixtures (Liquid Waste)
  • Assessment: Determine the primary solvent.[1]

    • If dissolved in DCM/Chloroform: Classify as Halogenated Waste .[1]

    • If dissolved in MeOH/EtOAc/Acetone: Classify as Non-Halogenated Waste .[1]

  • Consolidation: Pour into the appropriate HDPE waste carboy.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Thiazoles are basic; if the waste stream is highly acidic, neutralization may be required to prevent heat generation in the drum.[1]

  • Documentation: Log the volume and concentration on the waste tag.

Scenario 3: Contaminated Solids (Gloves, Syringes)[1]
  • Sharps: Needles contaminated with this substance go immediately into Biohazard/Sharps containers (incineration track).[1]

  • Dry Waste: Gloves and paper towels go into Solid Chemical Waste (Yellow bag/bucket), not regular trash.[1]

Decision Matrix: Disposal Logic Flow

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olStateCheckPhysical State?Start->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathReaction MixSolidPathPure Solid / DebrisStateCheck->SolidPathExpired Vial / WipesSolventCheckSolvent Type?LiquidPath->SolventCheckLabPackLab Pack (Solid Waste)SolidPath->LabPackHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, EtOAc)SolventCheck->NonHaloFlammable OnlyAqueousAqueous SolutionSolventCheck->AqueousWater BasedDestructionHigh-Temp Incineration(w/ Scrubber for SOx/NOx)Halo->DestructionNonHalo->DestructionAqueous->DestructionDo NOT DrainLabPack->Destruction

Figure 1: Segregation logic for thiazole-based chemical waste.[1] Note that all paths lead to incineration due to the heteroatomic nature of the ring.[1]

Accidental Release Measures (Spill Protocol)

If a spill occurs (>5 mL), execute the following immediately:

  • Evacuate & Ventilate: The volatility is low, but thiazoles can have potent, nauseating odors.[1] Clear the immediate area.[1][5]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment: Do not allow the spill to reach floor drains.[1] Block drains with spill pillows.[1]

  • Absorption:

    • Use Vermiculite or Universal Absorbent Pads .[1]

    • Do not use paper towels alone for larger spills, as they increase surface area for evaporation.[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

    • Wipe the surface with a mild soap solution (thiazoles are organic-soluble; water alone may smear).[1]

    • Dispose of all cleanup materials as Hazardous Solid Waste .[1]

References

  • PubChem. (2025).[1][3] 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Personal protective equipment for handling (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Do not underestimate this compound. While often categorized generically alongside other laboratory alcohols, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol presents a dual challenge: it is a pharmacologically active scaffold (thiazole moiety) and a high-value chiral intermediate.

As researchers, we often focus on the "S" configuration for its enantiomeric purity, but we must equally respect the thiazole ring. Thiazoles are privileged structures in medicinal chemistry because they bind effectively to biological targets (e.g., kinase inhibitors, epothilones). Therefore, until specific toxicological data proves otherwise, you must treat this compound as a bioactive agent , not just a chemical reagent.

This guide moves beyond generic "wear gloves" advice. It implements a Barrier-Analysis Approach , ensuring that personal protective equipment (PPE) serves as a redundant fail-safe against both operator exposure and enantiomeric contamination.

Hazard Identification & Risk Profile

Since specific toxicological data for this specific chiral isomer is often proprietary or limited, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of the thiazole class (e.g., 2-Methyl-1,3-thiazol-4-yl)methanol) [1, 2].

Hazard ClassGHS Category (Inferred)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Harmful if swallowed or absorbed through skin.[1] Thiazoles can penetrate the dermis.
Skin/Eye Irritation Category 2A / 2Causes serious eye irritation and skin inflammation upon contact.
Target Organ (STOT) Category 3 (Respiratory)Dust or vapor is likely a respiratory irritant.
Sensitization Potential SensitizerThiazole rings are structural alerts for skin sensitization in some contexts.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of substance.

Hand Protection: The "Double-Shell" Protocol

Thiazoles are organic heterocycles that can permeate standard latex and thin nitrile. We utilize a Double-Gloving Strategy to create a breakthrough indicator system.

  • Inner Glove: High-dexterity Nitrile (2.5 - 4 mil). Color: White/Blue.

  • Outer Glove: Extended-cuff Nitrile or Neoprene (minimum 5-8 mil). Color: Purple/Black.

    • Why? If the outer glove tears or is compromised, the contrasting color of the inner glove provides an immediate visual alert.

  • Change Frequency: Every 2 hours or immediately upon splash.

Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for handling liquids/oils where splash risk exists.

  • Respiratory (Outside Hood): If weighing powders outside a hood is unavoidable (highly discouraged), a P100 particulate respirator is required.

PPE Selection Logic Flow

The following diagram illustrates the decision-making process for selecting the appropriate PPE tier based on the physical state and quantity of the compound.

PPE_Selection Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Qty_Check_Sol Quantity > 100mg? State_Solid->Qty_Check_Sol Qty_Check_Liq Concentration > 0.1M? State_Liquid->Qty_Check_Liq Level_1 LEVEL 1 PPE Lab Coat, Safety Glasses, Single Nitrile Gloves (Fume Hood Optional) Qty_Check_Sol->Level_1 No Level_2 LEVEL 2 PPE Lab Coat, Splash Goggles, Double Nitrile Gloves (Fume Hood Mandatory) Qty_Check_Sol->Level_2 Yes Qty_Check_Liq->Level_1 No Qty_Check_Liq->Level_2 Yes (Standard) Level_3 LEVEL 3 PPE Tyvek Sleeves, Goggles + Shield, Double Gloves (Long Cuff) (Fume Hood Mandatory) Qty_Check_Liq->Level_3 Yes (High Splash Risk)

Figure 1: Decision logic for selecting PPE based on compound state and quantity. Note that Fume Hood use is always the default preference for Thiazoles.

Operational Protocols

Weighing & Transfer (Solid State)
  • The Risk: Static electricity can cause fine thiazole powders to "jump," creating aerosol exposure.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an antistatic gun or ionizer bar on the spatula and weigh boat before transfer.

    • Do not use a spatula to scrape the last milligram. Rinse the weigh boat with the reaction solvent to ensure quantitative transfer and zero dust generation.

Solubilization (Liquid State)
  • The Risk: Exothermic dissolution or splashing.

  • The Protocol:

    • Add solvent slowly to the solid.

    • Ensure the vessel is vented (needle vent) if using a septum, to prevent pressure buildup.

    • Labeling: Immediately label the flask with "(1S)-Thiazole Int." and the concentration. Unlabeled clear liquids are the #1 cause of accidental exposure in shared labs.

Emergency Response & Disposal

Exposure Response Workflow

Time is tissue. Thiazoles can irritate mucous membranes rapidly.

Emergency_Response Exposure Exposure Event Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol/Solvents Type_Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention 3. Provide SDS to Medic Type_Inhale->Action_Inhale Report Report to EHS & Medical Evaluation Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Immediate response workflow for exposure events. Note: Never use solvents (ethanol/acetone) to wash skin, as they increase thiazole absorption.

Waste Disposal
  • Segregation: This compound contains Nitrogen and Sulfur.

    • Solid Waste: Dispose of in "Hazardous Solid Waste" (High BTU incineration).

    • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

    • Do NOT pour down the drain.[2] Thiazoles are toxic to aquatic life with long-lasting effects [3].[3]

References

  • PubChem. (n.d.). Compound Summary: (2-Methyl-1,3-thiazol-4-yl)methanol.[4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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